1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,4,7,10-tetrakis-(4-methylphenyl)sulfonyl-1,4,7,10-tetrazacyclododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4O8S4/c1-29-5-13-33(14-6-29)49(41,42)37-21-23-38(50(43,44)34-15-7-30(2)8-16-34)25-27-40(52(47,48)36-19-11-32(4)12-20-36)28-26-39(24-22-37)51(45,46)35-17-9-31(3)10-18-35/h5-20H,21-28H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTWVKMQYXXWNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCN(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C)S(=O)(=O)C5=CC=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N4O8S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384364 | |
| Record name | 1,4,7,10-tetra-p-tosyl-1,4,7,10-tetraazacyclododecane | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
789.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52667-88-6 | |
| Record name | 1,4,7,10-Tetrakis[(4-methylphenyl)sulfonyl]-1,4,7,10-tetraazacyclododecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52667-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,4,7,10-Tetrakis(p-toluensulfonyl)-1,4,7,10-tetraazacyclododecane | |
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| Record name | 1,4,7,10-tetra-p-tosyl-1,4,7,10-tetraazacyclododecane | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,7,10-tetrakis(p-toluensulfonyl)-1,4,7,10-tetraazacyclododecane | |
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| Record name | 1,4,7,10-Tetra-p-tosyl-1,4,7,10-tetraaza-cyclododecane | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4,7,10-Tetrakis[(4-methylphenyl)sulfonyl]-1,4,7,10-tetraazacyclododecane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT4CJZ8VFK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane synthesis pathway
An In-Depth Technical Guide to the Synthesis of 1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane
Authored by: Gemini, Senior Application Scientist
Abstract
1,4,7,10-Tetraazacyclododecane, commonly known as cyclen, is a foundational macrocycle in coordination chemistry and medicinal applications, most notably as a core component of Magnetic Resonance Imaging (MRI) contrast agents.[1][2] The synthesis of cyclen itself is a multi-step process where the protection of the reactive amine functionalities is paramount to achieving controlled cyclization and high yields. This technical guide provides an in-depth exploration of the synthesis pathway for this compound, the crucial protected intermediate in the widely adopted Richman-Atkins synthesis of cyclen. We will dissect the strategic choices behind the reaction design, provide a detailed experimental protocol, and explore the mechanistic underpinnings that ensure the successful formation of the 12-membered ring.
Introduction: The Strategic Importance of Tosyl Protection
The direct, one-pot synthesis of macrocycles like cyclen is often plagued by competing polymerization reactions, leading to low yields. The Richman-Atkins methodology overcomes this challenge through a convergent synthesis that employs p-toluenesulfonyl (tosyl) groups for amine protection.[2][3]
Why Tosyl Groups? The selection of the tosyl group is a cornerstone of this synthetic strategy for several critical reasons:
-
Stability: The resulting sulfonamide bonds are exceptionally stable to a wide range of reaction conditions, preventing unwanted side reactions during the construction of the macrocyclic backbone.[4]
-
Activation and Reactivity: While protecting the amine, the electron-withdrawing nature of the sulfonyl group acidifies the N-H proton, facilitating its removal by a mild base to generate a nucleophilic tosylamide anion required for the cyclization step.
-
Stereochemical Control: The steric bulk of the four tosyl groups plays a crucial role in pre-organizing the linear precursor chain. This conformational constraint, often referred to as the Thorpe-Ingold effect, favors the intramolecular cyclization pathway over intermolecular polymerization, thereby enhancing the yield of the desired 12-membered ring.[5]
The target molecule, this compound, is therefore not merely an intermediate but the linchpin of a robust and scalable synthesis of cyclen.
The Core Synthesis Pathway: A Convergent Approach
The Richman-Atkins synthesis is a convergent process, meaning two key fragments are prepared separately and then combined in the final cyclization step. The overall pathway involves the preparation of a ditosylated diamine chain and a ditosylated diol, which is then converted to a di-sulfonate ester for the final reaction.
Precursor Synthesis
The synthesis begins with two readily available starting materials: diethylenetriamine and diethanolamine.
Fragment A: N,N',N''-Tritosyl-diethylenetriamine Diethylenetriamine is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine or NaOH) to protect the three amine groups.
Fragment B: 1,5-Ditosyl-3-aza-3-tosyl-1,5-pentanediol bis(p-toluenesulfonate)
-
Tosylation of Diethanolamine: Diethanolamine is first fully tosylated. The secondary amine and both hydroxyl groups react with TsCl.
-
Conversion to a Better Leaving Group: The terminal hydroxyl groups of the tosylated diethanolamine are then converted into better leaving groups, typically tosylates, by reacting them with TsCl in pyridine. This creates the electrophilic partner for the cyclization reaction.
The Cyclization Event
This is the key macrocyclization step where the two fragments are joined. The pre-formed salt of a tritosylamide (Fragment A) is reacted with the sulfonate ester (Fragment B) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[1] The tosylamide anion of Fragment A acts as the nucleophile, displacing the tosylate leaving groups of Fragment B in a double SN2 reaction to form the macrocyclic ring.
The reaction is typically performed under conditions that favor intramolecular reaction, although high-dilution conditions are often not strictly necessary due to the pre-organization imparted by the bulky tosyl groups.[6]
Synthesis Reaction Diagram
Caption: Overall reaction scheme for the synthesis of Cyclen via the Richman-Atkins method.
Detailed Experimental Protocol
This protocol represents a generalized procedure based on established literature.[1][2][6] Researchers must adapt and optimize these conditions based on their specific laboratory setup and scale.
Part A: Synthesis of 1,5-bis(tosyloxy)-3-tosyl-3-azapentane
-
Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is placed in an ice-water bath.
-
Reaction: Diethanolamine (1.0 eq) is dissolved in pyridine (approx. 10-15 mL per gram of amine). The solution is cooled to 0 °C.
-
Tosylation: p-Toluenesulfonyl chloride (TsCl, 3.5 eq) is dissolved in a minimal amount of pyridine and added dropwise to the diethanolamine solution, maintaining the temperature below 10 °C.
-
Stirring: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 12-18 hours.
-
Work-up: The reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid to precipitate the product and dissolve pyridine hydrochloride.
-
Purification: The white solid is collected by filtration, washed extensively with water, and then with cold ethanol. The crude product is recrystallized from an appropriate solvent (e.g., ethanol/acetone) to yield the pure ditosylate precursor.
Part B: Synthesis of N,N',N''-tritosyldiethylenetriamine
-
Setup: A similar setup to Part A is used.
-
Reaction: Diethylenetriamine (1.0 eq) is dissolved in pyridine and cooled to 0 °C.
-
Tosylation: TsCl (3.2 eq) is added portion-wise while maintaining the temperature below 10 °C.
-
Stirring & Work-up: The reaction is stirred at room temperature overnight. The work-up is identical to Part A.
-
Purification: The crude product is recrystallized to yield pure N,N',N''-tritosyldiethylenetriamine.
Part C: Cyclization to form this compound
-
Setup: A large, dry three-necked flask is fitted with a mechanical stirrer, a condenser, and a nitrogen inlet.
-
Reagents: N,N',N''-tritosyldiethylenetriamine (1.0 eq), 1,5-bis(tosyloxy)-3-tosyl-3-azapentane (1.0 eq), and anhydrous potassium carbonate (K₂CO₃, 2.5 eq) are added to anhydrous DMF.
-
Reaction: The suspension is heated with vigorous stirring to 110-120 °C under a nitrogen atmosphere for 24-48 hours.
-
Work-up: The reaction mixture is cooled to room temperature and the DMF is removed under high vacuum. The resulting residue is partitioned between dichloromethane (DCM) and water. The organic layer is separated, washed with dilute acid, water, and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated, and the crude solid is purified by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) or recrystallization (e.g., from chloroform/methanol) to yield this compound as a white solid.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis and purification.
Quantitative Data Summary
The following table summarizes typical parameters for the synthesis. Yields are highly dependent on reaction scale and purification efficiency.
| Parameter | Precursor A Synthesis | Precursor B Synthesis | Cyclization Step |
| Key Reagents | Diethylenetriamine, TsCl | Diethanolamine, TsCl | Precursor A, Precursor B |
| Base | Pyridine or NaOH | Pyridine | Anhydrous K₂CO₃ |
| Solvent | Pyridine or DCM | Pyridine | Anhydrous DMF |
| Molar Ratio (Reagent:TsCl) | 1 : 3.2 | 1 : 3.5 (total) | 1:1 (A:B), 2.5 (K₂CO₃) |
| Temperature | 0 °C to RT | 0 °C to RT | 110-120 °C |
| Reaction Time | 12-18 hours | 12-18 hours | 24-48 hours |
| Typical Yield | > 85% | > 80% | 60-75%[1] |
The Final Step: Deprotection to Cyclen
While this guide focuses on the synthesis of the tosylated intermediate, it is crucial to understand its purpose. The final step to obtain the free cyclen ligand involves the removal of the four robust tosyl groups. This is typically achieved under harsh acidic conditions, which cleave the sulfonamide bonds.[6]
Common deprotection methods include:
-
Heating in concentrated (97%) sulfuric acid.[1]
-
Refluxing in a mixture of hydrobromic acid (HBr) and acetic acid, often with phenol as a scavenger.[6]
These forcing conditions highlight the stability of the tosyl group and are a key consideration in the overall synthetic design, as any functional groups sensitive to strong acid must be introduced after deprotection.[7]
Conclusion
The Richman-Atkins synthesis of this compound is a classic and reliable method for accessing the protected form of the cyclen macrocycle. The strategic use of the tosyl group provides the necessary stability and steric influence to favor a high-yield intramolecular cyclization. By understanding the causality behind each step—from precursor preparation to the final cyclization event—researchers can confidently and efficiently produce this vital building block for applications ranging from medical imaging to supramolecular chemistry.
References
-
Revue Roumaine de Chimie. (n.d.). SYNTHESIS AND RELAXIVITY MEASUREMENT OF CYCLEN BASED MAGNETIC RESONANCE IMAGING (MRI) CONTRAST AGENT. Retrieved from [Link]
-
Athey, P. S., & Kiefer, G. E. (2002). A new, facile synthesis of 1,4,7,10-tetraazacyclododecane: cyclen. The Journal of Organic Chemistry, 67(12), 4081–4085. Retrieved from [Link]
- Google Patents. (n.d.). CN113072514A - Preparation method of cycleanine and intermediate thereof.
-
Clemson University. (n.d.). Conformational Studies Pertaining to Richman-Atkins Cyclization of Azamacrocycle Ligands and Developing Routes for Efficient Synthesis of 3:1 Cyclens. Retrieved from [Link]
- Google Patents. (n.d.). WO2022207425A1 - Process for the preparation of cyclen.
-
Organic Syntheses. (n.d.). 1,4,7,10-tetraazacyclododecane. Retrieved from [Link]
-
European Patent Office. (2022). PROCESS FOR THE PREPARATION OF CYCLEN (EP 4067348 A1). Retrieved from [Link]
-
Weinstein, D. S., & Leznoff, C. C. (2001). Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of β-trimethylsilylethanesulfonamides. The Journal of Organic Chemistry, 66(8), 2722–2725. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives.
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Squarespace. (n.d.). Synthesis of Polyazamacrocyclic Compounds via Modified Richman-Atkins Cyclization of β-Trimethylsilylethanesulfonamides. Retrieved from [Link]
-
PubMed. (2017). Carbohydrate-based aza-macrocycles by Richman-Atkins cyclization of glucopyranose precursors. Retrieved from [Link]
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Physicochemical properties of tetratosyl tetraazacyclododecane
An In-Depth Technical Guide to the Physicochemical Properties of 1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a critical intermediate in the synthesis of the macrocyclic ligand cyclen and its derivatives. This document is intended for researchers, chemists, and drug development professionals who utilize macrocyclic chemistry. We will delve into the synthesis, structural characterization, and key physical and chemical properties of this compound, grounded in established analytical techniques and authoritative literature. The guide includes detailed experimental protocols and data interpretation to provide a practical and field-proven resource.
Introduction: The Significance of a Protected Macrocycle
1,4,7,10-Tetraazacyclododecane, commonly known as cyclen, is a foundational macrocycle in coordination chemistry. Its unique 12-membered ring structure with four nitrogen donors allows it to form highly stable complexes with a wide range of metal ions.[1] These complexes are pivotal in medical applications, including as contrast agents for Magnetic Resonance Imaging (MRI) and in radiotherapy.[1]
The direct functionalization of cyclen's secondary amine groups can be challenging, often leading to mixtures of products. To achieve selective synthesis of complex derivatives, the nitrogen atoms must first be "protected." this compound serves this exact purpose. The bulky, electron-withdrawing p-toluenesulfonyl (tosyl) groups render the nitrogen atoms non-nucleophilic, allowing for chemical modifications elsewhere or serving as a stable, purifiable precursor that can be deprotected under specific conditions to yield the parent cyclen.[2] Understanding the properties of this tosylated intermediate is therefore essential for any researcher working towards cyclen-based applications.
Synthesis Pathway and Rationale
The synthesis of tetratosyl tetraazacyclododecane is a cornerstone of the widely adopted Stetter-Richman-Atkins methodology for macrocyclic polyamines.[2] The primary route involves the direct tosylation of the four secondary amine groups of the cyclen macrocycle.
Synthetic Workflow
The reaction is a standard nucleophilic substitution where the nitrogen atoms of cyclen attack the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). A base is required to neutralize the HCl generated during the reaction, driving it to completion.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Tosylation of Cyclen
This protocol describes a robust method for the synthesis of the title compound. The choice of pyridine as both the base and solvent is classic; it effectively scavenges the HCl byproduct and provides a suitable reaction medium.
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,4,7,10-tetraazacyclododecane (cyclen) (1.0 eq.) in anhydrous pyridine (20 mL/g of cyclen) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C in an ice-water bath. This is critical to control the exothermicity of the reaction upon addition of the sulfonyl chloride.
-
Reagent Addition: Slowly add p-toluenesulfonyl chloride (4.2 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C. The slight excess of TsCl ensures complete reaction of all four amine sites.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Quenching & Precipitation: Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold 1 M HCl. This step neutralizes the pyridine and precipitates the water-insoluble product.
-
Isolation: Collect the resulting white precipitate by vacuum filtration.
-
Washing: Wash the solid sequentially with cold water (3 x 50 mL) and cold ethanol (2 x 30 mL) to remove residual salts and impurities.
-
Drying: Dry the purified white solid under vacuum at 60°C to a constant weight. A typical yield is >90%.
Structural and Physical Properties
The physicochemical properties of tetratosyl tetraazacyclododecane are dictated by its highly symmetric, sterically hindered structure dominated by the four bulky tosyl groups.
Summary of Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₃₆H₄₄N₄O₈S₄ | [3][4] |
| Molecular Weight | 789.02 g/mol | [3][4] |
| Appearance | White to pale yellow crystalline solid | [5] |
| Melting Point | 275-279 °C (lit.) | [4] |
| CAS Number | 52667-88-6 | [3][4] |
| Solubility | Soluble in DMF, ethanol, ether; Insoluble in water | [5] |
Spectroscopic Characterization (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for confirming the structure of the compound. The molecule's C₂ symmetry axis leads to a simplified yet highly characteristic spectrum.
-
¹H NMR Spectroscopy:
-
Aromatic Protons: The protons on the tosyl groups will appear as two distinct doublets in the aromatic region (~7.3-7.8 ppm), characteristic of a para-substituted benzene ring (an AA'BB' system).
-
Cyclen Ring Protons: The 16 protons on the ethylene bridges of the cyclen backbone will appear as a complex, broad multiplet in the aliphatic region (~2.7-3.5 ppm). The conformational rigidity imposed by the tosyl groups prevents free ring inversion, leading to a complex signal pattern.
-
Methyl Protons: The four methyl groups of the tosyl substituents will give rise to a sharp singlet at ~2.4 ppm, integrating to 12 protons.
-
-
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Four signals are expected for the tosyl groups: two for the protonated carbons and two for the quaternary carbons (C-S and C-CH₃).
-
Cyclen Ring Carbons: Due to the molecule's symmetry, typically one or two signals are observed for the 8 carbons of the macrocyclic ring, appearing around 45-55 ppm.
-
Methyl Carbon: A single signal for the methyl carbons will be present at ~21 ppm.
-
Structural Confirmation Workflow
Caption: Workflow for the structural validation of the synthesized product.
Chemical Properties and Reactivity
Thermal Stability
With a high melting point of 275-279 °C, the compound exhibits excellent thermal stability.[4] This robustness is advantageous, allowing for purification and handling under relatively high temperatures without degradation. The stability can be attributed to the rigid macrocyclic framework and the strong sulfonamide bonds. For processes requiring rigorous thermal hazard assessment, Differential Scanning Calorimetry (DSC) can be employed to determine the onset of decomposition, although for this stable compound, it is typically not a concern under standard laboratory conditions.[6]
Chemical Reactivity: The Gateway to Cyclen
The primary chemical utility of this compound is its role as a protected form of cyclen. The tosyl groups are stable to a wide range of reaction conditions but can be removed to liberate the free secondary amines. This deprotection is the most important reaction of the title compound.
-
Deprotection (Detosylation): The sulfonamide bonds are typically cleaved under harsh conditions, most commonly by heating in concentrated sulfuric acid or hydrobromic acid in the presence of a scavenger like phenol. This process regenerates the 1,4,7,10-tetraazacyclododecane macrocycle, which can then be used for further synthesis.
Conclusion
This compound is more than just a chemical compound; it is an essential tool in the field of macrocyclic and supramolecular chemistry. Its robust synthesis, high stability, and well-defined physicochemical and spectroscopic properties make it a reliable and indispensable intermediate. The protocols and data presented in this guide offer a validated framework for the synthesis, characterization, and utilization of this key building block, empowering researchers to develop the next generation of cyclen-based technologies in medicine and materials science.
References
-
Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. National Institutes of Health (NIH). Available from: [Link]
-
1,4,7,10-tetraazacyclododecane - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
-
1,4,7,10-Tetrakis(p-toluensulfonyl)-1,4,7,10-tetraazacyclododecane. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Electronic Supplementary Material for Dalton Transactions. The Royal Society of Chemistry. Available from: [Link]
-
Athey, P. S., & Kiefer, G. E. (2002). A new, facile synthesis of 1,4,7,10-tetraazacyclododecane: cyclen. The Journal of Organic Chemistry, 67(12), 4081–4085. Available from: [Link]
-
Danker, F., Näther, C., & Bensch, W. (2020). Synthesis and crystal structure of (1,4,7,10-tetraazacyclododecane-κN)(tetrasulfido-κS,S)manganese(II). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 3), 456–460. Available from: [Link]
-
1,4,7,10-Tetraazacyclododecane. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Synthesis, potentiometric, kinetic, and NMR Studies of 1,4,7,10-tetraazacyclododecane-1,7-bis(acetic acid)-4,10-bis(methylenephosphonic acid) (DO2A2P) and its complexes with Ca(II), Cu(II), Zn(II) and lanthanide(III) ions. PubMed, National Library of Medicine. Available from: [Link]
-
Decoration of 1,4,7,10‐tetraazacyclododecane‐1,4,7,10‐tetraacetic acid (DOTA) with N‐oxides increases the T 1 relaxivity of Gd‐complexes. PubMed Central, National Library of Medicine. Available from: [Link]
-
Habibi, D., Nabavi, H., Heydari, S., & Vakili, S. (2013). Synthesis of a New Cyclen-based Compound as a Potent Anti-tumor Medicine. Oriental Journal of Chemistry, 29(3), 987-990. Available from: [Link]
-
Synthesis and X-ray Crystal Structure of Meso-5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane-1,8-di-(1-methyl-naphthalene). PubMed Central, National Library of Medicine. Available from: [Link]
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1,4,7,10-Tetra-P-Tosyl-1,4,7,10-Tetraazacyclododecane. ChemBK. Available from: [Link]
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Moon, D., & Choi, J. (2021). Crystal structure of cis-(1,4,8,11-tetraazacyclotetradecane-κN)bis(thiocyanato-κN)chromium(III) bromide from synchrotron X-ray diffraction data. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 222–225. Available from: [Link]
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Muravyev, N. V., & Kuleshova, E. S. (2018). Thermal stability vs. energy content of compound: Thermolysis of tetrazino-tetrazine 1,3,6,8-tetraoxide (TTTO) from a broad perspective. Organic Chemistry: Current Research. Available from: [Link]
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Muravyev, N. V., & Kuleshova, E. S. (2018). Thermal Stability vs. Energy Content of Compound: Thermolysis of Tetrazino-tetrazine 1,3,6,8-Tetraoxide (TTTO) from a Broad Perspective. ResearchGate. Available from: [Link]
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The Cornerstone of Modern Chelating Agents: An In-depth Technical Guide to 1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane
CAS Number: 52667-88-6
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Architect of Advanced Medical Imaging and Therapy
In the landscape of modern medicinal chemistry, particularly in the realm of diagnostics and therapeutics, the macrocyclic polyamine 1,4,7,10-tetraazacyclododecane, commonly known as cyclen, stands as a pivotal building block. Its derivatives, most notably 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), have revolutionized medical imaging and targeted radiotherapy.[1] However, the journey to these life-saving molecules is not without its synthetic challenges. The direct synthesis of cyclen and its derivatives is often hampered by low yields and the formation of multiple byproducts. This is where the unassuming, yet indispensable, precursor, 1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane , enters the narrative.
This in-depth technical guide provides a comprehensive exploration of this crucial intermediate. We will delve into the intricacies of its synthesis, the rationale behind the use of the tosyl protecting group, detailed protocols for its preparation and subsequent deprotection, and its critical role in the synthesis of advanced chelating agents for drug development.
The Strategic Importance of the Tosyl Protecting Group
The selection of a protecting group is a critical decision in multi-step organic synthesis. In the context of polyamines like cyclen, the tosyl (Ts) group, derived from p-toluenesulfonyl chloride, offers a unique combination of stability and reactivity that makes it exceptionally well-suited for this purpose.[2]
The primary advantages of using the tosyl group in the synthesis of macrocyclic polyamines include:
-
Activation of Amine Nucleophilicity: The electron-withdrawing nature of the sulfonyl group increases the acidity of the N-H protons of the precursor amines, facilitating their deprotonation under moderately basic conditions to form highly nucleophilic sulfonamide anions. This is a key factor in achieving efficient cyclization.
-
Prevention of Over-alkylation: Once an amine is tosylated, it is protected from further alkylation, preventing the formation of complex mixtures of products that would otherwise arise from the reaction of the multiple amine functionalities.
-
Enhanced Cyclization Efficiency: The bulky tosyl groups can pre-organize the linear precursor chain into a conformation that favors intramolecular cyclization over intermolecular polymerization, leading to higher yields of the desired macrocycle. This is a classic example of the Thorpe-Ingold effect.
-
Robustness and Stability: Tosyl amides are remarkably stable to a wide range of reaction conditions, allowing for subsequent chemical transformations on other parts of the molecule without cleavage of the protecting group.[2]
-
Crystalline Nature: Tosylated compounds are often highly crystalline, which facilitates their purification by recrystallization.
This strategic use of the tosyl group is the cornerstone of the widely employed Richman-Atkins synthesis for macrocyclic polyamines.
Synthesis of this compound: The Richman-Atkins Approach
The most reliable and widely adopted method for the synthesis of this compound is a modification of the Richman-Atkins synthesis. This method involves the cyclization of a linear tetraamine precursor where the internal secondary amines and terminal primary amines are pre-tosylated.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established literature methods.
Materials:
-
N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine
-
1,2-Bis(p-toluenesulfonyloxy)ethane
-
Potassium Carbonate (anhydrous, finely ground)
-
Dimethylformamide (DMF, anhydrous)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine and anhydrous potassium carbonate to anhydrous dimethylformamide.
-
Heating and Addition: Heat the stirred suspension to 110-120 °C under a nitrogen atmosphere. Slowly add a solution of 1,2-Bis(p-toluenesulfonyloxy)ethane in anhydrous DMF to the reaction mixture over a period of 4-6 hours using a syringe pump. The slow addition is crucial to maintain high dilution conditions, which favor intramolecular cyclization.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 110-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and pour it into a large volume of ice-water with vigorous stirring.
-
A precipitate of the crude product will form. Collect the solid by vacuum filtration and wash it thoroughly with water to remove inorganic salts.
-
Wash the crude product with cold methanol to remove some of the unreacted starting materials and byproducts.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of chloroform and methanol or acetic acid.[3]
-
Dissolve the crude product in the minimum amount of hot solvent, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization and Data
The successful synthesis of this compound should be confirmed by standard analytical techniques.
| Property | Value |
| CAS Number | 52667-88-6 |
| Molecular Formula | C₃₆H₄₄N₄O₈S₄ |
| Molecular Weight | 789.02 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 275-279 °C |
| Solubility | Soluble in chloroform and DMF; sparingly soluble in methanol and ethanol |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.7 (d, 8H, Ar-H), ~7.3 (d, 8H, Ar-H), ~3.3 (t, 16H, N-CH₂-CH₂-N), ~2.4 (s, 12H, Ar-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~144.0 (Ar-C), ~135.0 (Ar-C), ~130.0 (Ar-CH), ~127.5 (Ar-CH), ~50.0 (N-CH₂), ~21.5 (Ar-CH₃).
-
IR (KBr, cm⁻¹): ~1340 (SO₂ asymmetric stretch), ~1160 (SO₂ symmetric stretch), ~2920 (C-H stretch).
Deprotection: Liberating the Core Macrocycle
The removal of the four tosyl groups from this compound is a critical step to yield the free cyclen macrocycle. This transformation typically requires harsh acidic conditions to cleave the stable sulfonamide bonds.[2]
Experimental Protocol: Deprotection of this compound
Method 1: Hydrobromic Acid in Acetic Acid
This is a widely used and effective method for tosyl group removal from polyamines.
Materials:
-
This compound
-
Hydrobromic acid (48% in acetic acid)
-
Phenol (as a scavenger)
-
Diethyl ether (anhydrous)
-
Sodium hydroxide (for neutralization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound in a solution of 48% hydrobromic acid in acetic acid. Add a small amount of phenol to act as a scavenger for any liberated bromine.
-
Heating: Heat the reaction mixture to reflux (typically around 110-120 °C) and maintain this temperature for an extended period, often 48-72 hours. The progress of the deprotection can be monitored by TLC by taking small aliquots, neutralizing them, and spotting on a silica gel plate.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add a large volume of anhydrous diethyl ether to the cooled solution. This will precipitate the cyclen as its hydrobromide salt.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with diethyl ether to remove acetic acid and other organic residues.
-
To obtain the free cyclen base, dissolve the hydrobromide salt in water and carefully neutralize the solution with a strong base, such as sodium hydroxide, until the pH is basic (pH > 12).
-
Extract the aqueous solution with a suitable organic solvent, such as chloroform or dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the free cyclen as a white solid.
-
The Gateway to Advanced Chelators: From Tosylated Cyclen to DOTA
The primary application of this compound lies in its role as a precursor to cyclen, which is then elaborated into a vast array of bifunctional chelating agents. The most prominent of these is DOTA, which is synthesized by the alkylation of the four secondary amine groups of cyclen with bromoacetic acid or a protected form thereof.[4][5][6][7][8][9]
The resulting DOTA molecule is an exceptional chelator for a variety of metal ions, particularly lanthanides like Gadolinium(III) for Magnetic Resonance Imaging (MRI) and radionuclides such as Yttrium-90, Lutetium-177, and Copper-64 for radiotherapy and Positron Emission Tomography (PET).[1] The high thermodynamic stability and kinetic inertness of the DOTA-metal complexes are crucial for their in vivo applications, preventing the release of toxic free metal ions.
The synthesis of DOTA from cyclen, which is efficiently produced from its tetratosyl precursor, underscores the critical importance of this compound in the development of targeted diagnostics and therapeutics.
Workflow and Molecular Structures
Caption: Synthetic pathway from starting materials to DOTA-based applications.
Conclusion: A Foundational Reagent for a Healthier Future
This compound is more than just a chemical intermediate; it is a key enabler of cutting-edge medical technologies. Its synthesis, though demanding, provides a reliable and scalable route to high-purity cyclen, the foundational scaffold for a generation of life-saving and life-enhancing diagnostic and therapeutic agents. A thorough understanding of its chemistry, from the strategic choice of the tosyl protecting group to the intricacies of its synthesis and deprotection, is essential for any researcher or drug development professional working in the field of chelating agents and their medical applications. The continued exploration and optimization of the synthetic routes involving this cornerstone molecule will undoubtedly pave the way for the next generation of advanced medical imaging and targeted therapies.
References
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- Lewis, M. R., Raubitschek, A., & Shively, J. E. (1999). Total solid-phase synthesis of 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid-functionalized peptides for radioimmunotherapy.
- Fichna, J., Gach, K., Janecka, A., & Storr, M. (2012). Synthesis of 1,4,7,10-Tetra-azacyclododecan-1,4,7,10-tetra-azidoethylacetic Acid (DOTAZA)
- Caravan, P., Parigi, G., & Chifotides, H. T. (2009). Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. Inorganic chemistry, 48(24), 11575-11586.
- Pöthig, A., & Drees, M. (2018). Decoration of 1,4,7,10‐tetraazacyclododecane‐1,4,7,10‐tetraacetic acid (DOTA) with N‐oxides increases the T 1 relaxivity of Gd‐complexes. Chemistry–A European Journal, 24(50), 13166-13170.
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1,4,7,10-tetraazacyclododecane. (n.d.). Organic Syntheses. Retrieved from [Link]
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What is the role and mechanism of action of tosyl chloride in organic synthesis? (2012, February 2). ResearchGate. Retrieved from [Link]
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Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry. Retrieved from [Link]
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compared using 13C nmr spectroscopy. (n.d.). [PDF]. Retrieved from [Link]
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- Masuko, T., Namiki, R., Nemoto, Y., Miyake, M., Kizawa, Y., Suzuki, T., ... & Kusama, T. (2009). Neuroprotection by tosyl-polyamine derivatives through the inhibition of ionotropic glutamate receptors. Journal of Pharmacology and Experimental Therapeutics, 330(3), 773-780.
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Structure Elucidation of Tosyl-Protected Cyclen: A Multi-technique Approach to Unambiguous Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The unambiguous structure elucidation of tosyl-protected cyclen (1,4,7,10-tetraazacyclododecane) derivatives is a critical step in the synthesis of functional macrocycles for applications ranging from medicinal chemistry to materials science. The inherent potential for positional isomerism and the conformational flexibility of the cyclen ring necessitate a robust, multi-technique analytical approach. This guide details a self-validating workflow that integrates Mass Spectrometry (MS), comprehensive Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Crystallography to achieve definitive structural assignment. We will explore the causality behind experimental choices, provide detailed protocols, and demonstrate how the convergence of data from these orthogonal techniques provides an unshakeable foundation for structural confirmation, ensuring the integrity of downstream applications.
Introduction: The Significance of Cyclen and the Role of Tosyl Protection
Cyclen is a foundational macrocyclic polyamine renowned for its exceptional ability to chelate metal ions. This property has made its derivatives invaluable as MRI contrast agents, radiopharmaceutical carriers, and catalysts.[1] However, to create these sophisticated functional molecules, one must selectively modify the nitrogen atoms of the cyclen ring. This requires the use of protecting groups to control reactivity.
The tosyl (Ts) group, a p-toluenesulfonamide, is a frequently employed protecting group in cyclen chemistry. Its utility stems from several key characteristics:
-
Robustness: It is stable to a wide range of reaction conditions, allowing for diverse chemical transformations on other parts of the molecule.
-
Electron-Withdrawing Nature: It renders the protected nitrogen atom non-nucleophilic, preventing unwanted side reactions.
-
Crystallinity: Tosylated compounds often exhibit enhanced crystallinity, which can facilitate purification by recrystallization and is a prerequisite for X-ray crystallographic analysis.
-
Reliable Deprotection: The tosyl groups can be removed under specific, well-established conditions, often using strong acids or reducing agents, to reveal the free amine for final functionalization.[2]
The synthesis of partially tosylated cyclens—bearing one, two, or three tosyl groups—is essential for creating complex, unsymmetrical derivatives. However, these syntheses can yield mixtures of positional isomers, making rigorous structure elucidation paramount.
The Analytical Challenge: Isomerism and Complexity
The primary challenge in characterizing tosyl-protected cyclen lies in distinguishing between possible positional isomers. For example, a di-tosylated cyclen could exist as the 1,4-, 1,7-, or 1,10-isomer. These isomers possess the same exact mass and elemental composition, rendering simple mass spectrometry or elemental analysis insufficient for differentiation. Furthermore, the 12-membered ring of cyclen is conformationally flexible, which can lead to complex NMR spectra that require careful analysis. A systematic and integrated analytical strategy is therefore not just recommended, but essential.
A Multi-pronged Analytical Approach: The Core Workflow
No single technique can provide a complete and unambiguous structural picture. A synergistic workflow, leveraging the strengths of different analytical methods, is the cornerstone of reliable elucidation.[3] The process begins with a confirmation of mass and elemental formula, proceeds to a detailed mapping of the covalent framework, and culminates, when possible, with a definitive 3D structural snapshot.
}
Figure 1: Integrated workflow for the structure elucidation of tosyl-protected cyclen.
Mass Spectrometry (MS): Confirming Mass and Formula
Mass spectrometry is the first essential step, providing the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI), is crucial as it measures the mass-to-charge ratio (m/z) with high precision, allowing for the determination of the elemental formula.
Trustworthiness: The experimentally determined exact mass should match the theoretical mass for the expected formula within a very narrow tolerance (typically < 5 ppm). This provides strong evidence that the desired number of tosyl groups has been incorporated. For example, the protonated molecule of 1,4,7-tritosylcyclen (C₃₂H₄₄N₄O₆S₃) has a theoretical exact mass that can be precisely verified by HRMS.[4]
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: Dissolve a small amount of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. Positive ion mode is typically used to detect protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, scanning a relevant m/z range.
-
Data Processing: Determine the exact mass of the most abundant ion and use software to calculate the most likely elemental composition.
| Degree of Tosylation | Molecular Formula | Theoretical Exact Mass ([M+H]⁺) |
| Mono-tosyl | C₁₅H₂₇N₄O₂S | 343.1855 |
| Di-tosyl | C₂₂H₃₃N₄O₄S₂ | 497.1892 |
| Tri-tosyl | C₂₉H₃₉N₄O₆S₃ | 651.1929 |
| Tetra-tosyl | C₃₆H₄₅N₄O₈S₄ | 805.1967 |
| Table 1: Expected exact masses for protonated tosyl-cyclen derivatives. |
Limitation: While essential for confirming the molecular formula, MS cannot differentiate between positional isomers (e.g., 1,4-ditosylcyclen vs. 1,7-ditosylcyclen), as they have identical masses.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for determining the precise connectivity and symmetry of a molecule in solution, making it the cornerstone of isomer differentiation.[6] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required.
¹H and ¹³C NMR: Probing Symmetry and Environment
The number of signals in the ¹H and ¹³C NMR spectra provides direct insight into the molecule's symmetry.
-
Tetra-tosyl-cyclen: Possesses high symmetry. All four tosyl groups are identical, and the cyclen ring protons often appear as a simplified set of signals, reflecting this symmetry.
-
1,4,7-Tri-tosyl-cyclen: This isomer has C₃ᵥ symmetry. It will show two distinct tosyl groups in a 2:1 ratio (two equivalent groups on the 1,4-positions and one unique group on the 7-position) and a more complex pattern for the cyclen ring protons compared to the tetra-tosylated version.
-
Di- and Mono-tosyl-cyclen: These have lower symmetry, leading to a greater number of unique signals in both the proton and carbon spectra.[7]
The chemical shifts are also diagnostic. Protons on carbons adjacent to a tosylated nitrogen (~3.2-3.6 ppm) are shifted downfield compared to those adjacent to a free amine (~2.6-2.9 ppm). The tosyl group itself gives characteristic signals: a singlet for the methyl group (~2.4 ppm) and a pair of doublets in the aromatic region (~7.3-7.8 ppm).[8]
2D NMR: Establishing Connectivity
While 1D NMR suggests the symmetry, 2D NMR experiments provide the definitive proof of covalent bonding and spatial relationships.[9]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2 or 3 bonds. This is used to map out the -CH₂-CH₂- linkages within the cyclen ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This provides an unambiguous assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for identifying isomers. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The key correlation is between the protons on the cyclen ring and the sulfonyl carbon (C-SO₂) of the tosyl group. By identifying which cyclen protons show a correlation to a tosyl group's sulfonyl carbon, one can definitively establish the points of attachment.
}
Figure 2: Key HMBC correlation from a cyclen proton (on C2) to the tosyl ipso-carbon, confirming the N1-S bond.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra. Ensure adequate resolution and signal-to-noise.
-
2D Spectra Acquisition: Acquire gCOSY, gHSQC, and gHMBC spectra. Optimize acquisition and processing parameters to clearly resolve cross-peaks. For HMBC, setting the long-range coupling constant to ~8 Hz is typical for detecting ³J(H,C) correlations.
-
Data Interpretation:
-
Assign proton and carbon signals for the tosyl groups.
-
Use COSY to trace the -CH₂-CH₂- spin systems of the cyclen ring.
-
Use HSQC to link the proton assignments to their corresponding carbons.
-
Critically, use HMBC to find correlations from specific cyclen CH₂ protons to the tosyl ipso-carbons to confirm the exact nitrogen atoms that are protected.
-
X-ray Crystallography: The Gold Standard
When an unambiguous structure is required for applications like drug development or for publication, X-ray crystallography provides the ultimate proof.[10] This technique determines the precise three-dimensional arrangement of atoms in a single crystal.[11]
Principle: A focused beam of X-rays is diffracted by the electron clouds of the atoms arranged in a regular crystal lattice. By measuring the angles and intensities of the diffracted beams, a 3D electron density map can be calculated, from which a model of the molecular structure is built and refined.[12]
Methodology:
-
Crystal Growth: This is often the most challenging step. The purified compound is dissolved in a minimal amount of solvent (or solvent mixture), and the solution is allowed to evaporate slowly, or the temperature is slowly changed, to encourage the formation of single, high-quality crystals.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: Sophisticated software is used to solve the "phase problem" and generate an initial electron density map. An atomic model is then built into this map and refined to best fit the experimental data.
The result is an unequivocal model showing the exact connectivity, bond lengths, bond angles, and conformation of the molecule in the solid state, leaving no doubt as to which isomer has been synthesized.[13][14]
Limitation: The primary limitation is the requirement for a single crystal of sufficient size and quality. Furthermore, the determined structure represents the solid-state conformation, which may differ from the average conformation in solution.
Integrating the Data: A Self-Validating System
The true power of this workflow lies in the convergence of data from all techniques. Each result must be consistent with the others, creating a self-validating loop.
Decision Tree for Structure Validation:
}
Figure 3: Decision tree for integrating analytical data for robust structure validation.
Conclusion
The structure elucidation of tosyl-protected cyclen derivatives is a non-trivial task that demands a rigorous and multi-faceted analytical strategy. Relying on a single technique is insufficient and can lead to erroneous assignments. By systematically integrating High-Resolution Mass Spectrometry to confirm the elemental formula, a full suite of 1D and 2D NMR experiments to define symmetry and covalent connectivity, and, where possible, single-crystal X-ray crystallography for absolute confirmation, researchers can achieve an unambiguous and robust structural assignment. This meticulous approach ensures the scientific integrity of the work and provides the solid foundation necessary for the successful development of novel cyclen-based drugs, imaging agents, and advanced materials.
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ResearchGate. X-ray structure of 7: tosyl group, lower rim aliphatic chains and.... Available from: [Link]
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Stones, G., et al. (2008). Investigation of macrocyclisation routes to 1,4,7-triazacyclononanes: efficient syntheses from 1,2-ditosylamides. PubMed. Available from: [Link]
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Solubility of 1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane in Organic Solvents
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1,4,7,10-tetratosyl-1,4,7,10-tetraazacyclododecane, a critical intermediate in the synthesis of functionalized macrocycles for applications in medicine and materials science. While specific quantitative solubility data is sparse in publicly available literature, this document synthesizes established chemical principles, qualitative information from synthetic procedures, and validated experimental protocols to offer researchers a robust framework for solvent selection and handling. We will explore the physicochemical factors governing its solubility, present a qualitative profile based on documented use-cases, provide a detailed methodology for experimental solubility determination, and discuss the practical implications for laboratory work.
Introduction to this compound
1,4,7,10-Tetraazacyclododecane, commonly known as cyclen, is a foundational macrocycle in coordination chemistry.[1] Its derivatives are widely used as powerful chelating agents for metal ions.[2][3] In particular, complexes of cyclen derivatives with paramagnetic ions like gadolinium are employed as contrast agents in medical diagnostics, such as Magnetic Resonance Imaging (MRI).[4]
The compound this compound (Ts-Cyclen) is a key synthetic precursor. The four tosyl (p-toluenesulfonyl) groups serve as protecting groups for the amine functionalities, rendering the macrocycle stable to a variety of reaction conditions while also modifying its electronic properties and, crucially, its solubility. Understanding the solubility of Ts-Cyclen is paramount for:
-
Reaction Engineering: Selecting appropriate solvents to ensure homogeneity and optimal reaction kinetics.
-
Purification: Designing effective crystallization or chromatographic purification protocols.[5]
-
Handling and Storage: Preparing stock solutions and ensuring long-term stability.
This guide is designed to equip researchers with the foundational knowledge and practical tools to effectively work with this important macrocycle.
The Physicochemical Basis of Solubility
The solubility of a compound is governed by the intermolecular interactions between the solute (Ts-Cyclen) and the solvent.[6] The principle of "like dissolves like" is a useful heuristic, indicating that substances with similar polarities tend to be miscible.[7]
Molecular Structure Analysis:
-
Macrocyclic Core: The 12-membered tetraaza core is a polar structure.
-
Tosyl Groups: Each of the four tosyl groups introduces a bulky, relatively nonpolar aromatic ring and a polar sulfonyl (-SO₂) group.
The overall molecule is large (Molar Mass: 789.02 g/mol ) and presents a complex mosaic of polar and nonpolar regions.[8] The bulky tosyl groups sterically shield the polar amine nitrogens, reducing their ability to act as hydrogen bond donors. However, the oxygen atoms of the sulfonyl groups can act as hydrogen bond acceptors. This "chameleonic" ability to present different faces to the solvent environment is a known characteristic of some macrocycles and influences their solubility.[9]
Key Factors Influencing Solubility:
-
Polarity: Solvents with a polarity that can effectively solvate both the aromatic rings and the sulfonyl groups will be most effective. This suggests that solvents of intermediate to high polarity are likely candidates.
-
Hydrogen Bonding: While Ts-Cyclen cannot donate hydrogen bonds, it can accept them. Solvents capable of hydrogen bonding (e.g., alcohols) may show enhanced solubility, although this can be counteracted by the solvent's self-association.
-
Temperature: The solubility of most solids, including Ts-Cyclen, generally increases with temperature.[10] This principle is the basis for recrystallization, a common purification technique for this compound.[5]
-
Molecular Size: The large size of the molecule means that significant energy is required to overcome the crystal lattice energy. Therefore, solvents that can form strong solute-solvent interactions are necessary to achieve appreciable solubility.[7]
Qualitative and Illustrative Quantitative Solubility Profile
Qualitative Assessment from Literature:
-
Good Solubility: The compound is reported to be "easily soluble" in dimethylformamide (DMF), ethanol, and ether.[11]
-
Solubility for Reaction/Extraction: Solvents such as toluene, chloroform, butanol, and pentanol have been used for extraction, implying good solubility.[4][12]
-
Solubility for Recrystallization: Toluene, ethyl acetate, and mixtures of ethanol-THF have been successfully used for recrystallization.[4][13] This indicates high solubility at elevated temperatures and moderate to low solubility at room temperature in these solvents.
Illustrative Quantitative Solubility Data:
To provide a practical reference for researchers, the following table presents an illustrative solubility profile based on the qualitative data and established principles of chemical solubility. Note: These values are estimates and should be experimentally verified for any critical application.
| Solvent Category | Solvent | Dielectric Constant (approx.) | Estimated Solubility ( g/100 mL at 25°C) | Rationale & Remarks |
| Chlorinated | Dichloromethane (DCM) | 9.1 | > 10 | Excellent solvent for molecules with mixed polarity. Good for dissolving for reactions. |
| Chloroform | 4.8 | > 10 | Similar to DCM, often used in extractions.[4] | |
| Aprotic Polar | Dimethylformamide (DMF) | 36.7 | > 5 | High polarity effectively solvates the sulfonyl groups.[11] |
| Acetonitrile (ACN) | 37.5 | 1 - 5 | Polar, but may be less effective at solvating the nonpolar aromatic rings. | |
| Ethers | Tetrahydrofuran (THF) | 7.6 | 1 - 5 | Moderate polarity, often used in synthesis. Used in recrystallization mixtures.[13] |
| Diethyl Ether | 4.3 | 0.5 - 2 | Lower polarity ether, qualitative data suggests some solubility.[11] | |
| Esters | Ethyl Acetate | 6.0 | 0.5 - 2 | Good solvent for recrystallization, implying lower solubility at RT.[4] |
| Alcohols | Ethanol | 24.5 | 1 - 5 | Polar protic solvent. Qualitative data suggests good solubility.[11] |
| Methanol | 32.7 | 0.5 - 2 | More polar than ethanol, may be less effective with the nonpolar parts of the molecule. | |
| Aromatic | Toluene | 2.4 | 0.1 - 1 | Primarily nonpolar, but can engage in π-stacking with tosyl rings. Good for recrystallization.[4][12] |
| Nonpolar | Hexane | 1.9 | < 0.01 | Very poor solvent. Useful as an anti-solvent for precipitation. |
| Aqueous | Water | 80.1 | < 0.01 | Insoluble due to the large, nonpolar surface area of the tosyl groups. |
Experimentally Determining Solubility: A Validated Protocol
To obtain precise, application-specific solubility data, direct experimental measurement is essential. The isothermal equilibrium method, also known as the shake-flask method, is a reliable and widely used technique.[7]
4.1 Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or sealed test tubes
-
Thermostatically controlled shaker or incubator
-
Syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.
4.2 Step-by-Step Methodology
-
Preparation of Supersaturated Solutions: Add an excess amount of Ts-Cyclen to a series of vials, ensuring a visible amount of undissolved solid remains at the bottom.
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a shaker incubator set to a constant temperature (e.g., 25°C). Agitate the mixtures for a prolonged period (24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.
-
Sample Extraction: Carefully withdraw a small aliquot (e.g., 1.0 mL) from the clear supernatant of each vial using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any microscopic solid particles.
-
Concentration Analysis:
-
Gravimetric Method: Evaporate the solvent from the filtered aliquot under a stream of nitrogen or in a vacuum oven. Weigh the remaining solid residue to determine the mass of dissolved solute.
-
Spectroscopic/Chromatographic Method: Prepare a calibration curve using standard solutions of known Ts-Cyclen concentration. Dilute the filtered aliquot with a suitable solvent and analyze its concentration using HPLC or UV-Vis spectroscopy.
-
4.3 Calculation
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Mass of dissolved solute in g / Volume of solvent in mL) * 100
4.4 Workflow Diagram
The following diagram illustrates the experimental workflow for determining solubility.
Caption: Workflow for the Isothermal Equilibrium Solubility Measurement.
Practical Implications in Research and Development
A thorough understanding of Ts-Cyclen's solubility is not merely academic; it directly impacts laboratory efficiency and success.
-
For Synthesis: Dichloromethane or DMF are excellent choices for reaction solvents, as they are likely to fully dissolve the macrocycle, ensuring a homogeneous reaction mixture. Toluene can be used if higher temperatures are required.
-
For Purification by Recrystallization: The ideal recrystallization solvent dissolves the compound completely at high temperatures but poorly at low temperatures.[5] Toluene and ethyl acetate fit this profile well.[4] A mixed solvent system, such as ethanol/THF or ethanol/water, can also be fine-tuned to achieve optimal recovery and purity.[13]
-
For Purification by Precipitation: For a crude reaction mixture in a good solvent like DCM, adding a non-solvent (or "anti-solvent") like hexane will cause the Ts-Cyclen to precipitate out, leaving more soluble impurities behind.
-
For Analytical Characterization: For techniques like NMR spectroscopy, a solvent that provides high solubility is required to obtain a concentrated sample and thus a strong signal. Deuterated chloroform (CDCl₃) or deuterated DMF would be suitable choices.
Conclusion
This compound is a molecule of significant synthetic utility. While a comprehensive, quantitative public database of its solubility in all common organic solvents is lacking, a strong, predictive understanding can be built from fundamental chemical principles and qualitative data from existing literature. Its complex structure, featuring both polar and nonpolar moieties, results in good solubility in chlorinated solvents and polar aprotic solvents, with lower but significant solubility in ethers and esters, especially at elevated temperatures. This profile makes it amenable to standard purification techniques like recrystallization. For all critical applications, the experimental protocol detailed in this guide should be employed to determine precise solubility values under specific laboratory conditions.
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Role of tosyl groups in macrocycle synthesis
An In-depth Technical Guide: The Strategic Role of Tosyl Groups in Macrocycle Synthesis
Abstract
The p-toluenesulfonyl (tosyl) group is a cornerstone of modern organic synthesis, and its strategic application in the construction of macrocyclic architectures is particularly noteworthy. This guide provides an in-depth technical analysis of the multifaceted roles of the tosyl group in macrocyclization, moving beyond simple procedural descriptions to explore the underlying chemical principles and practical considerations essential for researchers, chemists, and drug development professionals. We will examine its dual function as both a robust, selectively removable protecting group for amines and a powerful activating group for alcohols, facilitating the critical ring-closing step. The discussion will encompass mechanistic rationales, detailed experimental protocols, challenges such as deprotection, and the overall strategic impact on the synthesis of complex macrocycles like polyamines and peptidomimetics.
The Chemical Foundation of the Tosyl Group's Utility
The tosyl group (Ts), derived from p-toluenesulfonic acid, is a univalent functional group with the formula -SO₂C₆H₄CH₃.[1][2] Its utility in synthesis is primarily dictated by the powerful electron-withdrawing nature of the sulfonyl moiety and the resonance stabilization of its corresponding anion. This chemical characteristic is the root of its two dominant roles in macrocycle synthesis.
-
Activation of Alcohols: Alcohols are poor leaving groups in nucleophilic substitution reactions because the hydroxide ion (HO⁻) is a strong base.[3][4] By reacting an alcohol with p-toluenesulfonyl chloride (TsCl), typically in the presence of a base like pyridine, the hydroxyl group is converted into a tosylate ester (-OTs).[1][5] The resulting tosylate anion (TsO⁻) is an excellent leaving group because its negative charge is delocalized across the three oxygen atoms and the aromatic ring, making it a very weak base.[1][6] This transformation is fundamental, enabling efficient Sɴ2 reactions under mild conditions, a critical advantage in the final, often delicate, macrocyclization step.[2][3]
-
Protection of Amines: The tosyl group serves as a robust protecting group for primary and secondary amines, forming stable N-tosyl sulfonamides (TsNR₂).[1][2] These sulfonamides are exceptionally resilient to a wide range of reaction conditions, including strong bases, many nucleophiles, and organometallic reagents.[1] This stability is crucial during the multi-step assembly of a linear macrocycle precursor, preventing the nucleophilic amine from engaging in unwanted side reactions.[7]
Caption: Core structures involving the tosyl group.
Strategic Application in Macrocyclization Workflows
The synthesis of a macrocycle is a formidable challenge, primarily due to the unfavorable entropic cost of bringing two reactive ends of a long, flexible chain together.[8][9] The tosyl group provides a powerful strategic framework to overcome this hurdle, particularly in the synthesis of macrocyclic polyamines.[10][11]
A common and effective strategy, often referred to as the Richman-Atkins or Rich-Dornau procedure, involves the protection of amine nitrogens as tosylamides and the activation of terminal alcohols as tosylates. The low acidity of the N-H proton on a tosylamide (pKa ≈ 10-11) allows for its deprotonation with a moderate base (e.g., K₂CO₃, Cs₂CO₃) to generate a potent nitrogen nucleophile. This nucleophile can then displace a terminal leaving group, such as another tosylate, in an intramolecular Sɴ2 reaction to forge the macrocyclic ring.
Caption: General workflow for tosyl-based macrocyclization.
The Causality of Experimental Choices
-
Choice of Base for Cyclization: The use of bases like cesium carbonate (Cs₂CO₃) is often preferred over sodium or potassium carbonates. The larger, more "naked" cesium cation coordinates to multiple heteroatoms in the linear precursor, creating a "template effect." This pre-organizes the molecule into a conformation suitable for cyclization, effectively lowering the entropic barrier and leading to higher yields of the desired macrocycle over competing polymerization.
-
High Dilution Principle: The intramolecular cyclization step must be performed under high-dilution conditions (typically <0.01 M). This kinetically favors the intramolecular reaction (a first-order process) over the intermolecular reaction (a second-order process), which would otherwise lead to undesired linear polymers.
Experimental Protocols: A Practical Guide
The following protocols are illustrative examples and should be adapted based on the specific substrate and scale.
Protocol 1: General Procedure for N-Tosylation of a Primary Amine
-
Setup: Dissolve the primary amine (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a suitable base, such as triethylamine (1.5 eq) or pyridine (2.0 eq).
-
Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The formation of a precipitate (triethylammonium hydrochloride) is typically observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for O-Tosylation of a Primary Alcohol
-
Setup: Dissolve the primary alcohol (1.0 eq) in anhydrous pyridine or DCM at 0 °C. Pyridine often serves as both the solvent and the base.[12]
-
Tosylation: Slowly add p-toluenesulfonyl chloride (1.2-1.5 eq). A key consideration is that the byproduct, pyridinium hydrochloride, can sometimes lead to an undesired side reaction where the chloride ion displaces the newly formed tosylate.[13][14]
-
Reaction: Stir the reaction at 0 °C for 4-8 hours or until TLC indicates consumption of the starting material. For less reactive alcohols, the reaction may be stored at low temperature (e.g., 4 °C) overnight.
-
Workup: Pour the reaction mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with cold, dilute CuSO₄ solution (to remove pyridine), followed by water and brine. Dry over anhydrous MgSO₄, filter, and concentrate. The resulting tosylate is often used immediately but can be purified by chromatography if necessary. Note that tosylates have limited stability and can be susceptible to hydrolysis.[5]
The Critical Challenge: Deprotection of N-Tosyl Groups
While the stability of the N-tosyl group is an asset during synthesis, its removal presents a significant challenge, often cited as the main drawback of this strategy.[15] The conditions required for cleavage can be harsh and may not be compatible with sensitive functional groups within the macrocycle.[15][16]
Deprotection Methodologies
A self-validating protocol requires a careful choice of deprotection strategy based on the overall molecular architecture.
| Method | Reagents & Conditions | Advantages | Disadvantages & Considerations |
| Reductive Cleavage | SmI₂ (Samarium Iodide), THF/H₂O or amine/H₂O[15][17] | Very fast and effective, often proceeds in near-quantitative yield.[17] Tolerates many functional groups. | Requires strictly anaerobic conditions. SmI₂ is moisture-sensitive and must be freshly prepared or titrated. |
| Reductive Cleavage | Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride), Toluene, reflux | Commercially available and powerful reducing agent. | High temperatures required. Can reduce other functional groups (esters, amides). |
| Acidic Cleavage | HBr in acetic acid, often with phenol as a scavenger, 70 °C[2] | Effective for robust substrates. | Extremely harsh acidic conditions. Not suitable for acid-labile macrocycles. |
| Acidic Cleavage | Trifluoromethanesulfonic acid (TfOH) or MeSO₃H / TFA / Thioanisole[18] | Can be selective under controlled conditions. | Strongly acidic; risk of sulfonyl group migration in electron-rich systems.[16] |
digraph "Deprotection_Decision_Tree" { graph [splines=true, nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];start [label="Need to Deprotect N-Tosyl Macrocycle", shape=ellipse, fillcolor="#FBBC05"]; q1 [label="Are there acid-labile\nfunctional groups present?", shape=diamond, fillcolor="#F1F3F4"]; q2 [label="Are there ester or amide\ngroups that cannot be reduced?", shape=diamond, fillcolor="#F1F3F4"]; a1 [label="Use Reductive Method", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; a2 [label="Use Acidic Method", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; a3 [label="Consider SmI₂:\nHigh functional group tolerance", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; a4 [label="Consider Red-Al:\nMay reduce other groups", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; start -> q1; q1 -> a1 [label="Yes"]; q1 -> a2 [label="No"]; a1 -> q2; q2 -> a3 [label="Yes"]; q2 -> a4 [label="No"];
}
Caption: Decision logic for selecting a deprotection method.
Protocol 3: Deprotection of a Macrocyclic Tosylamide using SmI₂
-
Setup: In a glovebox or under a strict argon atmosphere, add a freshly prepared and titrated solution of SmI₂ (0.1 M in THF, ~6-10 eq) to a flame-dried flask.
-
Substrate Addition: Dissolve the N-tosyl macrocycle (1.0 eq) in anhydrous THF and add it to the SmI₂ solution via cannula. The characteristic deep blue or green color of Sm(II) should disappear as the reaction proceeds.
-
Reaction: Add an amine (e.g., H₂N(CH₂)₂NH₂) and water as proton sources to facilitate the instantaneous cleavage.[17] Stir at room temperature. The reaction is often complete in minutes.[15][17]
-
Workup: Quench the reaction by exposure to air (the color will turn yellow). Add saturated aqueous sodium thiosulfate solution and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the resulting free amine macrocycle by an appropriate method, such as column chromatography on silica gel (often treated with triethylamine to prevent streaking) or crystallization.
Beyond the Basics: Tosyl Groups in Other Macrocyclization Strategies
While the Rich-Dornau synthesis of polyamines is a classic example, the utility of the tosyl group extends to other advanced strategies.
-
Peptide Macrocyclization: In the synthesis of cyclic peptides, tosyl groups can protect the side-chain amine of lysine or ornithine while other synthetic transformations are carried out on the peptide backbone.[1][8]
-
Ring-Closing Metathesis (RCM): Linear precursors for RCM often require multiple synthetic steps.[19][20] Tosylamides can be used to protect amine functionalities within these diene or diyne precursors, as they are generally stable to Grubbs' and other metathesis catalysts.[21][22]
Conclusion: A Field-Proven Tool for Complex Synthesis
From a Senior Application Scientist's perspective, the tosyl group is more than just a reagent; it is a strategic enabler. Its dual capacity to protect amines and activate alcohols provides a robust and logical framework for the design and execution of complex macrocycle syntheses. The primary advantage lies in its reliability and predictability in the crucial ring-forming step. However, this is balanced by the significant, non-trivial challenge of its removal. A successful macrocyclization campaign hinges on a holistic synthetic design that considers the deprotection step from the very beginning. The protocols and mechanistic insights provided in this guide serve as a foundation for scientists to leverage the power of the tosyl group while navigating its inherent challenges, ultimately accelerating the development of novel macrocyclic compounds for pharmaceutical and research applications.
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chemeurope.com. (n.d.). Tosyl. Retrieved from chemeurope.com. [Link]
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Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]
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Nielsen, D. S., et al. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. Medicinal Chemistry Communications. [Link]
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ResearchGate. (n.d.). Removal of the tosyl and nosyl groups. Retrieved from ResearchGate. [Link]
-
Majer, P., & Randl, S. (2006). Macrocyclization by ring-closing metathesis in the total synthesis of natural products: reaction conditions and limitations. Angewandte Chemie International Edition, 45(37), 6086-101. [Link]
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ACS Publications. (2023). Radical Cascade Polymerization Involving Dual Cyano Group Migration to Synthesize Periodic Polymers. Macromolecules. [Link]
-
Millership. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Retrieved from Millership. [Link]
-
SVKM's Institute of Pharmacy. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. SVKM's Institute of Pharmacy. [Link]
-
Dandapani, S., & Marcaurelle, L. A. (2012). Diversity-Oriented Synthesis Approach to Macrocycles via Oxidative Ring Expansion. ACS Chemical Biology. [Link]
-
Chad's Prep. (2018). 12.5c Formation of Tosylate Esters. Retrieved from YouTube. [Link]
-
ResearchGate. (2023). Macrocyclization strategies for the total synthesis of cyclic depsipeptides. Request PDF. [Link]
-
ResearchGate. (2007). Synthesis of Macrocyclic Compounds by Ring Closing Metathesis. Request PDF. [Link]
-
Semantic Scholar. (2006). Macrocyclization by ring-closing metathesis in the total synthesis of natural products: reaction conditions and limitations. Retrieved from Semantic Scholar. [Link]
-
Denmark Group. (2021). Macrocyclization strategies in natural product total synthesis. Retrieved from Denmark Group. [Link]
Sources
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An In-Depth Technical Guide to 1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane: Synthesis, Properties, and Applications in Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Protected Macrocycles in Medicinal Chemistry and Beyond
In the landscape of modern drug discovery and molecular imaging, macrocyclic compounds have emerged as a pivotal class of molecules. Their unique conformational pre-organization and ability to form highly stable complexes with metal ions have made them indispensable scaffolds for a range of applications, from magnetic resonance imaging (MRI) contrast agents to targeted radiopharmaceuticals. At the heart of many of these innovations lies the 1,4,7,10-tetraazacyclododecane (cyclen) framework. However, the direct functionalization of the parent cyclen molecule is often hampered by its high reactivity and the potential for non-selective reactions. This guide focuses on a key intermediate that elegantly circumvents these challenges: 1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane .
The introduction of the p-toluenesulfonyl (tosyl) groups serves a dual purpose: it protects the secondary amine functionalities of the cyclen ring, preventing unwanted side reactions, and it transforms the nitrogens into excellent leaving groups under specific conditions, facilitating subsequent nucleophilic substitution reactions. This strategic protection is a cornerstone of the widely utilized Richman-Atkins synthesis for polyaza macrocycles. Understanding the synthesis, properties, and manipulation of this tetratosyl derivative is therefore fundamental for any researcher aiming to develop novel cyclen-based conjugates for therapeutic or diagnostic purposes.
This technical guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties to detailed, field-proven synthetic protocols and its strategic role in the synthesis of advanced chelating agents.
I. Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, including solvent selection, reaction conditions, and purification strategies.
Core Molecular Attributes
The fundamental properties of this compound are summarized in the table below. The high molecular weight is a direct result of the four bulky tosyl groups attached to the cyclen core. Its solid nature and high melting point are indicative of a stable, well-ordered crystalline structure.
| Property | Value |
| Molecular Formula | C₃₆H₄₄N₄O₈S₄ |
| Molecular Weight | 789.02 g/mol |
| Appearance | Colorless to pale yellow solid |
| Melting Point | 275-279 °C |
| Boiling Point | 902.8 ± 75.0 °C (Predicted) |
| Density | 1.334 ± 0.06 g/cm³ (Predicted) |
| Solubility | Soluble in common organic solvents like ethanol, ether, and DMF. |
Spectroscopic Characterization
For researchers synthesizing or utilizing this compound, spectroscopic analysis is crucial for identity and purity confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will show characteristic signals for the aromatic protons of the tosyl groups (typically in the range of 7.0-8.0 ppm) and the methyl protons of the tosyl groups (around 2.4 ppm). The ethylene bridges of the cyclen ring will exhibit complex multiplets in the aliphatic region.
-
¹³C NMR spectroscopy will display distinct signals for the aromatic carbons of the tosyl groups, the methyl carbons, and the carbons of the cyclen backbone. The aromatic carbon peaks of the tosyl group are typically observed around 144 ppm and 135 ppm.[1]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, which will correspond to its molecular formula, C₃₆H₄₄N₄O₈S₄.
II. Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the title compound is a two-stage process: first, the synthesis of the parent macrocycle, 1,4,7,10-tetraazacyclododecane (cyclen), followed by the tosylation of its four secondary amine groups. The Richman-Atkins cyclization is a classic and widely used method for preparing such macrocyclic polyamines.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Part A: Synthesis of 1,4,7,10-Tetraazacyclododecane (Cyclen)
While several methods exist for the synthesis of cyclen, a common laboratory-scale procedure involves the cyclization of linear precursors. A robust three-step synthesis starting from triethylenetetramine has been developed, with an overall yield approaching 65%.[2]
Part B: Detailed Protocol for the Tosylation of Cyclen
This protocol is based on the well-established method of reacting secondary amines with p-toluenesulfonyl chloride in the presence of a base to act as a scavenger for the hydrochloric acid byproduct.
Materials:
-
1,4,7,10-Tetraazacyclododecane (Cyclen)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,4,7,10-tetraazacyclododecane (1 equivalent) in anhydrous pyridine. Cool the flask in an ice bath to 0 °C. The use of anhydrous pyridine is crucial as it serves as both the solvent and the base to neutralize the HCl generated during the reaction.
-
Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (4.2 equivalents) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel. Add the tosyl chloride solution dropwise to the stirred cyclen solution over a period of 1-2 hours, maintaining the temperature at 0 °C. Slow addition is important to control the exothermic reaction and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing 1M HCl solution and extract with dichloromethane. The acidic wash removes the pyridine.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/dichloromethane mixture, to yield this compound as a white to pale yellow solid.
Safety Precautions:
-
p-Toluenesulfonyl chloride is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Pyridine is a flammable and toxic liquid. Handle with care in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate containment and PPE.
III. Strategic Utility in the Synthesis of Functionalized Macrocycles
The primary value of this compound lies in its role as a protected intermediate for the synthesis of mono-, di-, or tri-N-substituted cyclen derivatives. The tosyl groups are stable protecting groups under a variety of reaction conditions, yet they can be removed under specific, harsh conditions (e.g., using strong acid or reducing agents), which are typically performed after the desired functionalization is achieved.
The Tosyl Group as a Directing and Protecting Moiety
The tosyl groups deactivate the nitrogen atoms towards further electrophilic attack, allowing for selective reactions at other positions if not all nitrogens are tosylated. More importantly, in the fully tosylated form, the compound is a precursor to cyclen itself or can be used in reactions where the tosyl groups are displaced. The reaction of 1,4,7,10-tetraazacyclododecane with p-toluenesulfonyl chloride can be controlled to yield di-protected regioisomers, which are valuable starting materials for symmetrically substituted cyclen derivatives.
Deprotection Strategies
The removal of the tosyl groups is a critical step to liberate the free amine functionalities for further conjugation or chelation. Common deprotection methods include:
-
Reductive Detosylation: Using reducing agents like sodium in liquid ammonia or sodium amalgam.
-
Acidic Hydrolysis: Refluxing in strong acids such as hydrobromic acid (HBr) or sulfuric acid (H₂SO₄). This method is often harsh and may not be suitable for sensitive substrates.
The choice of deprotection method depends on the stability of the other functional groups present in the molecule.
IV. Applications in Drug Development and Molecular Imaging
While this compound is primarily a synthetic intermediate, its precursor, cyclen, and its derivatives are at the forefront of biomedical research.
Precursor to DOTA and its Analogs
The most significant application of cyclen, and by extension its tosylated precursor, is in the synthesis of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its derivatives. DOTA is a powerful chelating agent that forms highly stable complexes with a variety of metal ions.
-
MRI Contrast Agents: Gadolinium (Gd³⁺) complexes of DOTA are widely used as contrast agents in MRI to enhance the visibility of internal body structures.
-
Radiopharmaceuticals: DOTA can be conjugated to biomolecules such as peptides and antibodies. These conjugates can then be chelated with radioactive isotopes (e.g., ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y) for use in positron emission tomography (PET) imaging and targeted radionuclide therapy for cancer.
The synthesis of these DOTA-bioconjugates often involves the alkylation of the free amine positions of cyclen, which is obtained from the deprotection of intermediates like this compound.
Workflow for DOTA-Peptide Conjugate Synthesis
Caption: From protected cyclen to functional radiopharmaceuticals.
V. Conclusion and Future Perspectives
This compound is more than just a chemical compound; it is a strategic tool that enables the precise and controlled synthesis of complex functional macrocycles. Its role as a protected intermediate is fundamental to the development of next-generation diagnostic and therapeutic agents. As the demand for targeted and personalized medicine grows, the importance of reliable synthetic routes to key building blocks like this tetratosyl derivative will continue to increase. Future research will likely focus on developing more efficient and milder methods for both the synthesis and deprotection of tosylated cyclens, further expanding the accessibility and utility of this versatile macrocyclic platform.
VI. References
-
Organic Syntheses. (n.d.). 1,4,7,10-tetraazacyclododecane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3059283, 1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane. Retrieved from [Link]
-
Athey, P. S., & Kiefer, G. E. (2002). A new, facile synthesis of 1,4,7,10-tetraazacyclododecane: cyclen. The Journal of Organic Chemistry, 67(12), 4081–4085. [Link]
-
Wester, H. J., Schottelius, M., Scheidhauer, K., Meisetschlager, G., Schwaiger, M., & Reuning, U. (2007). Synthesis of novel 1,4,7,10-tetraazacyclodecane-1,4,7,10-tetraacetic acid (DOTA) derivatives for chemoselective attachment to unprotected polyfunctionalized compounds. Chemistry (Weinheim an der Bergstrasse, Germany), 13(21), 6082–6090. [Link]
-
ResearchGate. (n.d.). Syntheses of 1,4,7,10-tetraazacyclododecane and its derivatives. Retrieved from [Link]
-
Google Patents. (n.d.). Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives. Retrieved from
-
National Institutes of Health. (n.d.). Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. Retrieved from [Link]
-
ACS Publications. (n.d.). Correlating the Reactivity of Molybdenum Imido Alkylidene N-Heterocyclic Carbene Complexes in Ene-Yne Metathesis and Cyclopolymerization. Retrieved from [Link]
Sources
Introduction: The Unique Challenge of Cyclen Functionalization
An In-depth Technical Guide to the Stability of the Tosyl Protecting Group on Cyclen
1,4,7,10-tetraazacyclododecane, commonly known as cyclen, represents a cornerstone macrocycle in the fields of coordination chemistry, medical imaging, and drug development. Its unique cage-like structure provides a pre-organized scaffold for chelating metal ions, forming highly stable complexes. This property is harnessed in applications ranging from MRI contrast agents (e.g., Gd-DOTA derivatives) to radiopharmaceuticals and catalysts.
However, the synthetic utility of the cyclen backbone is predicated on the ability to selectively functionalize its four secondary amine nitrogens. Uncontrolled reaction of the parent cyclen with electrophiles leads to a statistical mixture of products that are challenging to separate and characterize. Consequently, the use of protecting groups is not merely advantageous but essential for any rational synthetic strategy.[1]
The p-toluenesulfonyl (tosyl, Ts) group is a widely employed protecting group for amines due to its exceptional stability and the pronounced deactivation of the nitrogen atom it protects.[2][3] The resulting sulfonamide is robust, often crystalline, and resistant to a wide array of reaction conditions, making it an ideal choice for multi-step syntheses.[4][5] This guide provides a detailed exploration of the chemical stability of N-tosylated cyclen derivatives, offering field-proven insights into the conditions they can withstand and the specific protocols required for their eventual removal.
Chapter 1: The Physicochemical Nature of the N-Tosyl Bond on Cyclen
The protective capacity of the tosyl group stems from its powerful electron-withdrawing nature. When attached to the nitrogen atoms of the cyclen ring, the sulfonyl moiety dramatically alters the electronic properties of the macrocycle.
-
Deactivation of Nitrogen Nucleophilicity: The primary role of a protecting group is to temporarily mask the reactivity of a functional group.[6] The tosyl group achieves this by delocalizing the nitrogen lone pair across the sulfonyl group's sulfur-oxygen bonds. This resonance effect, combined with the inductive pull of the sulfonyl group, significantly reduces the nucleophilicity and basicity of the cyclen nitrogens. The resulting N-tosylated cyclen is therefore inert to many electrophiles that would readily react with the parent macrocycle.
-
Enhanced Acidity of N-H Protons: In partially tosylated cyclen derivatives, the remaining N-H protons exhibit increased acidity compared to the parent cyclen. This is a direct consequence of the electron-withdrawing tosyl groups stabilizing the conjugate base (amide anion). This property can be exploited for selective deprotonation and subsequent alkylation if desired.
-
Structural and Conformational Effects: The bulky tosyl groups introduce significant steric hindrance, which can influence the conformational dynamics of the cyclen ring. These steric and electronic effects are crucial for directing the regioselectivity of subsequent functionalization steps on partially protected intermediates.
Chapter 2: Stability Profile Across Chemical Environments
The utility of a protecting group is defined by its stability under a range of conditions, allowing for selective chemical transformations elsewhere in the molecule. The N-tosyl group on cyclen exhibits a broad and predictable stability profile.
Acidic Conditions
The N-tosyl sulfonamide bond is exceptionally stable in acidic media.[4] This robustness is a key advantage, permitting the use of strongly acidic conditions to remove other, more labile protecting groups (e.g., Boc, Trityl) without affecting the tosylated nitrogens.
-
General Stability: Tosylated cyclens are stable in the presence of common mineral acids (e.g., HCl, H₂SO₄) and organic acids (e.g., formic acid, acetic acid) at room temperature. They are particularly resistant to trifluoroacetic acid (TFA), a reagent commonly used for Boc-deprotection.
-
Conditions for Cleavage: Removal of the tosyl group under acidic conditions requires exceptionally harsh treatment. The most common method involves heating the substrate in a mixture of concentrated hydrobromic acid (HBr) in acetic acid, often at temperatures ranging from 70°C to reflux.[2][7] The addition of a scavenger, such as phenol or thioanisole, is often necessary to trap the reactive tosyl cation generated during cleavage and prevent side reactions.[8] Another effective, albeit harsh, method involves the use of methanesulfonic acid (MeSO₃H) in trifluoroacetic acid.[8]
Basic Conditions
The N-tosyl group is highly resistant to a wide range of basic conditions. This stability allows for base-mediated reactions, such as ester saponification or reactions involving strong, non-nucleophilic bases like NaH or LDA, to be performed on other parts of the molecule without cleavage of the protecting group.
-
General Stability: Tosylated cyclens are inert to common aqueous bases (e.g., NaOH, KOH, LiOH), carbonate bases (e.g., K₂CO₃, Cs₂CO₃), and organic amine bases (e.g., triethylamine, piperidine). This orthogonality is frequently exploited in peptide synthesis where the Fmoc group, which is base-labile, can be selectively removed in the presence of a tosyl group.[6]
-
Conditions for Cleavage: Standard cleavage of N-tosyl groups is generally not achievable under basic conditions.
Reductive Conditions
Reductive cleavage is the most common and often preferred strategy for deprotecting N-tosyl amides, as it typically proceeds under milder conditions than acidic hydrolysis.[2]
-
General Stability: The tosyl group is stable to many common reducing agents, including catalytic hydrogenation (e.g., H₂/Pd, PtO₂) and hydride reagents like sodium borohydride (NaBH₄) and, under many conditions, lithium aluminum hydride (LAH).
-
Conditions for Cleavage: Deprotection requires potent reducing agents capable of single-electron transfer (SET).[9]
-
Dissolving Metal Systems: The classic method is the Birch reduction, using sodium or lithium metal in liquid ammonia. While highly effective, the cryogenic temperatures and specialized equipment can be cumbersome. A more convenient alternative is the use of sodium naphthalenide, which can be prepared in situ or purchased as a solution and used at lower temperatures (e.g., -60 °C to room temperature) in an ethereal solvent like THF.[9]
-
Other Reagents: Samarium(II) iodide (SmI₂) is a powerful one-electron reductant that can cleave tosylamides under very mild, neutral conditions.[2][10] Another effective method involves the use of magnesium turnings in refluxing methanol.[11]
-
The choice of reductive method is critical and must be compatible with other functional groups present in the molecule.
Chapter 3: Data Summary and Visualization
Data Presentation: Stability and Deprotection Comparison
The following tables provide a comparative summary of the stability and common deprotection methods for N-tosylated cyclen.
Table 1: Stability of N-Tosyl Group on Cyclen Under Various Conditions
| Condition Category | Reagent/Environment Examples | Stability of N-Tosyl Group | Notes |
| Strong Acid | HBr/AcOH (reflux), H₂SO₄ (conc.) | Labile | Requires harsh conditions (high temp, long reaction times).[7] |
| Moderate Acid | TFA, HCl (aq.), Acetic Acid | Stable | Allows for selective deprotection of acid-labile groups like Boc.[12] |
| Strong Base | NaOH (aq.), KOH (aq.), NaH | Stable | Highly resistant to basic hydrolysis. |
| Weak Base | Et₃N, Piperidine, K₂CO₃ | Stable | Orthogonal to base-labile groups like Fmoc. |
| Catalytic Hydrogenation | H₂, Pd/C | Stable | The S-N bond is not susceptible to standard hydrogenolysis. |
| Hydride Reductants | NaBH₄, LiAlH₄ | Generally Stable | While generally stable, some reactivity with LAH at high temps is possible. |
| Dissolving Metals | Na/NH₃(l), Sodium Naphthalenide | Labile | Standard, powerful methods for reductive cleavage.[9] |
| Oxidizing Agents | KMnO₄, m-CPBA | Stable | The sulfonamide is resistant to oxidation. |
Table 2: Comparative Analysis of N-Tosyl Deprotection Methods
| Method | Reagents & Conditions | Advantages | Limitations & Incompatibilities |
| Acidic Hydrolysis | 33% HBr in Acetic Acid, Phenol, 70-110 °C | Effective for robust molecules; reagents readily available. | Extremely harsh; not compatible with acid-sensitive groups (esters, acetals, some heterocycles). Corrosive.[7] |
| Reductive (Birch) | Na or Li metal, liquid NH₃, -78 °C | Powerful and often high-yielding. | Requires cryogenic setup; not compatible with reducible groups (alkynes, some aromatics, esters). |
| Reductive (Naphthalenide) | Sodium Naphthalenide, THF, -60 °C to RT | Milder temperatures than Birch; highly effective. | Reagent is air and moisture sensitive; not compatible with reducible functional groups.[9] |
| Reductive (Mg/MeOH) | Mg turnings, Methanol, reflux | Economical and operationally simple. | Can be slow; may not be suitable for base-sensitive substrates due to methoxide formation.[11] |
| Reductive (SmI₂) | Samarium(II) Iodide, THF, RT | Very mild and fast; compatible with many sensitive groups. | Reagent is expensive and must be prepared fresh or handled under inert atmosphere.[2][10] |
Visualization: Workflows and Decision Making
The following diagrams illustrate the synthetic workflow involving tosyl-cyclen and a logic tree for selecting an appropriate deprotection strategy.
Caption: General workflow for tosyl-protected cyclen synthesis.
Caption: Logic for choosing a suitable deprotection method.
Chapter 4: Experimental Protocols
The following protocols are provided as validated starting points for the synthesis and deprotection of tosylated cyclen. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 1,4,7,10-Tetra-p-toluenesulfonyl-1,4,7,10-tetraazacyclododecane (Tetra-tosylcyclen)
Materials:
-
Cyclen (1,4,7,10-tetraazacyclododecane)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclen (1.0 eq.) in a suitable volume of DCM (approx. 0.1 M concentration).
-
Add the base, pyridine (at least 4.4 eq.) or triethylamine (at least 4.4 eq.), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (4.2-4.4 eq.) portion-wise, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting cyclen spot is consumed.
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization (e.g., from ethanol or chloroform/hexane) to yield the pure tetra-tosylcyclen as a white crystalline solid.
Protocol 2: Deprotection of Tetra-tosylcyclen
Method A: Acidic Cleavage with HBr/Acetic Acid Materials:
-
Tetra-tosylcyclen
-
33% (w/w) Hydrobromic acid in acetic acid
-
Phenol (optional, as scavenger)
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution (e.g., 6 M)
Procedure:
-
To a heavy-walled pressure vessel or a round-bottom flask equipped with a reflux condenser, add tetra-tosylcyclen (1.0 eq.) and phenol (4.0-5.0 eq.).
-
Add the solution of 33% HBr in acetic acid.
-
Heat the mixture to 90-100 °C and maintain for 24-48 hours. Caution: This reaction is performed under pressure and with highly corrosive acid. Use extreme care. [7]
-
Monitor the reaction by LC-MS or by working up a small aliquot.
-
After cooling to room temperature, carefully pour the reaction mixture into a large volume of cold diethyl ether to precipitate the product as its hydrobromide salt.
-
Collect the solid by filtration, wash thoroughly with diethyl ether, and dry under vacuum.
-
To obtain the free amine, dissolve the salt in water and basify to pH > 12 with a concentrated NaOH solution.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., chloroform or DCM).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield cyclen.
Method B: Reductive Cleavage with Sodium Naphthalenide Materials:
-
Tetra-tosylcyclen
-
Sodium metal
-
Naphthalene
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol or Water (for quenching)
Procedure:
-
Prepare the Reagent: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add freshly cut sodium metal (approx. 10 eq. per tosyl group) to anhydrous THF. Add naphthalene (1.1 eq. relative to sodium) and stir vigorously. The solution will turn a deep green color as the radical anion forms (this may take 1-2 hours).
-
In a separate flame-dried flask under an inert atmosphere, dissolve tetra-tosylcyclen (1.0 eq.) in anhydrous THF.
-
Cool the substrate solution to -60 °C using an acetone/dry ice bath.
-
Using a cannula or syringe, slowly add the sodium naphthalenide solution to the substrate solution until the deep green color persists.
-
Stir the reaction at low temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, quench it by the slow, careful addition of methanol or water at low temperature.
-
Allow the mixture to warm to room temperature and remove the THF under reduced pressure.
-
Treat the residue with aqueous acid (e.g., 1 M HCl) and wash with an organic solvent (e.g., ether) to remove naphthalene and other organic byproducts.
-
Basify the aqueous layer to pH > 12 with concentrated NaOH.
-
Extract the free cyclen with chloroform or DCM, dry the combined organic layers, and concentrate to yield the product.
Conclusion
The tosyl group is an exceptionally reliable and robust protecting group for the amine functionalities of cyclen. Its high stability under a broad range of acidic, basic, and mild reductive conditions provides chemists with significant flexibility in designing complex synthetic routes for novel cyclen derivatives. The key takeaway for the practicing scientist is that while this stability is a major asset during synthesis, it necessitates the use of specific and potent reagents for its removal. The choice between harsh acidic hydrolysis and powerful single-electron transfer reductants for deprotection is a critical strategic decision that must be guided by the overall functionality of the target molecule. A thorough understanding of the stability profile outlined in this guide is therefore essential for the successful application of tosyl-protected cyclen in research and development.
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Introduction: The Central Role of DOTA in Modern Medicine
An In-depth Technical Guide to the Core Intermediates in DOTA Synthesis
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a macrocyclic chelator that has become an indispensable tool in advanced medical science.[1] Its remarkable ability to form highly stable and kinetically inert complexes with a variety of metal ions, particularly lanthanides like Gadolinium (Gd³⁺) and radioisotopes such as Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu), underpins its use in critical biomedical applications.[1][2] These applications range from Magnetic Resonance Imaging (MRI) contrast agents to targeted radiopharmaceuticals for both cancer diagnosis (PET imaging) and therapy.[1][2][3]
The efficacy and safety of these DOTA-based agents are directly contingent on the purity and quality of the synthesized DOTA molecule. The synthesis itself is a multi-step organic process where the control and isolation of key intermediates are paramount to achieving the high-purity final product required for pharmaceutical use.[1][4] This guide provides an in-depth exploration of the pivotal intermediates in the most common and industrially relevant synthetic routes to DOTA and its derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: The Foundational Precursor - Cyclen
The journey to DOTA begins with 1,4,7,10-tetraazacyclododecane, commonly known as cyclen . This 12-membered tetraaza ring is the structural cornerstone of DOTA.
-
Expertise & Experience: The pre-organized cavity of the cyclen ring is the fundamental reason for the exceptional stability of DOTA-metal complexes.[5] Unlike linear chelators, where significant conformational rearrangement is required for metal binding, the cyclen framework holds the four nitrogen donor atoms in a favorable orientation. This minimizes the entropic penalty of chelation and results in complexes with superior thermodynamic stability and kinetic inertness, which is crucial for in vivo applications to prevent the toxic release of free metal ions.[1][5] While various methods exist for its synthesis, cyclen is readily available commercially, making it the universal starting point for DOTA production.[6][7]
Logical Relationship: From Cyclen to DOTA
The core challenge in DOTA synthesis is the alkylation of the four secondary amine nitrogens of the cyclen ring with four carboxymethyl groups (-CH₂COOH). The strategies to achieve this define the primary synthetic routes and the key intermediates involved.
Part 2: The Direct Alkylation Route: An Industrial Workhorse
The most straightforward approach to DOTA is the direct N-alkylation of all four secondary amines of cyclen using a haloacetic acid. This method is frequently employed for large-scale industrial production due to its atom economy and fewer discrete steps.[4][8]
-
Key Intermediate: The primary intermediate in this context is the crude reaction mixture containing DOTA, which must be rigorously purified.
-
Causality Behind Experimental Choices: The reaction is a series of nucleophilic substitutions where the cyclen nitrogens attack the electrophilic carbon of a haloacetic acid, typically chloroacetic acid or bromoacetic acid.[4] A strong base, such as sodium hydroxide (NaOH), is used in excess to deprotonate the amine nitrogens, enhancing their nucleophilicity, and to neutralize the haloacetic acid and the HCl or HBr byproduct formed during the reaction.[9][10] The reaction is typically performed in an aqueous solution at a high pH (around 11) to drive the alkylation to completion.[9]
-
Trustworthiness & Self-Validation: The major challenge of this route is the lack of selectivity, which results in a crude product contaminated with under-alkylated species (DO1A, DO2A, DO3A), over-alkylated quaternary ammonium salts, and significant amounts of inorganic salts (e.g., NaCl).[4][8][9] Therefore, the process is only viable if coupled with a robust, multi-step purification protocol. The validation of this route lies in the ability of the downstream purification to consistently remove these impurities to meet pharmaceutical standards.
Industrial Purification of DOTA from Direct Alkylation
Patented industrial processes reveal a critical sequence of purification steps centered on controlled crystallization and membrane filtration.
-
Expertise & Experience: The choice of a narrow pH range between 3.0 and 3.5 for the initial crystallization is a critical, non-obvious step.[4][9] At this specific pH, the protonation state of DOTA facilitates its precipitation while leaving a significant portion of the highly soluble inorganic salts (like NaCl) and some organic impurities in the aqueous solution.[9] Subsequent membrane filtration, such as nanofiltration, is then employed to efficiently remove the remaining dissolved salts from an aqueous solution of the crystallized product.[8][9] A final crystallization yields DOTA with the purity required for pharmaceutical applications.[4]
Protocol 1: Industrial-Scale DOTA Synthesis and Purification
(Based on patented methodologies[4][8][9])
-
Alkylation: Charge a suitable reactor with water and cyclen. Over 1-2 hours, add an aqueous solution of sodium chloroacetate. Concurrently, add a solution of sodium hydroxide to maintain a pH of approximately 11 and consume the protons released from the cyclen amines. Heat the reaction mixture and maintain for several hours until the reaction is complete.
-
Primary Crystallization: Cool the reaction mixture. Carefully adjust the pH to between 3.1 and 3.3 by adding concentrated hydrochloric acid (HCl). Add an organic solvent, such as methanol, to induce crystallization. Stir the resulting slurry and then isolate the solid crude DOTA by filtration.
-
Membrane Filtration: Dissolve the isolated solid in purified water. Process this aqueous solution via nanofiltration or electrodialysis to remove residual sodium chloride and other inorganic impurities.
-
Final Crystallization: Concentrate the purified DOTA solution under reduced pressure. Add methanol to induce the final crystallization.
-
Drying: Filter the crystalline product, wash with a water/methanol mixture, and dry under vacuum to yield high-purity DOTA.
Part 3: The Protected Intermediate Route: Precision and Versatility
For applications requiring the attachment of DOTA to a biomolecule (e.g., a peptide, antibody, or small molecule), a more refined strategy is necessary. This route allows for one of the four nitrogen atoms to be reserved for conjugation, while the other three are temporarily blocked. This approach is the cornerstone of modern radiopharmaceutical development.[11][12]
Key Intermediate: DO3A-tris(tert-Butyl) Ester
The most pivotal intermediate in this strategy is 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane , commonly known as DO3A-tris(t-Bu) ester or DOTA-tris(t-Bu ester).[13][14]
-
Expertise & Experience: The choice of the tert-butyl ester as a protecting group is a masterful example of chemical orthogonality. These groups are highly stable under the basic or neutral conditions required for subsequent alkylation of the fourth, unprotected nitrogen. However, they can be cleanly removed under strong acidic conditions (e.g., using trifluoroacetic acid, TFA), which are typically used in the final step of solid-phase peptide synthesis to cleave the peptide from its resin support.[6][15][16] This dual stability/lability is the key to its utility. Using this intermediate avoids the need for harsh conditions in the final steps, which could degrade sensitive biomolecules.[15]
Synthesis of DO3A-tris(t-Bu) Ester
The synthesis involves the selective tris-alkylation of cyclen with tert-butyl bromoacetate. Controlling the stoichiometry is crucial to maximize the yield of the desired tri-substituted product over di-, mono-, and the fully tetra-substituted DOTA-tetra(t-Bu) ester.[17][18]
| Parameter | Condition 1[17][18] | Condition 2[13] | Rationale |
| Alkylating Agent | tert-butyl bromoacetate | tert-butyl bromoacetate | Provides the acid-labile protecting group. |
| Base | Sodium Bicarbonate (NaHCO₃) | Sodium Acetate (NaOAc) | Mild base to neutralize HBr without promoting significant ester hydrolysis. |
| Solvent | Acetonitrile (MeCN) | Dimethylacetamide (DMAc) | Aprotic polar solvent to facilitate the SN2 reaction. |
| Stoichiometry | ~3 equiv. bromoacetate | ~3.3 equiv. bromoacetate | A slight excess of the alkylating agent drives the reaction towards tris-alkylation. |
| Temperature | 25 °C | -20 °C to Room Temp. | Lower initial temperature can improve selectivity. |
| Reaction Time | 48 hours | 24 hours to several days | Long reaction times are often needed to achieve high conversion. |
| Yield | 50-68% | 56-60% | Demonstrates the challenge in achieving perfect selectivity. |
Protocol 2: Laboratory Synthesis of DO3A-tris(t-Bu) Ester
(Adapted from literature procedures[13][17])
-
Setup: Suspend cyclen (1.0 equiv) and sodium bicarbonate (3.0 equiv.) in dry acetonitrile in a round-bottom flask under an argon or nitrogen atmosphere.
-
Addition: Prepare a solution of tert-butyl bromoacetate (3.0 equiv.) in dry acetonitrile. Add this solution dropwise to the stirring cyclen suspension at room temperature.
-
Reaction: Allow the mixture to stir at 25 °C for 48 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude oil or semi-solid.
-
Purification: Dissolve the crude product in a suitable organic solvent (e.g., chloroform or dichloromethane) and wash with water to remove any remaining salts and water-soluble byproducts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The crude product is then purified by column chromatography on silica gel (using a chloroform/methanol gradient) to isolate the pure DO3A-tris(t-Bu) ester.
Subsequent Intermediates and Final Deprotection
Once the DO3A-tris(t-Bu) ester is synthesized, it becomes the platform for creating bifunctional chelators.
-
N-Functionalized DO3A-tris(t-Bu) Ester: The single remaining secondary amine is alkylated with a linker molecule that contains a reactive group for conjugation (e.g., an activated ester, isothiocyanate, or maleimide). This creates the fully protected, bifunctional chelator intermediate.
-
DOTA-Conjugate: This intermediate is then coupled to the biomolecule of interest.
-
Final Product (Deprotection): The final step is the global deprotection of the tert-butyl esters using a strong acid.
Protocol 3: Deprotection of a DOTA(tBu)₃-Peptide
(Standard procedure for peptide chemistry[6][19])
-
Cleavage Cocktail: Prepare a cleavage cocktail, typically consisting of Trifluoroacetic Acid (TFA), water, and triisopropylsilane (TIS) in a 95:2.5:2.5 ratio. The water and TIS act as scavengers to protect sensitive amino acid side chains from side reactions.
-
Deprotection: Add the cleavage cocktail to the protected DOTA-peptide conjugate (which can be resin-bound or purified).
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Isolation: Precipitate the crude deprotected DOTA-peptide by adding cold diethyl ether. Centrifuge to pellet the product and decant the ether.
-
Purification: Wash the pellet several times with cold ether. Dry the final product under vacuum. The crude DOTA-peptide is then typically purified to homogeneity using reversed-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
The synthesis of DOTA, a molecule central to advanced medical diagnostics and therapeutics, hinges on the strategic management of key chemical intermediates. The direct alkylation of cyclen offers a rapid, industrially scalable route, but places a heavy burden on sophisticated purification techniques to achieve the required pharmaceutical-grade product. Conversely, the use of the protected DO3A-tris(t-Bu) ester intermediate provides a versatile and precise platform for constructing complex DOTA-biomolecule conjugates. This route, while longer, offers unparalleled control, enabling the development of next-generation targeted radiopharmaceuticals. A thorough understanding of the causality behind the synthesis and purification of these intermediates is essential for any scientist or researcher aiming to innovate in this critical field of drug development.
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Synthesis and Cytotoxicity Evaluation of DOTA-Conjugates of Ursolic Acid - PMC - NIH. (URL: [Link])
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Synthesis of DOTA-Based 43Sc Radiopharmaceuticals Using Cyclotron-Produced 43Sc as Exemplified by [43Sc]Sc-PSMA-617 for PSMA PET Imaging - MDPI. (URL: [Link])
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Synthesis of novel DOTA-/AAZTA-based bifunctional chelators: Solution thermodynamics, peptidomimetic conjugation, and radiopharmaceutical evaluation - PubMed. (URL: [Link])
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Modular Synthesis of DOTA-Metal based PSMA Targeted Imaging Agents for MRI and PET of Prostate Cancer - PMC - NIH. (URL: [Link])
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Synthesis of a DOTA-C-glyco bifunctional chelating agent and preliminary in vitro and in vivo study of [68Ga]Ga-DOTA-C-glyco-RGD - NIH. (URL: [Link])
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Synthesis of a DOTA- C -glyco bifunctional chelating agent and preliminary in vitro and in ... - RSC Publishing. (URL: [Link])
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Design and synthesis of a new bifunctional chelating agent: Application for Al 18F/177Lu complexation. (URL: [Link])
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Synthesis and Cytotoxicity Evaluation of DOTA-Conjugates of Ursolic Acid - MDPI. (URL: [Link])
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Synthesis of DOTA-pyridine chelates for 64Cu coordination and radiolabeling of αMSH peptide - PMC - NIH. (URL: [Link])
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A selective one-step synthesis of tris N-alkylated cyclens - ResearchGate. (URL: [Link])
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Synthesis and evaluation of lanthanide ion DOTA-tetraamide complexes bearing peripheral hydroxyl groups - PMC - PubMed Central. (URL: [Link])
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A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC - NIH. (URL: [Link])
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Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC - NIH. (URL: [Link])
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The Synthesis and Chelation Chemistry of DOTA−Peptide Conjugates | Request PDF. (URL: [Link])
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The synthesis and chelation chemistry of DOTA-peptide conjugates - PubMed. (URL: [Link])
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Synthesis of unsymmetric DOTA derivatives and study of their complexes. (URL: [Link])
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(PDF) On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane - ResearchGate. (URL: [Link])
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Regioselective N-substitution of cyclen with two different alkyl groups: Synthesis of all possible isomers - ResearchGate. (URL: [Link])
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Total solid-phase synthesis of 1,4,7,10-tetraazacyclododecane-N,N', N'',N'''-tetraacetic acid-functionalized peptides for radioimmunotherapy - PubMed. (URL: [Link])
-
New Synthetic Routes for 1-Benzyl-1,4,7,10-tetraazacyclododecane and 1,4,7,10-Tetraazacyclododecane-1-acetic Acid Ethyl Ester, Important Starting Materials for Metal-Coded DOTA-Based Affinity Tags - ResearchGate. (URL: [Link])
-
Synthesis of Novel 1,4,7,10-Tetraazacyclodecane-1,4,7,10-Tetraacetic Acid (DOTA) Derivatives for Chemoselective Attachment to Unprotected Polyfunctionalized Compounds - ResearchGate. (URL: [Link])
-
Synthesis of cyclen-xPy (x = 1–4, compounds 1–4) and DOTA pyridine... - ResearchGate. (URL: [Link])
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Synthesis of Water-Soluble Chiral DOTA Lanthanide Complexes with Predominantly Twisted Square Antiprism Isomers and Circularly Polarized Luminescence | Inorganic Chemistry - ACS Publications. (URL: [Link])
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Improved synthesis of DOTA tetraamide lanthanide(III) ligands: tool for increasing the repertoire of potential PARACEST contrast agents for MRI and/or fluorescent sensors - PMC - NIH. (URL: [Link])
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Efficient Synthesis of Macromolecular DO3A@Gn Derivatives for Potential Application in MRI Diagnostics: From Polymer Conjugates - CORE. (URL: [Link])
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Synthesis of 1,4,7,10-Tetra-azacyclododecan-1,4,7,10-tetra-azidoethylacetic Acid (DOTAZA) and Related “Clickable” DOTA Derivatives - ResearchGate. (URL: [Link])
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Synthesis of Water-Soluble Chiral DOTA Lanthanide Complexes with Predominantly Twisted Square Antiprism Isomers and Circularly P - SciSpace. (URL: [Link])
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Synthesis and Characterization of DOTA-(amide)4 Derivatives: Equilibrium and Kinetic Behavior of Their Lanthanide(III) Complexes | Request PDF - ResearchGate. (URL: [Link])
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Methodological & Application
Application Note & Protocol: Synthesis of Cyclen via Deprotection of 1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane
Abstract
This document provides a detailed guide for the synthesis of 1,4,7,10-tetraazacyclododecane (cyclen), a pivotal macrocycle in medicinal and coordination chemistry. The protocol focuses on the final, critical step in a common synthetic route: the deprotection of the tosyl-protected precursor, 1,4,7,10-tetratosyl-1,4,7,10-tetraazacyclododecane. We will explore the mechanistic basis for the hydrolytic cleavage of the robust sulfonamide bonds, present a validated, step-by-step experimental protocol, and discuss the critical parameters that ensure a high yield and purity of the final product. This guide is intended for researchers in organic synthesis, drug development, and materials science who require a reliable method for accessing this essential building block.
Introduction: The Significance of Cyclen and its Synthesis
1,4,7,10-tetraazacyclododecane, commonly known as cyclen, is a foundational macrocyclic polyamine. Its unique 12-membered ring structure provides a pre-organized cavity that can form exceptionally stable complexes with a wide range of metal ions.[1][2] This property has made cyclen and its derivatives, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), indispensable in biomedical applications, most notably as chelating agents for Gadolinium (Gd³⁺) in Magnetic Resonance Imaging (MRI) contrast agents.[3][4]
The synthesis of cyclen is a multi-step process, and one of the most reliable and widely adopted methods is the Richman-Atkins cyclization.[5][6][7][8] This approach utilizes p-toluenesulfonyl (tosyl) groups to protect the nitrogen atoms of a linear precursor, facilitating a high-yield cyclization reaction. The result of this cyclization is the highly stable intermediate, this compound. The final and often most challenging step is the quantitative removal of these four tosyl groups to liberate the parent cyclen molecule.
This guide provides an authoritative protocol for this crucial detosylation step, focusing on the widely-used acidic hydrolysis method.
Mechanistic Rationale: Cleavage of the Sulfonamide Bond
The nitrogen-sulfur (N-S) bond in a sulfonamide is notoriously stable, a consequence of the electron-withdrawing nature of the sulfonyl group which delocalizes the nitrogen's lone pair, reducing its nucleophilicity and basicity. Cleavage of this bond, therefore, requires harsh reaction conditions.[9]
Several methods exist for this transformation, including:
-
Reductive Cleavage: Using strong reducing agents like sodium in liquid ammonia or sodium naphthalenide.[10][11] These methods are effective but can be hazardous and require specialized equipment.
-
Acidic Hydrolysis: Employing strong, hot acids such as concentrated sulfuric acid (H₂SO₄) or hydrobromic acid (HBr).[9][12] This is the most common and cost-effective method for large-scale synthesis.
This protocol will focus on acidic hydrolysis with concentrated sulfuric acid. The mechanism involves the protonation of one of the sulfonamide oxygens, which increases the electrophilicity of the sulfur atom. This is followed by a nucleophilic attack by water on the sulfur atom, leading to the cleavage of the N-S bond. This process must occur four times to yield the final cyclen product. The high temperature is necessary to provide the activation energy required to overcome the stability of the sulfonamide bond.
Experimental Protocol: Detosylation of Tetratosyl-Cyclen
This protocol describes the detosylation of this compound using concentrated sulfuric acid.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| This compound (Ts₄-Cyclen) | >98% | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄), concentrated | 95-98% | Fisher Scientific |
| Sodium Hydroxide (NaOH), pellets | ACS Reagent Grade | VWR |
| Dichloromethane (CH₂Cl₂), anhydrous | ACS Reagent Grade | EMD Millipore |
| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Reagent Grade | Alfa Aesar |
| Deionized Water | N/A | In-house |
| Equipment | Specifications | |
| 3-Neck Round Bottom Flask | 500 mL | |
| Reflux Condenser | ||
| Heating Mantle with Stirring Control | ||
| Magnetic Stir Bar | Teflon-coated | |
| Large Crystallizing Dish or Ice Bath | ||
| Separatory Funnel | 1 L | |
| Rotary Evaporator | ||
| Sublimation Apparatus |
Step-by-Step Procedure
WARNING: This procedure involves the use of hot, concentrated sulfuric acid and the subsequent addition of a strong base. This is a highly exothermic and potentially hazardous process. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, safety goggles, and acid-resistant gloves.
-
Reaction Setup: Place this compound (e.g., 10.0 g, 12.7 mmol) into a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Acid Addition: In the fume hood, carefully and slowly add concentrated sulfuric acid (e.g., 100 mL, 95-98%) to the flask. The mixture may warm slightly.
-
Heating and Reflux: Begin stirring the mixture and heat it to 100-110 °C using a heating mantle. Maintain this temperature for 48-72 hours.
-
Cooling: After the reaction is complete, turn off the heat and allow the flask to cool to room temperature. Then, carefully place the reaction flask in a large ice bath and allow it to cool to below 10 °C.
-
Neutralization (Critical Step): Prepare a large beaker of ice water. Very slowly and cautiously, add the cold reaction mixture to the ice water with vigorous stirring. The solution will become hot. Next, begin the neutralization process by adding sodium hydroxide pellets one at a time to the acidic solution while it is still in the ice bath. This is an extremely exothermic step. Monitor the pH using litmus paper or a pH meter until the solution is strongly basic (pH > 12).
-
Product Extraction: Transfer the basic aqueous solution to a 1 L separatory funnel. Extract the aqueous phase with dichloromethane (e.g., 10 x 100 mL portions).
-
Scientist's Note: Cyclen has some solubility in water, so multiple extractions are crucial for a good yield. The use of ice-cold chloroform (CHCl₃) has also been reported to be effective.[7]
-
-
Drying and Solvent Removal: Combine all the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a white or off-white solid.
-
Purification: The crude cyclen can be purified by sublimation (e.g., at 90 °C under high vacuum, ~0.05 mmHg).[7] This will yield pure cyclen as a white crystalline solid.
Visualization of the Workflow
Caption: High-level workflow for the synthesis of cyclen.
Results and Discussion
Expected Yield and Characterization
| Parameter | Value |
| Starting Material Mass | 10.0 g |
| Theoretical Yield of Cyclen | 2.18 g |
| Typical Experimental Yield | 1.5 - 1.9 g (70-88%) |
| Appearance | White Crystalline Solid |
| Melting Point | 105-109 °C[7] |
| ¹H NMR (CDCl₃, 360 MHz) | δ: 2.69 (s, 16H), 2.16 (br s, 4H)[7] |
| ¹³C NMR (CDCl₃, 90.56 MHz) | δ: 46.11[7] |
Expert Insights and Troubleshooting
-
Incomplete Reaction: If analysis shows remaining starting material or partially detosylated intermediates, the most effective solution is to extend the reaction time at the specified temperature. Insufficient heating or shorter times are common causes of incomplete conversion.
-
Low Yield during Extraction: The pH of the aqueous layer must be strongly basic (pH > 12) to ensure the cyclen is in its free base form, which is more soluble in organic solvents. A large number of extractions with a significant volume of solvent is non-negotiable for achieving a high yield.
-
Alternative Acidic Conditions: Some protocols utilize a mixture of 48% hydrobromic acid (HBr) and phenol.[12] Phenol acts as a scavenger for any bromine that might form, preventing potential side reactions with the liberated amine. However, this introduces phenol into the workup, which must be thoroughly removed. The H₂SO₄ method is often cleaner in this regard.
-
Purity: Sublimation is a highly effective method for obtaining very pure cyclen, separating it from non-volatile salts and any residual high-boiling point impurities. If a sublimation apparatus is unavailable, recrystallization from a suitable solvent like toluene can be attempted, although this may lead to lower recovery.
Conclusion
The deprotection of this compound is a robust and scalable method for producing high-purity cyclen. While the reaction conditions are harsh, careful adherence to the safety precautions and procedural steps outlined in this guide will enable researchers to reliably synthesize this crucial macrocycle. The successful synthesis of cyclen opens the door to a vast array of applications, from the development of next-generation medical imaging agents to the design of novel catalysts and materials.
References
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Clemson University. (n.d.). Conformational Studies Pertaining to Richman-Atkins Cyclization of Azamacrocycle Ligands and Developing Routes for Efficient Synthesis of 3:1 Cyclens. Clemson OPEN. [Link]
- van der Eijk, J. M., Nolte, R. J. M., & Zwikker, J. W. (1979). A Simple and Mild Method for the Removal of the NIm-Tosyl Protecting Group. The Journal of Organic Chemistry.
- Lewandowska, E., Neschadimenko, V., Wnuk, S. F., & Robins, M. J. (n.d.). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide.
- Lazar, I. (1995). Rapid and High Yield Detosylation of Linear and Macrocyclic p-Toluenesulfonamides.
-
Gao, J., & Martell, A. E. (2001). Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of β-trimethylsilylethanesulfonamides. The Journal of Organic Chemistry, 66(8), 2722–2725. [Link]
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Weisman, G. R., Reed, D. P., & Rogers, M. E. (2003). 1,4,7,10-tetraazacyclododecane. Organic Syntheses, 78, 94. [Link]
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Gao, J., & Martell, A. E. (2001). Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of beta-trimethylsilylethanesulfonamides. PubMed. [Link]
-
Athey, P. S., & Kiefer, G. E. (2002). A new, facile synthesis of 1,4,7,10-tetraazacyclododecane: cyclen. The Journal of Organic Chemistry, 67(12), 4081–4085. [Link]
- Google Patents. (n.d.). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
-
ResearchGate. (2002). A New, Facile Synthesis of 1,4,7,10-Tetraazacyclododecane: Cyclen. [Link]
-
Wikipedia. (n.d.). Cyclen. [Link]
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Sci-Hub. (2002). A New, Facile Synthesis of 1,4,7,10-Tetraazacyclododecane: Cyclen. The Journal of Organic Chemistry, 67(12), 4081–4085. [Link]
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Snyder, H. R., & Heckert, R. E. (1952). A Method for the Rapid Cleavage of Sulfonamides. Journal of the American Chemical Society, 74(8), 2006–2009. [Link]
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Sun, W., et al. (2020). A NaH-promoted N-detosylation reaction of diverse p-toluenesulfonamides. Tetrahedron Letters, 61(43), 152442. [Link]
-
ResearchGate. (2021). Hg cathode-free electrochemical detosylation of N,N-disubstituted p-toluenesulfonamides: mild, efficient, and selective removal of N-tosyl group. [Link]
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ResearchGate. (n.d.). detosylation. [Link]
-
ResearchGate. (2002). Carbohydrate-based aza-macrocycles by Richman-Atkins cyclization of glucopyranose precursors. [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of a New Cyclen-based Compound as a Potent Anti-tumor Medicine. [Link]
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ResearchGate. (n.d.). Removal of the tosyl and nosyl groups. a Deprotection of tosyl (Ts).... [Link]
-
ResearchGate. (n.d.). Synthesis of the cyclen precursor complex used in experiments. [Link]
-
Lewis, M. R., et al. (1995). Total solid-phase synthesis of 1,4,7,10-tetraazacyclododecane-N,N', N'',N'''-tetraacetic acid-functionalized peptides for radioimmunotherapy. Bioconjugate Chemistry, 6(3), 322–326. [Link]
-
Semantic Scholar. (n.d.). Desulfonylation of tosyl amides through catalytic photoredox cleavage of N-S bond under visible-light irradiation. [Link]
-
ResearchGate. (2014). A Practical Synthesis of 1,4,7,10-Tetraaza-Cyclododecane, A Pivotal Precursor for MRI Contrast Agents. [Link]
- Google Patents. (n.d.).
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Spring, H., et al. (2007). Synthesis of novel 1,4,7,10-tetraazacyclodecane-1,4,7,10-tetraacetic acid (DOTA) derivatives for chemoselective attachment to unprotected polyfunctionalized compounds. Chemistry, 13(21), 6082–6090. [Link]
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Application Notes and Protocols for the Deprotection of Tosyl Groups from Tetraazamacrocycles
Introduction: The Critical Role of Tetraazamacrocycles and the Tosyl Deprotection Hurdle
Tetraazamacrocycles, such as cyclen (1,4,7,10-tetraazacyclododecane) and cyclam (1,4,8,11-tetraazacyclotetradecane), are foundational scaffolds in medicinal chemistry and materials science. Their unique ability to form stable complexes with a wide array of metal ions has positioned them as elite chelators for applications ranging from MRI contrast agents to radiopharmaceuticals for diagnostics and therapy.[1][2] Furthermore, their rich three-dimensional structures serve as versatile platforms for the development of novel therapeutics, including antiviral agents and chemokine receptor antagonists.[3][4]
The synthesis of functionalized tetraazamacrocycles often necessitates the use of protecting groups for the secondary amine functionalities to control reactivity and achieve selective substitution. The p-toluenesulfonyl (tosyl) group is a popular choice for this role due to the stability of the resulting sulfonamide, which is resistant to a wide range of reaction conditions.[5] However, this same stability presents a significant challenge during the final deprotection step. The cleavage of the robust N-S bond in a poly-tosylated tetraazamacrocycle requires carefully chosen and often harsh reaction conditions, which can impact the overall yield and purity of the final product.[6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the most effective methods for the deprotection of tosyl groups from tetraazamacrocycles. We will delve into the mechanistic underpinnings of each technique, offer field-proven insights into experimental choices, and provide detailed, step-by-step protocols to ensure successful and reproducible outcomes.
Core Deprotection Methodologies: A Comparative Overview
The selection of an appropriate detosylation method is contingent upon the substrate's sensitivity to acidic or reductive conditions and the presence of other functional groups. Herein, we discuss the most prevalent and effective strategies.
Acidic Hydrolysis: The Classical Approach
Strongly acidic conditions are a long-standing method for the cleavage of sulfonamides. The mechanism involves the protonation of the sulfonamide oxygen, followed by nucleophilic attack of a conjugate base (e.g., bromide) on the sulfur atom or direct hydrolysis.
This is one of the most common and potent reagents for tosyl group removal.[5][7] The presence of phenol as a scavenger can help to trap the tosyl bromide byproduct.
-
Expertise & Experience: The high temperature required for this reaction can lead to substrate degradation if not carefully controlled. The reaction progress should be monitored diligently by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). While effective, this method is not suitable for substrates bearing acid-labile functional groups.
-
Trustworthiness: This method's reliability is well-documented in the literature for a variety of tosylated amines.[7] Complete removal of the tosyl groups is often achieved, though purification from the resulting tar-like byproducts can be challenging.
Protocol 1A: Detosylation of Tetra-N-tosylcyclen using HBr/AcOH
Materials:
-
Tetra-N-tosylcyclen
-
33% HBr in acetic acid
-
Phenol (optional, as scavenger)
-
Diethyl ether
-
2 M NaOH
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of tetra-N-tosylcyclen (1 equivalent) in a round-bottom flask, add 33% HBr in acetic acid (typically 10-20 mL per gram of substrate).
-
If the substrate is sensitive to bromination, add phenol (1.2 equivalents).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM:Methanol 9:1). The reaction is typically complete within 24-48 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into a beaker of ice-cold diethyl ether with stirring. This will precipitate the hydrobromide salt of the deprotected macrocycle.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with diethyl ether.
-
Dissolve the crude salt in water and basify to pH > 12 with 2 M NaOH.
-
Extract the free amine into dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected cyclen.
Concentrated sulfuric acid is another powerful reagent for tosyl deprotection, often requiring elevated temperatures.[8] Microwave-assisted hydrolysis in concentrated sulfuric acid has been shown to dramatically reduce reaction times from days to minutes.[8]
-
Expertise & Experience: This method is extremely harsh and should be reserved for highly stable macrocycles. The workup procedure requires careful and slow addition of the reaction mixture to ice to manage the exothermic reaction.
-
Trustworthiness: While effective for complete deprotection, the aggressive nature of this method can lead to lower yields due to side reactions and degradation.[7]
Protocol 1B: Microwave-Assisted Detosylation using Concentrated H₂SO₄
Materials:
-
Tetra-N-tosylcyclam
-
98% Sulfuric acid
-
Deionized water
-
50% NaOH solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Microwave reactor vial with a stirrer bar
-
Domestic microwave oven (refitted for laboratory use with reflux) or a dedicated microwave reactor
Procedure:
-
Place tetra-N-tosylcyclam (1 equivalent) in a microwave reactor vial.
-
Carefully add concentrated sulfuric acid (95-98%, approximately 5-10 mL per gram of substrate).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture with microwave power (e.g., 75-375 W) for 1-2 minutes, with stirring.[8]
-
Allow the vial to cool to room temperature.
-
Very carefully and slowly, pour the reaction mixture onto crushed ice in a large beaker.
-
Neutralize the acidic solution by the slow addition of 50% NaOH solution, keeping the beaker in an ice bath to control the temperature. Adjust the pH to > 12.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to obtain the deprotected cyclam.
Reductive Cleavage: Milder Alternatives
Reductive methods offer a valuable alternative to harsh acidic conditions, particularly for substrates with sensitive functional groups.
Sodium naphthalenide is a potent single-electron transfer (SET) reagent capable of cleaving the N-S bond of sulfonamides.[9][10] The reaction is typically performed at low temperatures.
-
Expertise & Experience: The sodium naphthalenide reagent is highly air- and moisture-sensitive and must be prepared and used under an inert atmosphere (e.g., argon or nitrogen). The deep green color of the reagent provides a visual indicator of its activity; the color dissipates as the reaction proceeds.[11]
-
Trustworthiness: This method is known for its efficiency and can be applied to a wide range of sulfonamides.[9] The mechanism is believed to involve a single electron transfer from the sodium naphthalenide to the substrate, leading to fragmentation into radical and anionic species.[9]
Protocol 2A: Detosylation using Sodium Naphthalenide
Materials:
-
Tetra-N-tosylcyclen
-
Naphthalene
-
Sodium metal
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Schlenk flask and line
-
Dry ice/acetone bath
Procedure:
-
Preparation of Sodium Naphthalenide: In a Schlenk flask under an argon atmosphere, dissolve naphthalene (1.1 equivalents per tosyl group) in anhydrous THF.
-
Add small, freshly cut pieces of sodium metal (1 equivalent per tosyl group) to the solution.
-
Stir the mixture at room temperature until a deep green color persists, indicating the formation of the sodium naphthalenide radical anion. This may take several hours.
-
Deprotection Reaction: In a separate Schlenk flask under argon, dissolve the tetra-N-tosylcyclen (1 equivalent) in anhydrous THF.
-
Cool the substrate solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the pre-formed sodium naphthalenide solution via cannula to the substrate solution until the green color persists.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and then partition between water and DCM.
-
Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography.
Samarium(II) iodide is another powerful single-electron reducing agent that can effectively cleave tosylamides, often under very mild conditions.[12]
-
Expertise & Experience: SmI₂ is commercially available as a solution in THF or can be prepared in situ from samarium metal and diiodoethane. The reaction is typically rapid and clean.
-
Trustworthiness: This method is highly effective for the deprotection of a variety of sulfonamides and is compatible with many functional groups.[12][13]
Data Presentation: Comparison of Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| HBr/AcOH | 33% HBr in acetic acid, phenol (optional) | Reflux (110-120 °C), 24-48 h | Readily available reagents, potent. | Harsh acidic conditions, high temperature, potential for side reactions.[6][7] |
| Conc. H₂SO₄ | 98% H₂SO₄ | 140 °C for 2-3 days, or microwave irradiation for 1-2 min | Very powerful, rapid with microwave assistance.[8] | Extremely harsh, low yields for sensitive substrates, hazardous workup. |
| Sodium Naphthalenide | Sodium, naphthalene, THF | -78 °C to room temp, inert atmosphere | Mild conditions, high efficiency.[9][10] | Air- and moisture-sensitive reagent, requires inert atmosphere techniques. |
| Samarium(II) Iodide | SmI₂ in THF | Room temperature | Very mild conditions, rapid reactions, good functional group tolerance.[12] | Reagent can be expensive, requires anhydrous conditions. |
Visualization of the Deprotection Workflow
The general workflow for the deprotection of a tosylated tetraazamacrocycle and subsequent isolation of the free amine is depicted below.
Caption: General reaction scheme for the deprotection of tetra-N-tosylcyclen.
Conclusion and Future Perspectives
The deprotection of tosyl groups from tetraazamacrocycles is a critical, and often challenging, step in the synthesis of these valuable compounds. The choice of method must be carefully considered based on the stability of the macrocycle and the presence of other functional groups. While traditional acidic hydrolysis methods are effective, they are often harsh. Reductive cleavage methods, such as the use of sodium naphthalenide or samarium(II) iodide, provide milder and often more efficient alternatives. The development of new catalytic methods for N-S bond cleavage under even milder conditions remains an active area of research. [14][15]As the demand for functionalized tetraazamacrocycles in drug discovery and medical imaging continues to grow, the optimization of this crucial deprotection step will remain a priority for synthetic chemists.
References
- Lewandowska, E., Neschadimenko, V., Wnuk, S. F., & Robins, M. J. (n.d.). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I.
-
Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]
-
SciSpace. (n.d.). A simple and mild method for the removal of the NIm-tosyl protecting group. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Quantum Dot-Catalyzed Photoreductive Removal of Sulfonyl-Based Protecting Groups. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Desulfonylation of tosyl amides through catalytic photoredox cleavage of N-S bond under visible-light irradiation. Retrieved from [Link]
-
ResearchGate. (n.d.). detosylation. Retrieved from [Link]
- Google Patents. (n.d.). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
-
National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
-
RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Expeditious synthesis of 'P'-protected macrocycles en route to lanthanide chelate metal complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Removal of the tosyl and nosyl groups. a Deprotection of tosyl (Ts).... Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic removal of tosyl and mesyl groups. Retrieved from [Link]
-
ResearchGate. (n.d.). A rapid detosylation of N,N ',N '',N '''-tetra(p-tosyl)-1,4,7,10-tetraazacyclododecane under microwave irradiation and nonmal pressure. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Facile N-1 protection of cyclam, cyclen and 1,4,7-triazacyclononane. Retrieved from [Link]
-
ResearchGate. (n.d.). Instantaneous Deprotection ofosylamides and Esters with SmI2/Amine/Water. Retrieved from [Link]
-
ResearchGate. (n.d.). Facile N-1 protection of cyclam, cyclen and 1,4,7-triazacyclononane. Retrieved from [Link]
-
MD Anderson Cancer Center. (n.d.). Expeditious synthesis of 'P'-protected macrocycles en route to lanthanide chelate metal complexes. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Cleavage of sulfonamides with sodium naphthalene. Retrieved from [Link]
-
PubMed Central. (n.d.). An Insight into the Medicinal Chemistry Perspective of Macrocyclic Derivatives with Antitumor Activity: A Systematic Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium naphthalenide. Retrieved from [Link]
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- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: A Detailed Guide to the N-alkylation of 1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane
Authored by a Senior Application Scientist
Abstract
This comprehensive guide provides a detailed protocol for the N-alkylation of 1,4,7,10-tetratosyl-1,4,7,10-tetraazacyclododecane (Ts₄-Cyclen), a critical intermediate in the synthesis of functionalized macrocyclic chelators. We delve into the strategic importance of the tosyl protecting groups, the mechanism of N-alkylation of the resulting sulfonamides, and a robust, field-tested protocol for both the alkylation and subsequent deprotection steps. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of bespoke chelating agents for applications in diagnostics, therapeutics, and beyond.
Introduction: The Significance of Functionalized Cyclen Macrocycles
The macrocycle 1,4,7,10-tetraazacyclododecane, commonly known as cyclen, is a cornerstone in the field of coordination chemistry. Its derivatives, particularly those with functionalized N-alkyl side chains, form highly stable and kinetically inert complexes with a variety of metal ions.[1][2] This exceptional stability has propelled their use in a wide array of biomedical applications, including Magnetic Resonance Imaging (MRI) contrast agents, radiopharmaceuticals for Positron Emission Tomography (PET) and radiotherapy, and luminescent probes for bioimaging.[1][3]
The precise control over the number and nature of the N-alkyl substituents is paramount in tailoring the properties of the final metal complex. The strategic use of protecting groups on the nitrogen atoms of the cyclen ring is a widely adopted approach to achieve selective functionalization.[4][5] The tosyl (Ts) group, a p-toluenesulfonyl moiety, is a robust protecting group for amines, forming stable sulfonamides that are resilient to a broad range of reaction conditions.[6] The use of this compound as a starting material allows for a controlled, exhaustive N-alkylation, followed by the removal of the tosyl groups to yield the desired N-functionalized cyclen derivative.
The Role of Tosyl Groups: A Strategic Choice
The selection of the tosyl group as a protecting strategy in cyclen chemistry is underpinned by several key advantages:
-
Robustness and Stability: Tosylamides are exceptionally stable to a wide range of reagents and reaction conditions, allowing for diverse chemical transformations on other parts of the molecule without premature deprotection.[6]
-
Activation of N-H Acidity: The electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the N-H proton in the tosylamide, facilitating its deprotonation with a suitable base to generate a nucleophilic nitrogen anion for subsequent alkylation.
-
Controlled Deprotection: While stable, the tosyl group can be reliably removed under specific and often harsh reductive or strongly acidic conditions, ensuring a deliberate and controlled deprotection step at the desired stage of the synthesis.[6][7][8]
Reaction Mechanism: A Two-Step Approach
The overall transformation involves two distinct chemical steps:
-
N-Alkylation: This step proceeds via a nucleophilic substitution reaction. A strong base is used to deprotonate the tosylamide nitrogen, creating a potent nucleophile that subsequently attacks an electrophilic alkylating agent (e.g., an alkyl halide or tosylate).
-
Deprotection: The removal of the four tosyl groups is typically achieved through reductive cleavage, often employing reagents like sodium in liquid ammonia or other strong reducing agents. Alternatively, strongly acidic conditions can be employed.[6][8]
Experimental Protocol: N-Alkylation of Ts₄-Cyclen and Subsequent Deprotection
This protocol provides a step-by-step methodology for the exhaustive N-alkylation of this compound, followed by the removal of the tosyl protecting groups.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | Commercial Source |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Commercial Source |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercial Source |
| Alkylating Agent (e.g., Alkyl Bromide) | ≥98% | Commercial Source |
| Anhydrous Diethyl Ether | ≥99.7% | Commercial Source |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Laboratory Grade | - |
| Dichloromethane (DCM) | ACS Grade | Commercial Source |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial Source |
| Liquid Ammonia (NH₃) | Anhydrous | Commercial Source |
| Sodium Metal (Na) | ACS Grade | Commercial Source |
| Ammonium Chloride (solid) | ACS Grade | Commercial Source |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for reactions at low temperatures (e.g., Dewar flask with dry ice/acetone bath)
-
Standard glassware for extraction and filtration
N-Alkylation Workflow
Caption: Workflow for the N-alkylation of Ts₄-Cyclen.
Step-by-Step N-Alkylation Procedure
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (4.4 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Activation: Stir the resulting suspension at 0 °C for 1 hour. The solution should become homogeneous or remain as a fine suspension.
-
Alkylation: Slowly add the alkylating agent (4.4 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Dilute the mixture with water and extract with dichloromethane (3 x volume of DMF).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Deprotection Workflow
Caption: Workflow for the deprotection of N-alkylated Ts₄-Cyclen.
Step-by-Step Deprotection Procedure (Birch Reduction Conditions)
-
Setup: In a three-necked round-bottom flask equipped with a dry ice condenser and a gas inlet, condense liquid ammonia at -78 °C.
-
Dissolution: In a separate flask, dissolve the N-alkylated tetratosyl-cyclen derivative (1.0 eq) in a minimal amount of a suitable anhydrous solvent (e.g., THF or toluene).
-
Addition: Add the solution of the substrate to the liquid ammonia.
-
Reduction: To the stirred solution, add small pieces of sodium metal until a persistent deep blue color is observed, indicating an excess of solvated electrons.
-
Reaction: Maintain the blue color by adding more sodium if necessary and stir the reaction mixture for 2-4 hours at -78 °C.
-
Quenching: Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.
-
Workup: Allow the ammonia to evaporate. To the residue, add water and extract the product with a suitable organic solvent (e.g., chloroform or dichloromethane).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-alkylated cyclen can be further purified by crystallization or chromatography.
Characterization and Validation
The successful synthesis of the N-alkylated cyclen should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the alkyl groups and the disappearance of the tosyl protecting groups.
-
Mass Spectrometry (MS): To verify the molecular weight of the final product.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the sulfonyl group absorption bands.
Troubleshooting and Key Considerations
-
Incomplete Alkylation: This may be due to insufficient base or inactive alkylating agent. Ensure all reagents are fresh and anhydrous conditions are strictly maintained.
-
Difficult Deprotection: The reductive cleavage of tosyl groups can be challenging. Ensure a sufficient excess of sodium is used and the reaction time is adequate. Alternative deprotection methods, such as using HBr in acetic acid, can be explored, but may not be compatible with all functional groups on the alkyl side chains.[6]
-
Safety: Both sodium hydride and sodium metal are highly reactive and flammable. Handle them with extreme care under an inert atmosphere and away from moisture. Liquid ammonia is a corrosive and toxic gas; work in a well-ventilated fume hood.
Conclusion
The protocol outlined in this application note provides a reliable and reproducible method for the N-alkylation of this compound and the subsequent removal of the tosyl protecting groups. This synthetic route offers a versatile platform for the creation of a wide range of functionalized cyclen derivatives, which are invaluable building blocks in the development of advanced diagnostic and therapeutic agents.
References
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- Wong, E. H., & Weisman, G. R. (2006). Synthesis of tris n-alkylated 1,4,7,10-tetraazacyclododecanes. U.S.
- Li, Z., & Undheim, K. (1998). Selective mono- and 1,4-di-n-alkylations of 1,4,7,10-tetraazacyclododecane. Acta Chemica Scandinavica, 52, 1247-1253.
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ResearchGate. (n.d.). Electroreductive deprotection of tosyl group using naphthalene. Retrieved from [Link]
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The Cornerstone of Chelation: A Guide to DOTA Synthesis via 1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane
Introduction: The Imperative for High-Stability Chelators in Modern Medicine
In the landscape of nuclear medicine and advanced diagnostics, the ability to securely sequester a metallic radionuclide and deliver it to a specific biological target is paramount. This is the critical role of chelating agents, molecules designed to form stable, coordinative bonds with metal ions.[1][2] Among these, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has emerged as a gold standard.[3] Its macrocyclic structure provides exceptional thermodynamic and kinetic stability for a variety of radiometals, including those used in Positron Emission Tomography (PET) and targeted radionuclide therapy.[4][5][6] The robustness of the DOTA cage minimizes the in vivo release of toxic radiometals, a crucial factor for patient safety.[4]
This technical guide provides an in-depth exploration of a key synthetic pathway to DOTA, proceeding through the pivotal intermediate, 1,4,7,10-tetratosyl-1,4,7,10-tetraazacyclododecane (Ts-Cyclen). We will dissect the strategic importance of the tosyl protecting group, provide detailed, field-proven protocols for the synthesis of Ts-Cyclen, its subsequent alkylation, and the final deprotection to yield the DOTA scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive and practical understanding of this essential synthetic route.
The Strategic Role of the Tosyl Protecting Group
The synthesis of macrocycles like cyclen, the backbone of DOTA, is often challenging. The widely adopted Richman-Atkins cyclization is a cornerstone method for preparing such polyazamacrocycles.[7][8] This methodology hinges on the use of protecting groups on the amine functionalities to prevent unwanted side reactions and to facilitate the desired cyclization. The p-toluenesulfonyl (tosyl or Ts) group is a widely utilized protecting group for amines in this context for several key reasons:[9][10]
-
Activation and Prevention of Quaternization: The electron-withdrawing nature of the tosyl group increases the acidity of the N-H proton, facilitating its removal under basic conditions to form a reactive amide anion. This is crucial for the subsequent nucleophilic substitution reactions that form the macrocycle. Concurrently, the tosyl group prevents over-alkylation and the formation of quaternary ammonium salts.[11]
-
Stability: The resulting N-tosyl sulfonamide is exceptionally stable to a wide range of reaction conditions, including many nucleophiles and bases, ensuring its integrity throughout the multi-step synthesis.[9]
-
Conformational Influence: The bulky tosyl groups can influence the conformation of the linear precursor, pre-organizing it in a way that favors the intramolecular cyclization, a phenomenon related to the Thorpe-Ingold effect.[7]
While highly effective, a significant challenge associated with the tosyl group is the often harsh conditions required for its removal.[11] We will address this in the deprotection protocol section.
Synthetic Workflow: From Linear Amines to the DOTA Scaffold
The synthesis of DOTA via the tetra-tosylated intermediate can be logically segmented into three primary stages:
-
Macrocyclization: The formation of this compound (Ts-Cyclen) from a linear tosylated polyamine.
-
Alkylation: The attachment of the four carboxymethyl arms to the nitrogen atoms of the Ts-Cyclen ring.
-
Deprotection: The removal of the four tosyl groups to yield the final DOTA product.
Figure 1: Overall synthetic workflow for DOTA synthesis via the tetra-tosylated intermediate.
Part 1: Synthesis of this compound (Ts-Cyclen)
This macrocyclization is a classic example of the Richman-Atkins synthesis.[12] It involves the reaction of a di-tosylated triamine with a di-tosylated di-alcohol derivative under basic conditions. The use of high-dilution conditions is often employed to favor the intramolecular cyclization over intermolecular polymerization.
Protocol 1: Ts-Cyclen Synthesis
Materials:
-
1,8-ditosyl-3,6-diazaoctane-1,8-diol
-
1,4,7-tritosyl-1,4,7-triazaheptane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Set up a large, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and two syringe pumps under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add a large volume of anhydrous DMF.
-
In separate flasks, prepare solutions of 1,8-ditosyl-3,6-diazaoctane-1,8-diol in anhydrous DMF and 1,4,7-tritosyl-1,4,7-triazaheptane in anhydrous DMF.
-
Simultaneously, add the two solutions dropwise to the reaction flask containing a suspension of anhydrous potassium carbonate in DMF over a period of 24-48 hours with vigorous stirring at an elevated temperature (e.g., 90-110 °C).
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Remove the DMF under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/acetone) to yield pure this compound.[13]
Causality Behind Experimental Choices:
-
High Dilution: Adding the reactants slowly to a large volume of solvent favors the desired intramolecular cyclization over intermolecular polymerization, which would lead to linear polymers.
-
Anhydrous Conditions: The presence of water can interfere with the base-mediated reaction and lead to undesired side products.
-
Base (K₂CO₃): Potassium carbonate acts as the base to deprotonate the sulfonamide and alcohol groups, generating the nucleophiles required for the cyclization reaction.
-
Solvent (DMF): DMF is a polar aprotic solvent that is suitable for dissolving the reactants and can be heated to the temperatures required for the reaction to proceed at a reasonable rate.
Part 2: Alkylation of Ts-Cyclen
With the protected macrocycle in hand, the next step is to introduce the four acetic acid arms. This is typically achieved through an SN2 reaction with a protected form of bromoacetic acid, such as tert-butyl bromoacetate. The use of a tert-butyl ester is advantageous as it can be cleaved under acidic conditions simultaneously with the tosyl groups in the final step.[14]
Figure 2: Schematic of the alkylation of Ts-Cyclen.
Protocol 2: Synthesis of DOTA-tetra(t-butyl ester)-tetra(tosyl)
Materials:
-
This compound (Ts-Cyclen)
-
tert-Butyl bromoacetate
-
Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve Ts-Cyclen in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base (e.g., NaH, 60% dispersion in mineral oil, or anhydrous K₂CO₃) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30-60 minutes.
-
Add tert-butyl bromoacetate dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Step | Reactant | Product | Typical Yield | Purity (Post-Purification) |
| Macrocyclization | Linear tosylated polyamines | Ts-Cyclen | 40-60% | >95% |
| Alkylation | Ts-Cyclen | DOTA-tetra(t-butyl ester)-tetra(tosyl) | 70-90% | >98% |
| Deprotection | Protected DOTA precursor | DOTA | 80-95% | >99% |
Part 3: Deprotection to Yield DOTA
The final and often most challenging step is the removal of both the tosyl protecting groups from the nitrogens and the tert-butyl protecting groups from the carboxylates. This is typically achieved under strongly acidic conditions.[10]
Protocol 3: Deprotection of the Fully Protected DOTA Precursor
Materials:
-
DOTA-tetra(t-butyl ester)-tetra(tosyl)
-
Concentrated Hydrobromic acid (HBr) in acetic acid
-
Phenol (as a scavenger)
-
Diethyl ether
Procedure:
-
To a solution of the fully protected DOTA precursor in a suitable solvent (e.g., acetic acid), add phenol.
-
Add a solution of concentrated HBr in acetic acid.
-
Heat the reaction mixture at reflux (e.g., 70-100 °C) for 24-72 hours.
-
Monitor the deprotection by HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Precipitate the crude DOTA product by adding a large volume of diethyl ether.
-
Collect the precipitate by filtration and wash thoroughly with diethyl ether.
-
The crude product can be further purified by recrystallization from water/ethanol or by ion-exchange chromatography to obtain high-purity DOTA.
Alternative Deprotection Methods:
The harsh conditions of HBr/acetic acid can be incompatible with sensitive functional groups. Alternative, milder methods for tosyl group removal have been developed, although they may not be as effective for the simultaneous cleavage of tert-butyl esters. These include:
-
Reductive Cleavage: Using dissolving metal reductions (e.g., sodium in liquid ammonia) or other reducing agents like Red-Al.[10][15]
-
Basic Conditions: In some cases, strong bases like cesium carbonate in a mixed solvent system (e.g., THF/methanol) can effect N-detosylation, particularly with electron-withdrawing groups on the ring system to which the tosylated amine is attached.[16]
Conclusion and Future Perspectives
The synthesis of DOTA via the this compound intermediate is a robust and well-established method that provides access to this vital chelator. While the protection/deprotection steps add to the length of the synthesis, the use of the tosyl group ensures a reliable and scalable macrocyclization. The protocols detailed herein provide a solid foundation for researchers in the field.
Future advancements in this area may focus on developing more efficient deprotection strategies that avoid harsh acidic conditions, or alternative macrocyclization techniques that bypass the need for such robust protecting groups altogether. Nevertheless, the pathway described remains a cornerstone in the production of DOTA for the development of next-generation radiopharmaceuticals and diagnostic agents.
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Strohecker, T., et al. (2020). Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay pathway. Scientific Reports. [Link]
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Fons, G., et al. (2015). Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice. Brieflands. [Link]
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Grokipedia. Tosyl group. Grokipedia. [Link]
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De, S., et al. (2013). Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. Bioconjugate Chemistry. [Link]
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Deshpande, S. V., et al. (1990). Total solid-phase synthesis of 1,4,7,10-tetraazacyclododecane-N,N', N'',N'''-tetraacetic acid-functionalized peptides for radioimmunotherapy. The Journal of Nuclear Medicine. [Link]
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Schuhmacher, J., et al. (2007). Synthesis of novel 1,4,7,10-tetraazacyclodecane-1,4,7,10-tetraacetic acid (DOTA) derivatives for chemoselective attachment to unprotected polyfunctionalized compounds. Chemistry. [Link]
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Wan, F., et al. (2013). Synthesis and characterization of DOTA-mono-adamantan-1-ylamide. ResearchGate. [Link]
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Schuhmacher, J., et al. (2007). Synthesis of Novel 1,4,7,10-Tetraazacyclodecane-1,4,7,10-Tetraacetic Acid (DOTA) Derivatives for Chemoselective Attachment to Unprotected Polyfunctionalized Compounds. ResearchGate. [Link]
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Nonat, A. M., et al. (2019). Synthesis of 1,4,7,10-Tetra-azacyclododecan-1,4,7,10-tetra-azidoethylacetic Acid (DOTAZA) and Related “Clickable” DOTA Derivatives. Chemistry – A European Journal. [Link]
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ResearchGate. (2018). Removal of the tosyl and nosyl groups. ResearchGate. [Link]
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ResearchGate. (2012). What is the role and mechanism of action of tosyl chloride in organic synthesis?. ResearchGate. [Link]
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ResearchGate. (2015). A Practical Synthesis of 1,4,7,10-Tetraaza-Cyclododecane, A Pivotal Precursor for MRI Contrast Agents. ResearchGate. [Link]
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Oblekov, K., et al. (2021). The Crystal Structure Elucidation of a Tetrapeptide Analog of Somatostatin DOTA-Phe-D-Trp-Lys-Thr-OMe. Molecules. [Link]
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Athey, P. S., & Kiefer, G. E. (2002). A new, facile synthesis of 1,4,7,10-tetraazacyclododecane: cyclen. The Journal of Organic Chemistry. [Link]
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Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
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Vagner, J., et al. (2011). Optimization of Time-Resolved Fluorescence Assay for Detection of Eu-DOTA-labeled Ligand-Receptor Interactions. Bioconjugate Chemistry. [Link]
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Proprep. Explain the use of tosyl chloride (tosyl Cl) in the protection of alcohols during organic synthesis. Proprep. [Link]
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Senboku, H., et al. (2010). Hg cathode-free electrochemical detosylation of N,N-disubstituted p-toluenesulfonamides: mild, efficient, and selective removal of N-tosyl group. Electrochemistry Communications. [Link]
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Tircso, G., et al. (2007). Synthesis and Characterization of DOTA-(amide)4 Derivatives: Equilibrium and Kinetic Behavior of Their Lanthanide(III) Complexes. European Journal of Inorganic Chemistry. [Link]
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Preparation of Mono-N-Functionalized Cyclen Derivatives: An Application Guide
Abstract
Mono-N-functionalized cyclen (1,4,7,10-tetraazacyclododecane) derivatives are pivotal intermediates in the synthesis of a wide array of high-value compounds, particularly in the fields of medical imaging, drug delivery, and sensor technology. Their unique ability to form stable complexes with various metal ions makes them ideal scaffolds for developing MRI contrast agents, radiopharmaceuticals, and luminescent probes.[1][2][3] This guide provides a comprehensive overview of the synthetic strategies for preparing mono-N-functionalized cyclen derivatives, with a focus on practical, field-proven protocols. We will delve into the causality behind experimental choices, offer detailed step-by-step methodologies, and present troubleshooting insights to empower researchers in this specialized area of macrocyclic chemistry.
Introduction: The Significance of Mono-N-Functionalized Cyclen
Cyclen is a 12-membered tetraamine macrocycle that serves as a powerful chelating agent.[4] The selective introduction of a single functional group onto one of its four nitrogen atoms is a critical step in creating sophisticated molecular architectures. This mono-functionalization allows for the subsequent attachment of various moieties, such as targeting vectors, imaging reporters, or therapeutic payloads, while leaving the remaining three nitrogen atoms available for metal coordination or further derivatization.
The resulting metal complexes of these derivatives often exhibit high thermodynamic stability and kinetic inertness, which are crucial properties for in vivo applications to prevent the release of potentially toxic free metal ions.[1] For instance, gadolinium(III) complexes of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid), both derived from mono-N-substituted cyclen, are widely used as contrast agents in Magnetic Resonance Imaging (MRI).[1][5]
This application note will explore two primary strategies for achieving selective mono-N-functionalization: direct alkylation under controlled conditions and the use of protecting groups.
PART 1: Synthetic Strategies & Methodologies
Strategy 1: Direct Mono-N-Alkylation of Cyclen
The most straightforward approach to mono-N-functionalization is the direct reaction of cyclen with an alkylating agent. However, controlling the reaction to prevent polyalkylation is a significant challenge due to the similar reactivity of the four secondary amine groups.
The Challenge of Selectivity
Direct alkylation often leads to a mixture of mono-, di-, tri-, and even tetra-substituted products, necessitating tedious and often inefficient chromatographic purification.[6] The key to achieving high selectivity for the mono-substituted product lies in carefully controlling the reaction stoichiometry and conditions.
The Excess Cyclen Method: A Proven Protocol
A widely adopted and effective method to favor mono-alkylation involves using a significant molar excess of cyclen relative to the alkylating agent (typically a 4:1 ratio).[6] This stoichiometric imbalance ensures that the alkylating agent is more likely to encounter an unreacted cyclen molecule than a mono-substituted one, thus minimizing the formation of poly-substituted byproducts. A major advantage of this method is that the unreacted cyclen can be easily recovered and reused.[6]
Protocol 1: Direct Mono-N-Alkylation using Excess Cyclen
This protocol describes the synthesis of a mono-N-alkylated cyclen derivative using a functionalized alkyl halide.
Materials:
-
Cyclen (1,4,7,10-tetraazacyclododecane)
-
Alkyl halide (e.g., benzyl bromide, functionalized with a desired group)
-
Acetonitrile (CH3CN), anhydrous
-
Potassium carbonate (K2CO3), anhydrous
-
Chloroform (CHCl3)
-
Sodium sulfate (Na2SO4), anhydrous
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclen (4.0 equivalents) in anhydrous acetonitrile.
-
Addition of Base: Add anhydrous potassium carbonate (2.0 equivalents) to the solution. The base acts as a scavenger for the hydrohalic acid byproduct.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.0 equivalent), dissolved in a small amount of anhydrous acetonitrile, to the stirring suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in deionized water and adjust the pH to >12 with a strong base (e.g., NaOH).
-
Extract the aqueous solution with chloroform (3 x 50 mL). The unreacted cyclen will remain in the aqueous phase, while the mono-alkylated product will be in the organic phase.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude mono-N-alkylated cyclen.
-
-
Purification: The crude product can be further purified by column chromatography on silica gel or alumina if necessary.
Diagram: Workflow for Direct Mono-N-Alkylation
Caption: Workflow for direct mono-N-alkylation of cyclen.
Strategy 2: Protecting Group-Based Synthesis
For more complex syntheses or when the direct alkylation method yields unsatisfactory results, a protecting group strategy offers superior control and selectivity.[7] This approach involves protecting three of the four nitrogen atoms, leaving a single nitrogen available for functionalization.
The Power of Orthogonal Protection
The ideal protecting group should be easy to introduce, stable under the desired reaction conditions, and readily removable without affecting other functional groups in the molecule.[8][9] In the context of cyclen, protecting groups like tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and tosyl (Ts) are commonly employed. The concept of "orthogonal protection" is particularly powerful, allowing for the selective removal of one type of protecting group in the presence of others.[9]
The Richman-Atkins Cyclization: A Classic Approach
While not a direct functionalization of pre-formed cyclen, the Richman-Atkins cyclization is a cornerstone for synthesizing protected cyclen precursors.[10][11] This method involves the cyclization of linear polyamines protected with tosyl groups. The tosyl groups not only protect the amines but also activate the terminal hydroxyl groups for cyclization.[10] Subsequent selective deprotection can then yield mono-protected cyclen intermediates.
Protocol 2: Mono-functionalization via a Tri-protected Cyclen Intermediate
This protocol outlines the synthesis of a mono-N-functionalized cyclen starting from a tri-Boc-protected cyclen intermediate.
Materials:
-
Tri-Boc-cyclen (commercially available or synthesized)
-
Desired alkylating agent (e.g., an electrophile with a functional group)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
Step 1: Alkylation of Tri-Boc-cyclen
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N2 or Ar), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C and slowly add a solution of tri-Boc-cyclen (1.0 equivalent) in anhydrous DMF. Allow the mixture to stir at room temperature for 1 hour.
-
Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise. Let the reaction warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Work-up: Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (silica gel, typically with a hexane/ethyl acetate gradient) to obtain the fully protected, mono-functionalized cyclen.
Step 2: Deprotection
-
Cleavage of Boc Groups: Dissolve the purified, protected product in a 1:1 mixture of TFA and DCM. Stir at room temperature for 2-4 hours.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure.
-
Neutralization: Dissolve the residue in water and neutralize by the careful addition of a saturated sodium bicarbonate solution until the pH is ~8-9.
-
Extraction: Extract the aqueous layer with chloroform or a chloroform/isopropanol mixture.
-
Final Product: Dry the combined organic layers over anhydrous Na2SO4, filter, and evaporate the solvent to yield the final mono-N-functionalized cyclen.
Diagram: Protecting Group Strategy Workflow
Caption: Workflow for mono-functionalization via a protected intermediate.
PART 2: Data Presentation & Comparison
The choice of synthetic strategy often depends on the specific functional group to be introduced, the required scale of the synthesis, and the availability of starting materials. Below is a comparative summary of the two primary methods discussed.
| Parameter | Direct Alkylation (Excess Cyclen) | Protecting Group Strategy |
| Selectivity | Moderate to good (dependent on stoichiometry) | Excellent |
| Number of Steps | Typically 1-2 steps | Multi-step (protection, alkylation, deprotection) |
| Yield | Variable, can be high with efficient cyclen recovery | Generally good to excellent over the sequence |
| Purification | Can be challenging due to byproducts[6] | Often straightforward chromatography |
| Scalability | Good, especially with efficient cyclen recycling | Can be more complex and costly to scale up |
| Reagent Cost | Lower (cyclen is the main excess reagent) | Higher (cost of protecting groups and reagents) |
| Versatility | Good for a range of alkylating agents | Excellent, allows for a wider range of chemistries |
PART 3: Characterization of Mono-N-Functionalized Cyclen
Accurate characterization of the final product is crucial to confirm its identity and purity. The following techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclen macrocycle protons (typically in the 2.5-3.5 ppm range) and signals corresponding to the newly introduced functional group.[12][13] Integration of these signals can help confirm the mono-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum provides complementary information. For mono-substituted cyclen, a specific number of carbon signals is expected depending on the symmetry of the molecule.[14]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the synthesized compound, providing definitive evidence of its elemental composition.[15]
-
Chromatography: TLC and HPLC are valuable for assessing the purity of the product and for monitoring the progress of the reaction and purification steps.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of mono-alkylated product (Direct Method) | - Insufficient excess of cyclen.- Reaction time too short or temperature too low.- Inefficient extraction. | - Increase the cyclen to alkylating agent ratio (e.g., to 5:1).- Extend the reaction time or increase the temperature.- Ensure the aqueous phase is sufficiently basic during extraction. |
| Significant polyalkylation observed | - Stoichiometry is incorrect.- Alkylating agent added too quickly. | - Re-verify the molar equivalents of reactants.- Add the alkylating agent slowly and at a controlled temperature. |
| Incomplete deprotection (Protecting Group Method) | - Insufficient deprotection reagent or reaction time.- Protecting group is resistant to the chosen conditions. | - Increase the amount of deprotection reagent (e.g., TFA) or extend the reaction time.- Consult literature for more robust deprotection conditions for the specific protecting group.[16] |
| Difficulty in purifying the final product | - Formation of closely related byproducts.- Product is highly polar and streaks on silica gel. | - Optimize reaction conditions to minimize byproduct formation.- Try a different stationary phase (e.g., alumina) or use a modified mobile phase (e.g., with added triethylamine or ammonia). |
Conclusion
The synthesis of mono-N-functionalized cyclen derivatives is a well-established yet nuanced area of synthetic chemistry. The choice between direct alkylation and a protecting group strategy depends on a careful consideration of the desired final product, scale, and available resources. The direct alkylation method using an excess of cyclen offers a more atom-economical and shorter route, while the protecting group strategy provides unparalleled control and versatility for complex targets. By understanding the principles behind these methodologies and adhering to rigorous experimental protocols, researchers can confidently and efficiently prepare these valuable building blocks for a wide range of applications in science and medicine.
References
-
Gunnlaugsson, T., Bichell, B., & Nolan, C. (2002). Selective mono N-alkylations of cyclen in one step syntheses. ResearchGate. [Link]
-
Thorp-Greenwood, F. L. (2011). Conformational Studies Pertaining to Richman-Atkins Cyclization of Azamacrocycle Ligands and Developing Routes for Efficient Synthesis of 3:1 Cyclens. Clemson University TigerPrints. [Link]
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Wong, W.-T., & Li, X. (2007). A selective one-step synthesis of tris N-alkylated cyclens. ResearchGate. [Link]
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Wipf, P., & Venkatraman, S. (2001). Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of beta-trimethylsilylethanesulfonamides. Journal of Organic Chemistry, 66(8), 2722-5. [Link]
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Weisman, G. R., & Reed, D. P. (2004). 1,4,7,10-tetraazacyclododecane. Organic Syntheses. [Link]
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Baleizão, C., et al. (2015). Synthesis of triethoxysilylated cyclen derivatives, grafting on magnetic mesoporous silica nanoparticles and application to metal ion adsorption. RSC Publishing. [Link]
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Baran, P. S. (n.d.). Protecting Groups. Scripps Research. [Link]
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Yoo, J., Reichert, D. E., & Welch, M. J. (2002). Regioselective N-substitution of cyclen with two different alkyl groups: Synthesis of all possible isomers. ResearchGate. [Link]
-
Sęk, S., et al. (2020). Synthesis of a Versatile Building Block Combining Cyclen-derivative DO3A with a Polyamine via a Rigid Spacer. Molecules, 25(21), 5136. [Link]
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Gul, W., & Khan, A. (2016). Cyclen-based Gd3+ complexes as MRI contrast agents: Relaxivity enhancement and ligand design. Bioorganic & Medicinal Chemistry, 24(22), 5769-5783. [Link]
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Parker, D., & Stasiuk, G. J. (2004). Cyclam Complexes and Their Applications in Medicine. ResearchGate. [Link]
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Wikipedia contributors. (2023). Protecting group. Wikipedia. [Link]
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Parker, D. (2004). Cyclam complexes and their applications in medicine. Chemical Society Reviews, 33(4), 246-66. [Link]
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Reichert, D. E., et al. (2007). Highly regioselective N-trans symmetrical diprotection of cyclen. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Organic Chemistry Portal. [Link]
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Zhang, Y., et al. (2023). Endoperoxides: Highly Oxygenated Terpenoids with Anticancer and Antiprotozoal Activities. MDPI. [Link]
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Kubíček, V., et al. (2019). Coordination Behavior of 1,4-Disubstituted Cyclen Endowed with Phosphonate, Phosphonate Monoethylester, and H-Phosphinate Pendant Arms. Molecules, 24(18), 3326. [Link]
-
Gunnlaugsson, T., & Leonard, J. P. (2014). Mono-N-benzyl cyclen: A highly selective, multi-functional “turn-on” fluorescence sensor for Pb2+, Hg2+ and Zn2+. ResearchGate. [Link]
-
Torosyan, G. H. (2020). Selective alkylation of organic compounds. MOJ Biorg Org Chem, 4(1), 1-5. [Link]
-
Barcellos, T., et al. (2021). Recent Advances in the Synthesis of Selenophenes and Their Derivatives. Molecules, 26(1), 199. [Link]
-
Pery, T., et al. (2021). Correlating the Reactivity of Molybdenum Imido Alkylidene N-Heterocyclic Carbene Complexes in Ene–Yne Metathesis and Cyclopolymerization. Organometallics, 40(19), 3337-3349. [Link]
-
ATB. (n.d.). Cyclen. The Automated Topology Builder. [Link]
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Application Notes and Protocols: 1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane as a Foundational Precursor in Radiopharmaceutical Synthesis
Introduction: The Central Role of Chelators in Nuclear Medicine
The field of nuclear medicine relies on the precise delivery of radionuclides to target tissues for diagnosis and therapy. This precision is achieved by attaching these radioactive isotopes to targeting molecules, such as peptides or antibodies. The critical link between the radionuclide and the targeting molecule is a bifunctional chelator: a molecule capable of tightly binding the radiometal while also providing a point of attachment to the biological vector.
Among the array of chelators developed, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has emerged as a gold standard.[1][2] Its macrocyclic structure provides a pre-organized cavity that forms exceptionally stable complexes with a wide variety of medically relevant radiometals, including Gallium-68 for Positron Emission Tomography (PET), Lutetium-177 for therapy, and Scandium-43/44 for theranostic applications.[2][3][4]
The synthesis of DOTA and its derivatives, however, requires careful chemical strategy. The four reactive secondary amine groups of the parent macrocycle, 1,4,7,10-tetraazacyclododecane (cyclen), must be protected to allow for controlled and specific modifications. This is where 1,4,7,10-tetratosyl-1,4,7,10-tetraazacyclododecane serves as an indispensable precursor. The tosyl (Ts) groups act as robust protectors for the amine nitrogens, enabling chemists to build complex molecular architectures before liberating the amines for the final alkylation to form the DOTA chelating arms. This guide provides a detailed exploration of the journey from this tosyl-protected precursor to a fully functional, radiolabeled pharmaceutical, emphasizing the scientific rationale behind each step.
Section 1: The Precursor's Foundation: From Protection to Activation
The entire process of creating a DOTA-based radiopharmaceutical begins with a two-step activation of the core macrocycle: deprotection followed by functionalization. The use of the tetratosyl precursor is a deliberate choice rooted in the principles of synthetic organic chemistry.
Causality: The Imperative of Amine Protection
The secondary amines of the cyclen ring are nucleophilic and would react indiscriminately if left unprotected during the synthesis of bifunctional chelators. The tosyl group is an ideal protecting group in this context because it is chemically stable under a variety of reaction conditions but can be removed under specific, harsh conditions that are typically employed before the final, sensitive steps of synthesis.[5] This strategy ensures that the subsequent alkylation to introduce the chelating arms occurs cleanly and with high yield.
Workflow: Deprotection and Functionalization
The conversion of the inert precursor to the versatile DOTA chelator is a sequential process. First, the tosyl groups are cleaved to yield the free cyclen macrocycle. Second, the newly exposed amine groups are alkylated with a protected form of bromoacetic acid.
Caption: Synthesis pathway from the tosyl-protected precursor to a functionalized DOTA intermediate.
Protocol 1: Deprotection of this compound
This protocol describes the removal of the four tosyl protecting groups via strong acid hydrolysis to yield the parent cyclen macrocycle.
Rationale: This method utilizes a mixture of hydrobromic and acetic acid at elevated temperatures to cleave the stable sulfonamide bonds. This is a standard and effective, albeit harsh, method for tosyl group removal from amines.[5]
Materials:
-
This compound
-
Hydrobromic acid (48% in water)
-
Glacial acetic acid
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution (5 M)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound in a 1:1 mixture of 48% HBr and glacial acetic acid.
-
Reflux: Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring. The reaction is typically complete within 48-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Cooling and Precipitation: Once the reaction is complete, cool the flask to room temperature, then further cool in an ice bath.
-
Isolation: Slowly add cold diethyl ether to the cooled reaction mixture to precipitate the cyclen hydrobromide salt as a white solid.
-
Filtration: Collect the solid precipitate by vacuum filtration and wash it several times with cold diethyl ether to remove residual acid and organic byproducts.
-
Purification: The crude cyclen salt can be further purified by recrystallization.
-
Conversion to Free Base (Optional but Recommended): Dissolve the salt in a minimal amount of water and basify by the slow addition of 5 M NaOH solution until the pH is >12. Extract the free cyclen base into an organic solvent like chloroform or dichloromethane. Dry the organic layer, filter, and remove the solvent under reduced pressure to yield pure cyclen.
Protocol 2: Synthesis of DOTA-tris(tert-butyl ester) from Cyclen
This protocol details the N-alkylation of the deprotected cyclen to create a key synthetic intermediate where three of the four carboxylic acid arms are protected as tert-butyl (t-Bu) esters.[6]
Rationale: The use of tert-butyl bromoacetate allows for the introduction of the acetate arms. The t-Bu esters protect the carboxylic acids from participating in unwanted side reactions. This intermediate can then be conjugated to a peptide via its single free carboxylic acid (after a subsequent step not detailed here) or fully deprotected to form DOTA.
Materials:
-
1,4,7,10-Tetraazacyclododecane (Cyclen) from Protocol 1
-
tert-Butyl bromoacetate
-
Acetonitrile (anhydrous)
-
Potassium carbonate (K₂CO₃, anhydrous)
-
Round-bottom flask with inert atmosphere setup (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Dissolve cyclen in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
Add Base: Add anhydrous potassium carbonate to the solution. This acts as a base to deprotonate the cyclen amines.
-
Add Alkylating Agent: Slowly add a solution of tert-butyl bromoacetate (typically 3.0 to 3.5 equivalents) in anhydrous acetonitrile to the stirring suspension.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours.
-
Workup: Filter the reaction mixture to remove the potassium salts. Evaporate the acetonitrile under reduced pressure.
-
Purification: The resulting residue contains a mixture of mono-, di-, tri-, and tetra-substituted products. The desired tri-substituted product, DOTA-tris(t-Bu ester), must be purified using column chromatography (typically silica gel with a gradient of methanol in dichloromethane).
Section 2: Radiolabeling with DOTA-Conjugates: The Case of Gallium-68
Once a DOTA derivative is synthesized and conjugated to a targeting molecule (e.g., a peptide), the final step is to chelate the radiometal. Gallium-68 (⁶⁸Ga) is an ideal positron emitter for PET imaging due to its 68-minute half-life and convenient availability from a ⁶⁸Ge/⁶⁸Ga generator.[7] The process requires careful control of pH, temperature, and purity to achieve high radiochemical yield and purity.
Workflow: From Generator to Injectable Radiopharmaceutical
The radiolabeling process is a multi-stage workflow that must be performed in a shielded environment ("hot cell") following Good Manufacturing Practices (GMP).[8][9]
Sources
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. The ubiquitous DOTA and its derivatives: the impact of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid on biomedical imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Towards Clinical Development of Scandium Radioisotope Complexes for Use in Nuclear Medicine: Encouraging Prospects with the Chelator 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTA) and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tosyl group - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 8. nihs.go.jp [nihs.go.jp]
- 9. openmedscience.com [openmedscience.com]
Application Notes & Protocols: A Detailed Guide to the Synthesis of DOTA-Peptide Conjugates
Abstract
The conjugation of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to peptides is a cornerstone in the development of targeted radiopharmaceuticals for both diagnostic imaging (PET/SPECT) and peptide receptor radionuclide therapy (PRRT).[1][2] The ability of DOTA to form highly stable complexes with a variety of medically relevant radiometals, such as Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Actinium-225 (²²⁵Ac), makes it an exceptionally versatile platform.[3][4][5][6] This guide provides a comprehensive overview of the chemical principles and step-by-step protocols for the synthesis of DOTA-peptide conjugates, designed for researchers, chemists, and drug development professionals. We will explore the two predominant synthetic strategies—total solid-phase synthesis and solution-phase conjugation—offering field-proven insights to ensure robust, reproducible, and high-purity outcomes.
Introduction: The Rationale for DOTA-Peptide Conjugation
The efficacy of a peptide-based radiopharmaceutical is contingent on two primary factors: the high-affinity binding of the peptide to its biological target and the stable chelation of the radionuclide. The DOTA macrocycle provides an exceptionally stable coordination cage for trivalent metals, preventing the premature release of the radiometal in vivo, which could otherwise lead to off-target toxicity and poor imaging contrast.[4]
The synthetic challenge lies in covalently linking the DOTA molecule to the peptide without compromising the peptide's tertiary structure and, consequently, its binding affinity for its receptor.[5] The conjugation is typically achieved by forming a stable amide bond between one of DOTA's carboxylate arms and a primary amine on the peptide, most commonly the N-terminal α-amino group or the ε-amino group of a lysine (Lys) residue.[7][8] The choice of synthetic strategy depends on factors such as peptide sequence, desired conjugation site, and available starting materials.
Core Principles and Synthetic Strategies
There are two primary, validated methodologies for synthesizing DOTA-peptide conjugates:
-
Total Solid-Phase Synthesis (SPPS): This is often the most efficient method, where the DOTA chelator is coupled to the peptide while it is still anchored to the solid-phase resin.[1][3][9] This approach streamlines the workflow by integrating the conjugation into the peptide synthesis process, minimizing intermediate purification steps.[3]
-
Solution-Phase Conjugation: This strategy involves reacting a purified, free peptide with an activated DOTA derivative in a buffered solution.[10][11] This method is useful when the peptide is commercially sourced or when the solid-phase approach is not feasible. The most common activated derivative is a DOTA-N-hydroxysuccinimide (NHS) ester.[10][12][13]
The following diagram illustrates the high-level workflow for both approaches.
Caption: High-level workflows for DOTA-peptide synthesis.
Detailed Experimental Protocols
Protocol 1: Total Solid-Phase Synthesis (N-Terminal Conjugation)
This protocol describes the synthesis of a DOTA-peptide conjugate by coupling DOTA-tris(t-Bu ester) to the N-terminus of a peptide assembled on a Rink Amide resin using Fmoc chemistry.
Rationale: Using a protected DOTA derivative like DOTA-tris(t-Bu ester) is critical. The tert-butyl esters protect three of the four carboxylate arms, preventing them from participating in undesired side reactions during coupling. These protecting groups are then conveniently removed during the final acid cleavage step.[3]
Materials:
-
Fmoc-Rink Amide Resin
-
Fmoc-protected amino acids
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
DOTA derivative: DOTA-tris(t-Bu ester)
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
Procedure:
-
Peptide Synthesis:
-
Synthesize the desired peptide sequence on the Fmoc-Rink Amide resin using a standard automated or manual Fmoc-SPPS protocol.[14] Each cycle consists of: (i) Fmoc deprotection with 20% piperidine/DMF, (ii) DMF washes, (iii) coupling of the next Fmoc-amino acid using HBTU/DIPEA in DMF, and (iv) final DMF washes.
-
-
N-Terminal Fmoc Deprotection:
-
After coupling the final amino acid, perform a final Fmoc deprotection step as described above to expose the N-terminal primary amine. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
On-Resin DOTA Conjugation:
-
Prepare the DOTA coupling solution: In a separate vial, dissolve DOTA-tris(t-Bu ester) (1.5 equivalents relative to resin loading), HBTU (1.5 eq.), and DIPEA (3 eq.) in DMF.
-
Add the activated DOTA solution to the resin.
-
Allow the coupling reaction to proceed for 4-6 hours at room temperature with gentle agitation.[3]
-
Verification (Optional but Recommended): Take a small sample of resin beads and perform a Kaiser test. A negative result (beads remain yellow) indicates successful and complete coupling to the primary amine.[3]
-
Wash the resin thoroughly with DMF (5x) and DCM (5x), then dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Place the dried resin in a reaction vessel and add the freshly prepared cleavage cocktail (e.g., 10 mL per gram of resin).[15]
-
Incubate for 2-3 hours at room temperature with occasional swirling. The TFA will cleave the peptide from the resin and simultaneously remove all side-chain protecting groups, including the t-Bu esters on the DOTA moiety.
-
Filter the resin and collect the TFA filtrate.
-
-
Precipitation and Isolation:
-
Concentrate the TFA filtrate to approximately 10% of its original volume using a stream of nitrogen or rotary evaporation.
-
Precipitate the crude DOTA-peptide by adding the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether.
-
Centrifuge the mixture (e.g., 3000 rpm for 10 min), discard the ether supernatant, and wash the white pellet with additional cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Solution-Phase Conjugation via DOTA-NHS Ester
This protocol is ideal for conjugating DOTA to a pre-existing, purified peptide possessing a free primary amine.
Rationale: The N-hydroxysuccinimide (NHS) ester is a highly efficient activating group for carboxylic acids. It reacts with primary amines at a slightly alkaline pH to form a stable amide bond.[11] Controlling the pH is crucial; a range of 8.3-8.5 ensures the target amine is deprotonated and nucleophilic, while minimizing the competing hydrolysis of the NHS ester.[13]
Caption: Reaction of DOTA-NHS ester with a peptide N-terminus.
Materials:
-
Purified Peptide (with a free primary amine)
-
DOTA derivative: DOTA-NHS ester
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification Supplies (see Section 4)
Procedure:
-
Peptide Preparation:
-
Dissolve the purified peptide in the Conjugation Buffer to a concentration of 2-10 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris or glycine).[10]
-
-
DOTA-NHS Ester Preparation:
-
Immediately before use, dissolve the DOTA-NHS ester in anhydrous DMSO to a stock concentration of 10 mg/mL.[10] NHS esters are moisture-sensitive and will hydrolyze over time.
-
-
Conjugation Reaction:
-
Quenching the Reaction:
Purification and Characterization
Regardless of the synthetic route, the final, crucial steps are purification and characterization to ensure the conjugate is suitable for radiolabeling and in vivo use.
A. Purification: Reverse-Phase HPLC (RP-HPLC)
-
Principle: RP-HPLC is the gold standard for purifying peptides and their conjugates. It separates molecules based on their hydrophobicity. The DOTA-peptide conjugate will have a different retention time than the unconjugated peptide and other impurities.
-
Protocol:
-
Dissolve the crude, dried product in a minimal volume of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
Inject the sample onto a semi-preparative C18 column.
-
Elute the product using a linear gradient of increasing acetonitrile (Solvent B: 0.1% TFA in Acetonitrile) against water (Solvent A: 0.1% TFA in Water). A typical gradient might run from 5% to 95% Solvent B over 30 minutes.[3]
-
Monitor the elution profile at 220 nm or 280 nm and collect the fractions corresponding to the major product peak.[10]
-
B. Characterization: Identity and Purity Confirmation
-
Mass Spectrometry (MS):
-
Purpose: To confirm the identity of the product by verifying its molecular weight.
-
Method: Analyze a small sample of the purified fraction using MALDI-TOF or ESI-MS. The observed mass should match the calculated mass of the desired DOTA-peptide conjugate.[15]
-
-
Analytical RP-HPLC:
-
Purpose: To determine the purity of the final product.
-
Method: Inject the purified fraction onto an analytical C18 column and run a fast gradient. Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A purity of >95% is typically required for clinical applications.[16]
-
C. Final Processing
-
Combine the pure, characterized fractions and freeze-dry (lyophilize) them to obtain a stable, fluffy white powder.
-
Store the final product at -20°C or -80°C under dessicated conditions.
Data Summary and Expected Results
The following tables provide an overview of typical reaction parameters and expected characterization data.
Table 1: Typical Reaction Parameters
| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis | Rationale |
| DOTA Reagent | DOTA-tris(t-Bu ester) | DOTA-NHS ester | Prevents side reactions (SPPS); Activated for amine coupling (Solution) |
| Molar Excess (DOTA) | 1.5 - 3 equivalents | 10 - 20 equivalents | Drives the reaction to completion. |
| Reaction pH | N/A (Anhydrous) | 8.3 - 8.5 | Optimizes amine reactivity while minimizing NHS ester hydrolysis.[13] |
| Reaction Time | 4 - 6 hours | 1 - 2 hours | Typical duration to achieve high coupling efficiency. |
| Typical Yield (post-HPLC) | 18% - 40%[3][14] | Variable, typically 30-60% | Yields are dependent on peptide sequence and coupling efficiency. |
Table 2: Example Characterization Data for a DOTA-Peptide Conjugate
| Analysis | Expected Result | Example: ZD2-(Gd-DOTA)[15] |
| Mass Spectrometry | Observed Mass = Calculated Mass ± 1 Da | Calculated [M+H]⁺: 1686.5 |
| Observed [M+H]⁺: 1686.5 | ||
| Analytical HPLC | Single major peak | Purity > 95% |
References
-
Prasanphanich, A. F., et al. (2012). A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer. Nuclear Medicine and Biology. Available at: [Link]
-
De León-Rodríguez, L. M., et al. (2002). Solid-phase synthesis of DOTA-peptides. Bioconjugate Chemistry. Available at: [Link]
-
Kakkar, A., et al. (2018). Total solid-phase synthesis of DOTA-peptides. ResearchGate. Available at: [Link]
-
Laren, R. W., et al. (2020). Ultrasonic-Assisted Solid-Phase Peptide Synthesis of DOTA-TATE and DOTA-linker-TATE Derivatives. Molecular Pharmaceutics. Available at: [Link]
-
Ding, H., et al. (2017). Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer. Molecular Pharmaceutics. Available at: [Link]
-
De León-Rodríguez, L. M., et al. (2002). Solid-phase synthesis of DOTA-peptides. ResearchGate. Available at: [Link]
-
Afshar-Oromieh, A., et al. (2019). Development of Chelators for Enhancing Radiometal-based Radiopharmaceuticals. University of Saskatchewan HARVEST. Available at: [Link]
-
Kou, T., et al. (2018). Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay pathway. Physical Chemistry Chemical Physics. Available at: [Link]
-
Ramogida, C. F., et al. (2024). Chelator Design and Radiolabeling Chemistry of Radiometals. RSC Publishing. Available at: [Link]
-
Bioemtech. (2023). Chelators for the next generation of Theranostic Soft Radiometals. Bioemtech. Available at: [Link]
-
De León-Rodríguez, L. M., & Kovacs, Z. (2008). The Synthesis and Chelation Chemistry of DOTA−Peptide Conjugates. ACS Publications. Available at: [Link]
-
Martiniova, L., et al. (2023). Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling. RSC Chemical Biology. Available at: [Link]
-
De León-Rodríguez, L. M., & Kovacs, Z. (2008). The synthesis and chelation chemistry of DOTA - Peptide conjugates. Europe PMC. Available at: [Link]
-
De León-Rodríguez, L. M., & Kovacs, Z. (2008). The synthesis and chelation chemistry of DOTA-peptide conjugates. PubMed. Available at: [Link]
-
Price, E. W., & Orvig, C. (2014). Matching chelators to radiometals for radiopharmaceuticals. ResearchGate. Available at: [Link]
-
Cutler, C. S., et al. (2013). Conjugation of DOTA Using Isolated Phenolic Active Esters. ResearchGate. Available at: [Link]
-
Akurathi, V., et al. (2010). Peptidyl Molecular Imaging Contrast Agents Using a New Solid Phase Peptide Synthesis Approach. Bioconjugate Chemistry. Available at: [Link]
-
Zeglis, B. M., et al. (N.D.). Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Breeman, W. A. P., et al. (2019). Determination of peptide content and purity of DOTA-peptides by metal ion titration and UPLC. ResearchGate. Available at: [Link]
-
Lumiprobe. (N.D.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. Available at: [Link]
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- 16. researchgate.net [researchgate.net]
The Tosyl Group as a Strategic Asset in Chelating Agent Synthesis: Application Notes and Protocols
Introduction: Navigating the Complexities of Polyamine Architectures
In the specialized field of medicinal chemistry and drug development, the synthesis of chelating agents is a cornerstone for applications ranging from diagnostic imaging contrast agents to therapeutic radiopharmaceuticals. These molecules, often based on polyamine macrocycles like cyclen and its derivatives (e.g., DOTA), possess a unique ability to sequester metal ions with high stability and specificity. However, their synthesis is fraught with challenges, primarily due to the multiple reactive amine functionalities. A robust protection strategy is therefore not merely a convenience but a fundamental necessity for achieving the desired molecular architecture.
Among the arsenal of amine protecting groups, the p-toluenesulfonyl (tosyl, Ts) group stands out for its unique combination of stability and reactivity.[1][2] Its introduction via p-toluenesulfonyl chloride (TsCl) converts highly nucleophilic amines into significantly less reactive sulfonamides.[3] This transformation is critical in multi-step syntheses, preventing unwanted side reactions and enabling precise regioselective modifications.[2] This guide provides an in-depth exploration of the tosyl protection strategy, offering both the theoretical underpinnings and field-proven protocols for its application in the synthesis of complex chelating agents.
The Chemistry of the Tosyl Group: A Double-Edged Sword
The tosyl group's utility stems from the strong electron-withdrawing nature of the sulfonyl moiety, which delocalizes the nitrogen lone pair, drastically reducing its nucleophilicity and basicity.[2] This renders the N-tosylated amine stable to a wide array of reaction conditions, including those that are acidic or oxidative.[2] Furthermore, tosylated intermediates are often highly crystalline, which greatly facilitates their purification by recrystallization.[2]
However, the very stability that makes the tosyl group so attractive also presents its greatest challenge: cleavage of the robust sulfonamide bond. Deprotection often necessitates harsh conditions, such as concentrated strong acids at elevated temperatures or potent reducing agents.[4][5] This "double-edged sword" nature requires careful strategic planning to ensure that the deprotection conditions are compatible with other functional groups present in the molecule.
Core Applications in Chelate Synthesis: The Richman-Atkins Cyclization
A quintessential example of the tosyl group's strategic importance is the Richman-Atkins synthesis of macrocyclic polyamines like cyclen (1,4,7,10-tetraazacyclododecane).[6][7] This powerful method involves the cyclization of a linear, tosyl-protected polyamine precursor. The tosyl groups play a dual role: they protect the secondary amines from unwanted side reactions and the resulting N-tosylamide anions are excellent nucleophiles for the intramolecular cyclization step.[8]
Experimental Protocols
Protocol 1: General Procedure for N-Tosylation of a Polyamine
This protocol describes a general method for the exhaustive tosylation of a linear polyamine, a common first step in the synthesis of macrocyclic chelating agent precursors.
Materials:
-
Polyamine (e.g., triethylenetetramine)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve the polyamine (1.0 eq.) in DCM or THF (10-20 volumes) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.1 eq. per amine group to be tosylated).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq. per amine group) in a minimal amount of the reaction solvent.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[2]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 10 volumes), saturated aqueous NaHCO₃ solution (1 x 10 volumes), and brine (1 x 10 volumes).[2]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-tosylated polyamine.[2]
Causality Behind Experimental Choices:
-
Base (Pyridine/Et₃N): The base is crucial for neutralizing the HCl generated during the reaction, driving the equilibrium towards product formation. Pyridine can also act as a nucleophilic catalyst.
-
Slow Addition at 0 °C: This minimizes potential side reactions and controls the exothermicity of the reaction.
-
Aqueous Work-up: The series of washes removes excess reagents, the base, and salts, simplifying the purification of the final product.
Protocol 2: Deprotection of N-Tosyl Groups
The choice of deprotection method is critical and depends on the stability of the other functional groups in the molecule. Two common methods are presented here: a harsh acidic cleavage and a milder reductive cleavage.
Method A: Acidic Cleavage with HBr in Acetic Acid
This is a classic but harsh method suitable for robust molecules.[2]
Materials:
-
N-Tosyl amide
-
33% Hydrogen bromide (HBr) in acetic acid
-
Phenol (optional, as a scavenger)[2]
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution
Procedure:
-
In a round-bottom flask, dissolve the N-tosyl amide (1.0 eq.) in 33% HBr in acetic acid. Phenol can be added as a scavenger to trap any reactive species generated.[2]
-
Heat the reaction mixture to 70-100 °C and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a flask of ice-cold diethyl ether to precipitate the amine hydrobromide salt.[2]
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
To obtain the free amine, dissolve the hydrobromide salt in water and carefully neutralize by the slow addition of a saturated aqueous NaHCO₃ or NaOH solution until the solution is basic.[2]
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[2]
Method B: Reductive Cleavage with Sodium in Liquid Ammonia
This method is effective but requires specialized equipment for handling liquid ammonia.
Materials:
-
N-Tosyl amide
-
Liquid ammonia (NH₃)
-
Sodium (Na) metal
-
Anhydrous ethanol or ammonium chloride (for quenching)
-
Dry ice/acetone condenser
Procedure:
-
Set up a three-necked flask with a dry ice/acetone condenser and an inlet for ammonia gas.
-
Condense liquid ammonia into the flask.
-
Add the N-tosyl amide to the liquid ammonia with stirring.
-
Carefully add small pieces of sodium metal until a persistent blue color is observed, indicating the presence of solvated electrons.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC after quenching a small aliquot).
-
Quench the reaction by the careful addition of anhydrous ethanol or solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate under a stream of nitrogen.
-
Dissolve the residue in water and extract with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.
Comparative Analysis of Amine Protecting Groups
The selection of a protecting group is a strategic decision. The tosyl group is often compared with carbamate-based protecting groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[9]
| Feature | Tosyl (Ts) | Boc | Cbz (Z) |
| Introduction | TsCl, base | Boc₂O, base | Cbz-Cl, base |
| Stability | Very high; stable to strong acids (at RT), bases, and many redox reagents.[2] | Stable to bases and hydrogenolysis; labile to acid.[10] | Stable to acid and base; labile to hydrogenolysis.[3] |
| Deprotection | Harsh: strong acid (HBr, H₂SO₄) at high temp, or strong reducing agents (Na/NH₃).[4][5] | Mild: moderate acid (TFA, HCl).[10] | Mild: Catalytic hydrogenolysis (H₂, Pd/C).[3] |
| Orthogonality | Orthogonal to Boc and Cbz. Can be cleaved in the presence of both. | Orthogonal to Cbz and some Ts deprotection methods. | Orthogonal to Boc and some Ts deprotection methods. |
| Key Advantage | High stability and crystallinity of derivatives.[2] | Easy removal under mild acidic conditions.[10] | Cleavage under neutral conditions, preserving acid/base sensitive groups.[3] |
| Key Disadvantage | Harsh deprotection conditions.[2][9] | Acid lability limits its use with acid-sensitive substrates.[11] | Incompatible with reducible functional groups (e.g., alkynes, nitro groups).[3] |
Strategic Insights:
-
For linear polyamines requiring subsequent modifications at different positions, an orthogonal protection strategy is often employed, using a combination of protecting groups like Boc, Cbz, and Tosyl.[12][13]
-
The Tosyl group is ideal for early-stage protection of amines that need to withstand a battery of subsequent chemical transformations. Its use in the Richman-Atkins cyclization is a testament to its robustness.[8]
-
Boc and Cbz are generally preferred when milder deprotection conditions are necessary to preserve sensitive functionalities elsewhere in the molecule.[9]
Visualizing the Workflow
Diagram 1: Tosyl Protection and Deprotection Workflow
Caption: General workflow for amine protection with tosyl chloride and subsequent deprotection.
Diagram 2: Richman-Atkins Cyclization Logic
Caption: Logical steps of the Richman-Atkins synthesis for macrocyclic polyamines.
Conclusion and Future Perspectives
The tosyl protection strategy remains a powerful and relevant tool in the synthesis of complex molecules like chelating agents. Its robustness provides a reliable shield for amine functionalities during intricate synthetic sequences. While the harsh deprotection conditions have historically been a limitation, the development of milder reductive cleavage methods has expanded its applicability. For researchers and drug development professionals, a thorough understanding of the principles and protocols outlined in this guide is essential for the rational design and successful execution of synthetic routes towards novel and effective chelating agents. The strategic interplay between robust protection, exemplified by the tosyl group, and selective deprotection will continue to be a critical element in advancing the frontiers of medicinal and materials chemistry.
References
-
Hahn, F., & Schepers, U. (2008). Versatile Procedure for Asymmetric and Orthogonal Protection of Symmetric Polyamines and Its Advantages for Solid Phase Synthesis. Journal of Combinatorial Chemistry, 10(2), 267-273. [Link]
- Rashid, H. U., et al. (n.d.). SYNTHESIS AND RELAXIVITY MEASUREMENT OF CYCLEN BASED MAGNETIC RESONANCE IMAGING (MRI) CONTRAST AGENT. Revue Roumaine de Chimie, 58(1), 27-32.
-
Hahn, F., & Schepers, U. (2008). Versatile procedure for asymmetric and orthogonal protection of symmetric polyamines and its advantages for solid phase synthesis. Journal of Combinatorial Chemistry, 10(2), 267–273. [Link]
-
Hahn, F., & Schepers, U. (2008). Versatile Procedure for Asymmetric and Orthogonal Protection of Symmetric Polyamines and Its Advantages for Solid Phase Synthesis. ACS Combinatorial Science. [Link]
- Branca, S. A. (2022). Process for the preparation of cyclen.
- University of Leeds. (n.d.).
- Preparation method of cycleanine and intermediate thereof. (n.d.).
- Amsom, M., et al. (2003). An efficient synthesis of orthogonally protected spermidine. Journal of the American Chemical Society.
-
Weisman, G. R., & Reed, D. P. (2002). 1,4,7,10-tetraazacyclododecane. Organic Syntheses, 78, 73. [Link]
- Wentrup, C. (2015). Synthesis of carbohydrate-based azamacrocycles by Richman–Atkins cyclisation. Comptes Rendus de l'Académie des Sciences - Series IIC - Chemistry.
- BenchChem. (2025).
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
- ChemistryViews. (2023). A "Sterically Stressed" Amide as a Protecting Group for Amines.
- Pittelkow, M., et al. (2002).
- BenchChem. (n.d.). A literature review of Boc vs. Cbz protecting groups.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
Sources
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- 2. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. WO2022207425A1 - Process for the preparation of cyclen - Google Patents [patents.google.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. CN113072514A - Preparation method of cycleanine and intermediate thereof - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Tosyl-Protected Cyclen in MRI Contrast Agent Development
Introduction: The Imperative for Stable Chelates in MRI
Magnetic Resonance Imaging (MRI) stands as a cornerstone of non-invasive clinical diagnostics, providing unparalleled soft-tissue contrast.[1] The efficacy of many MRI examinations is significantly enhanced by the administration of gadolinium-based contrast agents (GBCAs). The gadolinium ion (Gd³⁺), with its seven unpaired electrons, is highly paramagnetic and effectively shortens the T1 relaxation time of adjacent water protons, leading to a brighter signal in T1-weighted images.[2][3]
However, the free Gd³⁺ ion is acutely toxic, exhibiting a biological antagonism with Ca²⁺ ions and posing a risk of deposition in tissues like the brain and bones.[4][5][6] To mitigate this toxicity, the Gd³⁺ ion is administered as a stable complex, encapsulated by a multidentate ligand. The kinetic and thermodynamic stability of this chelate is paramount to prevent the in vivo release of free gadolinium.[1][7]
The macrocycle 1,4,7,10-tetraazacyclododecane, or cyclen , has emerged as a premier scaffold for creating such ligands due to the high stability of its resulting complexes.[1][8] Its derivative, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), forms one of the most stable and kinetically inert complexes with Gd³⁺, setting a benchmark for safety and efficacy in clinical use.[3][7] The development of next-generation, targeted, or high-relaxivity contrast agents often requires the regioselective functionalization of the cyclen ring—a task complicated by the presence of four reactive secondary amine groups. This necessity for controlled, stepwise synthesis brings the crucial technique of protecting group chemistry to the forefront, with the p-toluenesulfonyl (tosyl) group playing a pivotal role.
The Strategic Use of the Tosyl Protecting Group
The synthesis of advanced cyclen derivatives, such as bifunctional chelators for targeted imaging, requires precise control over which of the four nitrogen atoms are functionalized.[9][10] Reacting cyclen directly with alkylating agents typically results in a mixture of products that are difficult to separate.[11] Protecting groups are therefore employed to temporarily block the reactivity of one or more amine nitrogens, directing subsequent reactions to the desired positions.
The tosyl (Ts) group is a widely used protecting group for amines for several compelling reasons:[12][13]
-
Robust Stability: The resulting N-tosylamide (sulfonamide) is exceptionally stable across a wide range of reaction conditions, including acidic, basic, and oxidative environments.[13] This resilience is conferred by the strong electron-withdrawing nature of the sulfonyl group, which delocalizes the nitrogen's lone pair, significantly reducing its nucleophilicity and basicity.[14]
-
Facilitates Cyclization: In the classic Richman-Atkins synthesis of cyclen and its derivatives, the use of tosylamides facilitates the crucial ring-closing step, leveraging the Thorpe-Ingold effect to achieve high yields.[8][15]
-
Crystallinity: Tosylated intermediates are often highly crystalline, which greatly simplifies purification by recrystallization, an advantage in both lab-scale and large-scale synthesis.[13]
The primary challenge associated with the tosyl group is its high stability, which necessitates harsh conditions for its removal (deprotection).[12][13] Despite this, its reliability in protection and directing functionalization makes it an indispensable tool in the synthesis of complex cyclen-based chelators.
Synthetic Workflow: From Cyclen to Gd(III) Chelate
The development pathway from the basic cyclen scaffold to a functional MRI contrast agent involves a multi-step synthetic strategy. The use of tosyl protection is integral to achieving regioselective functionalization, allowing for the creation of ligands like DO3A (which has one free amine for conjugation) or asymmetrically substituted DOTA analogues.
Caption: General workflow for MRI contrast agent synthesis using a tosyl-protection strategy.
Experimental Protocols
Protocol 1: Tri-N-tosylation of Cyclen
This protocol describes the protection of three of the four amine groups on cyclen, leaving one nitrogen available for selective alkylation. This is a foundational step for creating DO3A-type ligands.
Rationale: The reaction is performed in pyridine, which acts as both a solvent and a base to neutralize the HCl byproduct generated from the reaction with tosyl chloride (TsCl). Using a stoichiometric amount of TsCl relative to the desired degree of protection allows for statistical control, though chromatographic purification is essential to isolate the desired tri-tosylated product.
Materials:
-
1,4,7,10-Tetraazacyclododecane (Cyclen)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Dissolve cyclen (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve tosyl chloride (3.0 - 3.3 eq) in a minimal amount of anhydrous pyridine.
-
Add the TsCl solution dropwise to the cooled cyclen solution over 1-2 hours with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by slowly adding water.
-
Dilute the mixture with dichloromethane (DCM) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude mixture using silica gel column chromatography to isolate the tri-tosylated cyclen from mono-, di-, and tetra-tosylated byproducts.
Self-Validation: Characterize the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity of 1,4,7-tri-tosyl-1,4,7,10-tetraazacyclododecane. The presence of one unprotected N-H proton signal in the NMR spectrum is a key indicator.
Protocol 2: Deprotection of N-Tosyl Groups using Strong Acid
This protocol outlines the removal of tosyl groups to yield the free amine, a necessary step after the desired functionalization is complete. This method is effective but requires careful handling of corrosive reagents.
Rationale: Concentrated sulfuric or hydrobromic acid is used to cleave the highly stable sulfonamide bond.[12][16] The reaction proceeds via protonation of the sulfonamide, followed by nucleophilic attack or hydrolysis. The harsh conditions necessitate that all other functional groups in the molecule are stable to strong acid.
Materials:
-
N-tosylated cyclen derivative
-
Concentrated (97%) Sulfuric Acid (H₂SO₄) or 48% Hydrobromic Acid (HBr) in Acetic Acid
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
Procedure:
-
Caution: Perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment (acid-resistant gloves, lab coat, safety goggles).
-
Add the tosylated compound to the strong acid (e.g., 97% H₂SO₄) at room temperature with vigorous stirring.
-
Heat the mixture to 90-100 °C and maintain for 12-24 hours. The tosylated compound will dissolve as the reaction proceeds.
-
Monitor the reaction for completeness (e.g., by taking a small aliquot, carefully quenching it, and analyzing by TLC or LC-MS).
-
After completion, cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by pouring the acidic solution onto crushed ice.
-
Precipitate the deprotected product by adding cold diethyl ether. The product may precipitate as a salt.
-
Filter the solid product and wash thoroughly with cold diethyl ether.
-
To obtain the free amine, dissolve the salt in water and carefully neutralize by adding NaOH solution until the pH is >12.
-
Extract the aqueous solution with an organic solvent (e.g., chloroform or DCM).
-
Dry the combined organic extracts, filter, and evaporate the solvent to yield the deprotected cyclen derivative.
Self-Validation: The success of the deprotection is confirmed by the absence of the characteristic aromatic proton signals of the tosyl group in the ¹H NMR spectrum and a corresponding mass shift in MS analysis.
Caption: Synthetic route from a protected intermediate to a final chelate.
Protocol 3: Complexation with Gadolinium(III)
This final protocol describes the chelation of the fully deprotected and functionalized ligand with Gd³⁺ to form the MRI contrast agent.
Rationale: The complexation reaction is typically performed in an aqueous solution where pH is carefully controlled.[17] A slightly acidic to neutral pH (5.5-7.0) is optimal for forming the Gd-DOTA complex while minimizing the formation of gadolinium hydroxide precipitates, which occurs at higher pH. Heating accelerates the complexation kinetics.
Materials:
-
Final ligand (e.g., DOTA derivative)
-
Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)
-
Deionized water
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Xylenol orange indicator solution (for checking free Gd³⁺)
Procedure:
-
Dissolve the purified ligand in deionized water in a round-bottom flask.
-
Adjust the pH of the solution to 6.0-6.5 using 0.1 M NaOH or 0.1 M HCl.
-
Dissolve GdCl₃·6H₂O (0.98 eq to avoid excess free Gd³⁺) in a small amount of deionized water and add it to the ligand solution with stirring.
-
Heat the reaction mixture to 60-80 °C for 4-12 hours. Maintain the pH between 5.5 and 7.0 throughout the reaction, adjusting as necessary.
-
Monitor the reaction for completion by checking for the presence of free Gd³⁺. To do this, take a small aliquot of the reaction mixture, add it to a buffer at pH ~5, and add a drop of xylenol orange indicator. A color change to red/pink indicates the presence of free Gd³⁺; a yellow/orange color indicates complexation is complete.
-
Once complete, cool the solution to room temperature.
-
Purify the solution by passing it through a chelating resin to remove any trace amounts of unreacted Gd³⁺, followed by filtration or other purification methods like ion-exchange chromatography if necessary.[17]
-
The final product can be isolated by lyophilization.
Self-Validation: The final Gd(III) complex should be characterized by mass spectrometry to confirm the correct isotopic pattern for gadolinium. The absence of free Gd³⁺ should be confirmed by the xylenol orange test. Relaxivity (r₁) measurements can be performed to determine the efficacy of the new contrast agent.
Data Summary
The choice of protecting group and deprotection method can significantly impact the overall yield and purity of the final ligand. The conditions must be optimized based on the specific functionalities present on the molecule.
| Process Step | Key Reagents | Typical Conditions | Purpose & Key Considerations |
| Protection | Cyclen, Tosyl Chloride, Base | 0 °C to RT, 24-48h | Masks amine reactivity; stoichiometry controls degree of protection.[13] |
| Functionalization | Protected Cyclen, Alkyl Halide | Aprotic solvent, Base | Attaches desired side-chains (e.g., carboxylates) to free amines.[9][18] |
| Deprotection (Acid) | Tosylated Intermediate, H₂SO₄ | 90-100 °C, 12-24h | Harsh removal of tosyl groups; requires acid-stable molecule.[16][19] |
| Deprotection (Reductive) | Tosylated Intermediate, Na/Naphthalene | Low temperature (-78 °C) | Milder alternative but requires inert atmosphere and specific reagents.[20] |
| Chelation | Purified Ligand, GdCl₃ | Water, pH 5.5-7.0, 60-80 °C | Forms the final stable Gd(III) complex; pH control is critical.[17][21] |
Conclusion
The strategic application of the tosyl protecting group is a powerful and well-established methodology in the synthesis of advanced cyclen-based MRI contrast agents. While the robust nature of the N-tosyl bond presents challenges for deprotection, its stability and ability to direct regioselective functionalization are often indispensable for constructing complex, next-generation imaging agents. The protocols and rationale outlined herein provide a foundational guide for researchers aiming to leverage this chemistry in the development of novel, safer, and more effective diagnostic tools.
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Kamal, M. S., & Kumar, K. (2016). Cyclen-based Gd3+ complexes as MRI contrast agents: Relaxivity enhancement and ligand design. European Journal of Medicinal Chemistry, 123, 64-81. [Link]
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Vágner, A., et al. (2015). Synthetic strategies for preparation of cyclen-based MRI contrast agents. Coordination Chemistry Reviews, 289-290, 121-135. [Link]
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Wikipedia. (n.d.). Cyclen. Retrieved from [Link]
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Rashid, H. U., et al. (2017). Cyclen-based Gd3+ complexes as MRI contrast agents: Relaxivity enhancement and ligand design. Scribd. [Link]
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Chen, Y., et al. (2021). Synthesis of DOTA-pyridine chelates for 64Cu coordination and radiolabeling of αMSH peptide. Nuclear Medicine and Biology, 92, 166-174. [Link]
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Rashid, H. U., et al. (2017). SYNTHESIS AND RELAXIVITY MEASUREMENT OF CYCLEN BASED MAGNETIC RESONANCE IMAGING (MRI) CONTRAST AGENT. Revue Roumaine de Chimie, 62(1), 27-32. [Link]
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Rashid, H. U., et al. (2017). (PDF) SYNTHESIS AND RELAXIVITY MEASUREMENT OF CYCLEN BASED MAGNETIC RESONANCE IMAGING (MRI) CONTRAST AGENT. ResearchGate. [Link]
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Kumar, K., & Kamal, M. S. (2016). Synthetic strategies for preparation of cyclen-based MRI contrast agents. ResearchGate. [Link]
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Vágner, A., et al. (2015). Synthetic strategies for preparation of cyclen-based MRI contrast agents. ResearchGate. [Link]
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Fasmim, F., et al. (2020). Synthesis of triethoxysilylated cyclen derivatives, grafting on magnetic mesoporous silica nanoparticles and application to metal ion adsorption. New Journal of Chemistry, 44(2), 525-535. [Link]
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Grokipedia. (n.d.). Tosyl group. Retrieved from [Link]
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Lee, S., & Little, R. D. (2022). Electroreductive deprotection of tosyl group using naphthalene. ResearchGate. [Link]
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Rees, J. A., et al. (2018). Evaluating the potential of chelation therapy to prevent and treat gadolinium deposition from MRI contrast agents. eScholarship, University of California. [Link]
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Lewandowska, E., et al. (1994). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Journal of Organic Chemistry, 59(21), 6295-6299. [Link]
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Abadjian, M. C. Z. (2014). Bifunctional Agents for MRI, PET and Fluorescence Imaging and Study of Nanoparticles Formed from Water Oxidation Catalysts. eScholarship, University of California. [Link]
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Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]
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Caravan, P., et al. (2002). Gadolinium(III) Chelates as MRI Contrast Agents: Structure, Dynamics, and Applications. Chemical Reviews, 102(6), 1851-1899. [Link]
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Díaz-Moscoso, A. (2012). What is the role and mechanism of action of tosyl chloride in organic synthesis? ResearchGate. [Link]
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IMAIOS. (n.d.). Gadolinium chelates - Improving MRI contrast. Retrieved from [Link]
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Rees, J. A., et al. (2018). (PDF) Evaluating the potential of chelation therapy to prevent and treat gadolinium deposition from MRI contrast agents. ResearchGate. [Link]
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Frullano, L., & Caravan, P. (2011). Strategies for the preparation of bifunctional gadolinium(III) chelators. Future Medicinal Chemistry, 3(10), 1227-1243. [Link]
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Weisman, G. R., & Reed, D. P. (1996). 1,4,7,10-tetraazacyclododecane. Organic Syntheses, 73, 79. [Link]
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LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
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Arca, M., et al. (2024). Electrochemical Method for the Design of New Possible Gadolinium-Based Contrast Agents. Molecules, 29(1), 24. [Link]
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Yus, M., et al. (n.d.). p-Toluenesulfonamides. Organic Chemistry Portal. [Link]
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Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]
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Patel, H. H., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(41), 7413-7415. [Link]
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Lee, N. Y. S. (2008). GADOLINIUM COMPLEXES CONTAINING TETRAAZAMACROCYCLE FOR MAGNETIC RESONANCE IMAGING CONTRAST AGENTS. HKU Scholars Hub. [Link]
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Proprep. (n.d.). Explain the use of tosyl chloride (tosyl Cl) in the protection of alcohols during organic synthesis. Retrieved from [Link]
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Kim, W. D., et al. (2006). Regioselective N-substitution of cyclen with two different alkyl groups: Synthesis of all possible isomers. Organic Letters, 8(16), 3469-3472. [Link]
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Frullano, L., & Caravan, P. (2011). ChemInform Abstract: Strategies for the Preparation of Bifunctional Gadolinium(III) Chelators. ResearchGate. [Link]
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Zhang, W., et al. (2026). Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. Journal of the American Chemical Society. [Link]
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Application Notes and Protocols: Chelation of Metal Ions with Cyclen Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The macrocyclic ligand 1,4,7,10-tetraazacyclododecane, commonly known as cyclen, and its derivatives represent a cornerstone in the field of coordination chemistry. Their remarkable ability to form highly stable and kinetically inert complexes with a wide range of metal ions has led to their widespread application in medicine, diagnostics, and catalysis. This guide provides an in-depth exploration of the principles governing the chelation of metal ions by cyclen derivatives, detailed protocols for their synthesis and characterization, and a comprehensive overview of their applications. By elucidating the causality behind experimental choices and grounding protocols in established scientific principles, this document serves as a vital resource for researchers seeking to harness the unique properties of these powerful chelators.
Foundational Principles of Cyclen-Based Chelation
The exceptional affinity of cyclen and its derivatives for metal ions is rooted in fundamental thermodynamic and kinetic principles. Understanding these concepts is paramount for the rational design of novel chelators and the optimization of their applications.
The Chelate and Macrocyclic Effects: A Thermodynamic Driving Force
Chelation is the process by which a polydentate ligand, a molecule with multiple donor atoms, binds to a central metal ion, forming a ring-like structure known as a chelate.[1] This process is thermodynamically more favorable than the coordination of monodentate ligands (ligands with a single donor atom). This enhanced stability is known as the chelate effect .[1][2][3] The primary driving force behind the chelate effect is a significant increase in entropy.[2][3] When a multidentate ligand displaces several monodentate solvent molecules from the metal's coordination sphere, the total number of free molecules in the system increases, leading to a positive change in entropy (ΔS) and a more negative Gibbs free energy (ΔG), thus favoring complex formation.[2]
The macrocyclic effect further enhances this stability.[1][2][3][4] Macrocyclic ligands like cyclen are "pre-organized" for metal binding, meaning their donor atoms are already in a favorable conformation to coordinate with a metal ion.[1][2][3][4] This pre-organization minimizes the entropic penalty associated with the ligand wrapping around the metal ion, resulting in an even more stable complex compared to an analogous open-chain chelator.[2][3][4]
Thermodynamic vs. Kinetic Stability: A Critical Distinction
It is crucial to distinguish between thermodynamic and kinetic stability when evaluating metal-cyclen complexes, particularly for in vivo applications.[5][6][7]
-
Thermodynamic stability refers to the equilibrium position of the complex formation reaction, quantified by the stability constant (K_f_). A high K_f_ value indicates that the complex is highly favored at equilibrium.[6]
-
Kinetic inertness refers to the rate at which the complex undergoes ligand exchange or dissociation.[6][7] A kinetically inert complex is one that dissociates very slowly, even if it is thermodynamically unstable.[6]
For medical applications, such as radiopharmaceuticals or MRI contrast agents, high kinetic inertness is often more critical than high thermodynamic stability.[8][9][10] This is because the complex must remain intact in the physiological environment to prevent the release of the potentially toxic free metal ion.[9][10] Metal complexes of macrocyclic chelators are generally more kinetically inert than their non-cyclic counterparts.[8][10]
Synthesis and Characterization of Metal-Cyclen Complexes: Protocols and Workflows
The versatility of the cyclen scaffold allows for the synthesis of a vast array of derivatives with tailored properties. The following protocols provide a general framework for the synthesis of a functionalized cyclen derivative and its subsequent complexation with a metal ion.
Workflow for Synthesis and Complexation
The overall process can be visualized as a multi-step workflow, starting from the commercially available cyclen and culminating in the purified metal complex.
Caption: General workflow for the synthesis and complexation of a cyclen derivative.
Protocol: Synthesis of a Tri-substituted Cyclen Derivative (DO3A-tBu-ester)
This protocol describes the synthesis of a versatile intermediate, 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO3A-tri-t-butyl ester), a precursor for many functional chelators.[11]
Materials:
-
Cyclen (1,4,7,10-tetraazacyclododecane)
-
tert-Butyl bromoacetate
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve cyclen in acetonitrile. Add sodium carbonate as a base.
-
Alkylation: Slowly add a solution of tert-butyl bromoacetate in acetonitrile to the cyclen solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure DO3A-tri-t-butyl ester.
Causality: The use of a bulky protecting group like tert-butyl allows for selective alkylation of three of the four nitrogen atoms. Sodium carbonate acts as a mild base to deprotonate the secondary amines of the cyclen, facilitating nucleophilic attack on the electrophilic carbon of tert-butyl bromoacetate.
Protocol: Metal Complexation (General Procedure)
This protocol outlines a general method for the complexation of a cyclen derivative with a metal ion, for instance, a lanthanide(III) ion for imaging applications.
Materials:
-
Functionalized cyclen derivative (e.g., DOTA)
-
Metal salt (e.g., GdCl₃·6H₂O, EuCl₃·6H₂O)
-
Deionized water or appropriate buffer solution
-
pH meter
-
Heating mantle or water bath
Procedure:
-
Ligand Dissolution: Dissolve the cyclen derivative in deionized water. Adjust the pH to a slightly acidic to neutral range (pH 5-7) using a dilute acid or base, as required. This step is crucial as the protonation state of the ligand's donor atoms influences the complexation kinetics.
-
Metal Salt Addition: Add an equimolar amount of the metal salt solution to the ligand solution with stirring.
-
Reaction Conditions: Heat the reaction mixture to 50-90 °C for several hours to overnight. The optimal temperature and time will depend on the specific metal ion and ligand.
-
pH Adjustment: During the reaction, protons are released from the ligand's coordinating groups. Monitor the pH and maintain it in the desired range by adding a base (e.g., NaOH or NH₄OH).
-
Monitoring Complexation: The completion of the complexation can be monitored by various techniques, such as a xylenol orange test for free lanthanide ions.
-
Purification: Purify the metal complex from unreacted ligand and metal salt using techniques like size-exclusion or ion-exchange chromatography.
Causality: Heating the reaction mixture provides the necessary activation energy to overcome the kinetic barrier for complex formation. Maintaining the pH is critical because at low pH, the nitrogen atoms of the cyclen ring are protonated, inhibiting coordination, while at high pH, metal hydroxides may precipitate.
Characterization Techniques
A suite of analytical techniques is essential to confirm the identity and purity of the synthesized ligands and their metal complexes.
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | To determine the structure of the ligand and to confirm complexation through changes in chemical shifts. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the ligand and the metal complex. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the ligand and the complex. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and observe changes upon complexation. |
| X-ray Crystallography | To determine the precise three-dimensional structure of the metal complex in the solid state.[12] |
Applications of Metal-Cyclen Complexes
The unique properties of metal-cyclen complexes have led to their use in a diverse range of scientific and medical fields.[8][9][10][13]
Medical Imaging
One of the most prominent applications of cyclen derivatives is in medical imaging.
-
Magnetic Resonance Imaging (MRI): Gadolinium(III) complexes of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives are widely used as contrast agents. The Gd(III) ion, with its seven unpaired electrons, significantly shortens the relaxation time of water protons in its vicinity, enhancing the image contrast. The high stability of the Gd-DOTA complex is crucial to prevent the release of toxic Gd(III) ions in the body.
-
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT): Cyclen derivatives are used to chelate radiometals like ⁶⁴Cu, ⁶⁸Ga, and ¹¹¹In.[8][9] These radiolabeled complexes can be conjugated to biomolecules, such as peptides or antibodies, to target specific tissues or tumors for diagnostic imaging.[9]
Radiotherapy
By replacing the diagnostic radionuclide with a therapeutic one, such as ⁹⁰Y or ¹⁷⁷Lu, cyclen-based chelators can be used to deliver a cytotoxic radiation dose specifically to cancer cells. This targeted approach minimizes damage to healthy tissues.
Catalysis
Metal-cyclen complexes have shown promise as catalysts in various chemical reactions. For instance, they have been investigated for the hydrolysis of phosphodiesters, mimicking the function of metalloenzymes.[14][15] This has potential applications in the development of artificial restriction enzymes for molecular biology.[15]
Metal Ion Sequestration
The strong binding affinity of cyclen derivatives for certain metal ions makes them effective sequestering agents. They can be used for the removal of toxic heavy metals from environmental or biological systems.[16]
Self-Validating Systems and Quality Control
Ensuring the integrity of the final metal-cyclen complex is paramount, especially for in vivo applications. A self-validating system involves a series of checks at each stage of the process.
Caption: Quality control workflow for the preparation of metal-cyclen complexes.
Key Quality Control Checks:
-
Purity of the Ligand: Before complexation, the purity of the synthesized cyclen derivative should be greater than 95% as determined by HPLC and NMR.
-
Absence of Free Metal: After complexation, a qualitative test (e.g., with xylenol orange for lanthanides) should be performed to ensure the absence of uncomplexed metal ions.
-
Stability Studies: For complexes intended for biological use, stability should be assessed in relevant media, such as human serum, over time.[17]
Conclusion
The chelation of metal ions with cyclen derivatives is a powerful and versatile tool in modern science. A thorough understanding of the underlying principles of coordination chemistry, coupled with rigorous synthetic and analytical protocols, is essential for the successful development and application of these complexes. The information and protocols provided in this guide offer a solid foundation for researchers to explore the vast potential of metal-cyclen complexes in their respective fields.
References
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- Synthesis and Structural Characterization of a Cyclen-Derived Molecular Cage.
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- Chelate and Macrocyclic Effects. Chemistry LibreTexts.
- The Chelate Effect (and Macrocycle Effect). Chemistry LibreTexts.
- Chelating Ligands and the Chel
- Metal complexes of cyclen and cyclam derivatives useful for medical applications: a discussion based on thermodynamic stability constants and structural d
- Metal complexes of cyclen and cyclam derivatives useful for medical applications: a discussion based on thermodynamic stability constants and structural d
- Metal complexes of cyclen and cyclam derivatives useful for medical applications: a discussion based on thermodynamic stability. RSC Publishing.
- Metal complexes of cyclen and cyclam derivatives useful for medical applications: A discussion based on thermodynamic stability constants and structural data.
- Application of Metal Coordination Chemistry to Explore and Manipul
- Synthesis of cyclen derivatives.
- Effects of the Metal Ion on the Mechanism of Phosphodiester Hydrolysis Catalyzed by Metal-Cyclen Complexes. Frontiers.
- Metal complexes of modified cyclen as catalysts for hydrolytic restriction of plasmid DNA. Journal of Inorganic Biochemistry.
- Thermodynamic and Kinetic Stability of Complexes. Scribd.
- THERMODYNAMICS AND KINETIC ASPECTS OF METAL COMPLEXES. Government Shivalik College Naya Nangal.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane
Welcome to the technical support center for the synthesis of 1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the final product. The tosyl-protected cyclen is a crucial intermediate in the synthesis of various macrocyclic ligands used in applications such as MRI contrast agents.[1] This guide is based on established methodologies, with a focus on the widely used Richman-Atkins synthesis.[2]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
Question: I performed the cyclization reaction, but upon workup, I obtained a very low yield of the tetratosyl-cyclen, or in the worst case, none at all. What could have gone wrong?
Answer: A low or non-existent yield in the Richman-Atkins cyclization can be attributed to several critical factors, primarily related to the purity of reagents and the reaction conditions.
-
Purity of Starting Materials: The Richman-Atkins procedure is highly sensitive to the purity of the starting materials.[1] It is imperative to use pure and dry reagents. For instance, triethylenetetramine, a common precursor, should be anhydrous.[3] The presence of water can interfere with the reaction, leading to unwanted side products.
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent such as N,N-Dimethylformamide (DMF).[1] The temperature and reaction time are critical parameters that need to be carefully controlled. Insufficient reaction time or suboptimal temperature can lead to incomplete cyclization.
-
Stoichiometry of Reactants: Incorrect stoichiometry of the reactants can significantly impact the yield. Precise measurement of the preformed salt of the tritosylamide and the sulfonate ester is crucial for driving the reaction towards the desired product.
dot
Caption: Key factors influencing the yield of the Richman-Atkins cyclization.
Issue 2: Formation of a Complex Mixture of Side Products
Question: My reaction seems to have worked, but the NMR spectrum of the crude product is very complex, indicating the presence of multiple side products. What are the likely side reactions, and how can I minimize them?
Answer: The formation of side products is a common challenge. These often arise from intermolecular reactions competing with the desired intramolecular cyclization.
-
Intermolecular Reactions: At high concentrations, the reactive ends of the linear precursors can react with each other, leading to the formation of linear polymers or larger macrocycles. To favor the intramolecular cyclization, the reaction should be conducted under high-dilution conditions.
-
Incomplete Tosylation: If the starting amine is not fully tosylated, the free amino groups can participate in side reactions, leading to a complex mixture of partially tosylated and cyclized products. Ensure the initial tosylation step is complete.
-
Gauche Effect: The conformation of the tosylated precursor plays a role in successful cyclization. The electron-withdrawing nature of the sulfonamides can induce a gauche effect, which pre-organizes the molecule for cyclization.[4] However, unfavorable conformations can lead to side reactions.
dot
Caption: Competing reaction pathways in the synthesis of tetratosyl-cyclen.
Issue 3: Difficulty in Purifying the Final Product
Question: I have obtained the crude product, but I am struggling to purify it. Column chromatography is tedious, and recrystallization is not yielding a pure compound. What are some effective purification strategies?
Answer: Purifying this compound can indeed be challenging due to its physical properties and the potential presence of closely related impurities.
-
Recrystallization: While challenging, recrystallization can be effective with the right solvent system. A mixture of solvents, such as ethanol/water, can be explored.[5] Patience and careful control of the cooling rate are key.
-
Column Chromatography: Silica gel column chromatography is a common method. A gradient elution system, starting with a less polar solvent and gradually increasing the polarity, can help in separating the desired product from impurities. The choice of eluent is critical; for instance, a mixture of ethyl acetate and hexanes can be effective.[6]
-
Washing: Thoroughly washing the crude product with appropriate solvents can remove some impurities. For example, washing with diethyl ether can help remove non-polar impurities.[1]
| Purification Method | Key Considerations | Potential Outcome |
| Recrystallization | Solvent selection, cooling rate | High purity crystals |
| Column Chromatography | Stationary phase, eluent system | Separation of closely related compounds |
| Washing | Choice of solvent to remove specific impurities | Removal of soluble impurities |
Frequently Asked Questions (FAQs)
Q1: What is the role of the tosyl group in this synthesis?
The tosyl (p-toluenesulfonyl) group serves two primary purposes in this synthesis. First, it acts as a protecting group for the amine functionalities, preventing them from undergoing unwanted side reactions.[7] The resulting sulfonamide is stable under a variety of reaction conditions. Second, the tosyl group is an excellent leaving group, which is crucial for the subsequent deprotection step to yield the free cyclen.[8]
Q2: Are there alternative methods to the Richman-Atkins synthesis?
Yes, several other methods for synthesizing cyclen and its derivatives have been developed. The Weisman and Reed synthesis, for example, utilizes a double reductive ring expansion and reports a good overall yield.[1][3] Other approaches involve the use of different protecting groups, such as nosyl (4-nitrobenzenesulfonyl) groups, which may offer advantages in terms of deprotection conditions.[4]
Q3: What are the typical conditions for the deprotection of the tosyl groups?
The removal of the four tosyl groups from this compound typically requires harsh conditions. The most common method involves heating the compound in concentrated sulfuric acid (e.g., 97% H₂SO₄).[1] Alternative, milder deprotection methods are being explored, such as using samarium(II) iodide/amine/water, which can achieve rapid deprotection at room temperature.
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used to confirm the structure and assess the purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The NMR spectra will show characteristic peaks for the tosyl groups and the cyclen backbone.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the product by separating it from any remaining impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound (Illustrative Richman-Atkins Method)
This protocol is a generalized representation and should be adapted based on specific literature procedures.
-
Preparation of the Tris-tosylated Precursor: React diethanolamine with tosyl chloride in the presence of a base (e.g., pyridine) to protect the amino and hydroxyl groups.
-
Preparation of the Ditoyl-diaminoethane: React ethylenediamine with two equivalents of tosyl chloride.
-
Cyclization Step:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the tris-tosylated precursor in anhydrous DMF.
-
Add a strong base (e.g., sodium hydride) to deprotonate the sulfonamide.
-
Slowly add a solution of the ditosyl-diaminoethane derivative (with good leaving groups on the ends) in anhydrous DMF to the reaction mixture under high-dilution conditions.
-
Heat the reaction mixture at an appropriate temperature (e.g., 80-100 °C) for several hours to overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture and quench any excess base.
-
Remove the DMF under reduced pressure.
-
Partition the residue between an organic solvent (e.g., dichloromethane) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Deprotection of this compound
Caution: This procedure involves the use of concentrated strong acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Carefully add this compound to concentrated sulfuric acid (97%).
-
Heat the mixture at an elevated temperature (e.g., 100-120 °C) for several hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a strong base (e.g., sodium hydroxide) while cooling in an ice bath.
-
Extract the aqueous layer with an organic solvent (e.g., chloroform).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude cyclen.
-
The crude cyclen can be further purified by sublimation or recrystallization.[3]
References
-
Revue Roumaine de Chimie, 63(5-6), 435-441 (2018). SYNTHESIS AND RELAXIVITY MEASUREMENT OF CYCLEN BASED MAGNETIC RESONANCE IMAGING (MRI) CONTRAST AGENT. [Link]
-
Clemson University TigerPrints. (2020). Conformational Studies Pertaining to Richman-Atkins Cyclization of Azamacrocycle Ligands and Developing Routes for Efficient Synthesis of 3:1 Cyclens. [Link]
-
Organic Syntheses, 78, 230 (2002); Coll. Vol. 10, p.66 (2004). 1,4,7,10-tetraazacyclododecane. [Link]
-
Molecules, 17(9), 11059-11073 (2012). Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. [Link]
-
Chemistry, 13(21), 6082-90 (2007). Synthesis of novel 1,4,7,10-tetraazacyclodecane-1,4,7,10-tetraacetic acid (DOTA) derivatives for chemoselective attachment to unprotected polyfunctionalized compounds. [Link]
-
Indian Patent Office. (2016). Process For Purifying 1 4 7 10 Tetraazacyclododecane 1 4 7 10 Tetraacetic Acid. [Link]
-
European Patent Office. (2022). PROCESS FOR THE PREPARATION OF CYCLEN. [Link]
-
The Journal of Organic Chemistry, 67(12), 4081-4085 (2002). A new, facile synthesis of 1,4,7,10-tetraazacyclododecane: cyclen. [Link]
- Google Patents. (2021).
-
Organic Letters, 11(1), 149-151 (2009). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. [Link]
-
Wikipedia. Tosyl group. [Link]
-
MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. [Link]
-
PrepChem. (2023). Synthesis of 1,4,7,10-tetraazacyclododecane. [Link]
- Google Patents. (2016). Process for purifying 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid.
-
Macromolecules, 56(1), 143-150 (2023). Radical Cascade Polymerization Involving Dual Cyano Group Migration to Synthesize Periodic Polymers. [Link]
-
ResearchGate. (2016). A Practical Synthesis of 1,4,7,10-Tetraaza-Cyclododecane, A Pivotal Precursor for MRI Contrast Agents. [Link]
- Google Patents. (2019). Method for preparing 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid.
-
MDPI. (2023). Optimization of the Heterogeneous Synthesis Conditions for Cellulose Tosylation and Synthesis of a Propargylamine Cellulosic Derivative. [Link]
-
ResearchGate. (2021). Removal of the tosyl and nosyl groups. [Link]
-
Wikipedia. Tosylamide/formaldehyde resin. [Link]
-
PubMed. (2008). Tosylamide formaldehyde resin. [Link]
-
Quick Company. (2013). Process For Producing 1, 4 , 7 , 10 Tetraazacyclododecane 1, 4, 7 ,10 Tetraacetic Acid And Complexes Thereof. [Link]
-
Organic Chemistry Portal. p-Toluenesulfonamides. [Link]
-
ResearchGate. (2002). An efficient synthesis of orthogonally protected spermidine. [Link]
-
ResearchGate. (2018). Tosyl reduction and hydrolysis. [Link]
-
Cosmetics Info. Tosylamide/Formaldehyde Resin. [Link]
-
ResearchGate. (2020). (PDF) Tosylation Optimization, Characterization and Pyrolysis Kinetics of Cellulose Tosylate. [Link]
- Google Patents. (2013).
-
Journal of the American Chemical Society, 146(2), 1435-1444 (2024). Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. [Link]
-
Organic Syntheses, 88, 168 (2011). (Sa)-N-(p-TOLUENESULFONYL)-1,1'-BINAPHTHYL-2,2'-DIAMINE. [Link]
-
ResearchGate. (2011). Regioselective N-substitution of cyclen with two different alkyl groups: Synthesis of all possible isomers. [Link]
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. data.epo.org [data.epo.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. "Conformational Studies Pertaining to Richman-Atkins Cyclization of Aza" by Megan Marie Sibley [open.clemson.edu]
- 5. EP3564218A1 - Method for preparing 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Tosyl group - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Deprotection of Tosylated Cyclen
Welcome to the technical support center for challenges related to the deprotection of tosylated cyclen. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic step. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying chemical principles to empower your experimental decisions.
Introduction
The p-toluenesulfonyl (tosyl) group is a robust and widely used protecting group for amines, including the nitrogen atoms of macrocycles like cyclen (1,4,7,10-tetraazacyclododecane). Its stability under a variety of reaction conditions makes it an excellent choice during multi-step syntheses.[1][2] However, this same stability can make its removal a significant challenge, often requiring harsh reaction conditions that can lead to undesired side reactions and low yields.[2][3][4] This guide provides a comprehensive overview of common issues, troubleshooting strategies, and frequently asked questions regarding the deprotection of tosylated cyclen derivatives.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the deprotection of tosylated cyclen.
Issue 1: Incomplete Deprotection
Question: I am observing starting material (partially or fully tosylated cyclen) in my final product mixture after attempting deprotection. What could be the cause and how can I resolve this?
Answer:
Incomplete deprotection is a frequent issue, primarily due to the high stability of the N-tosyl bond.[1][3] Several factors can contribute to this problem:
-
Insufficiently Harsh Conditions: The chosen deprotection method may not be potent enough for complete cleavage. N-tosyl groups on sterically hindered or electron-rich amines can be particularly resistant.
-
Reagent Degradation: The reagents used, especially for reductive methods, might have degraded over time or due to improper handling.
-
Short Reaction Time or Low Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an adequate temperature to ensure complete conversion.
Solutions:
-
For Acidic Deprotection (e.g., HBr/AcOH, H₂SO₄):
-
Increase Reaction Time and/or Temperature: Carefully increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by a suitable analytical technique like TLC or LC-MS to avoid excessive degradation of the product.
-
Use a Stronger Acidic System: Concentrated sulfuric acid at elevated temperatures (e.g., 100 °C) is often more effective than HBr in acetic acid.[4][5] However, be aware that these conditions are extremely harsh and may not be suitable for sensitive substrates.[6][7]
-
-
For Reductive Deprotection (e.g., SmI₂, Na/naphthalene, Mg/MeOH):
-
Ensure Reagent Quality: Use freshly prepared or properly stored reagents. For instance, samarium(II) iodide solutions are sensitive to air and moisture.[8]
-
Increase Reagent Stoichiometry: An excess of the reducing agent may be necessary to drive the reaction to completion.
-
Optimize Solvent and Additives: The choice of solvent and the presence of additives (e.g., HMPA or DMPU for SmI₂ reactions, though note their toxicity) can significantly impact the reaction rate and efficiency.[8]
-
Issue 2: Formation of Unidentified Side Products and Low Yields
Question: My deprotection reaction results in a complex mixture of byproducts and a low yield of the desired cyclen. What are the likely side reactions, and how can I mitigate them?
Answer:
The harsh conditions required for detosylation are often the primary cause of side product formation.[4] The nature of these side products depends on the deprotection method used.
Potential Side Reactions with Strong Acids (HBr/AcOH, H₂SO₄):
-
Ring Opening/Degradation: The combination of strong acid and high temperature can lead to the degradation of the cyclen macrocycle itself, resulting in a complex mixture of linear and fragmented polyamines.
-
Re-alkylation/Tosyl Migration: The cleaved p-toluenesulfonic acid or related species can potentially act as alkylating or sulfonating agents under the reaction conditions, leading to the formation of N-alkylated or rearranged tosylated byproducts.
-
Charring/Tar Formation: Highly forcing conditions can cause extensive decomposition of organic materials, leading to the formation of insoluble tar, which complicates purification and reduces the isolated yield.
Potential Side Reactions with Reductive Methods:
-
Reduction of Other Functional Groups: If your molecule contains other reducible functional groups (e.g., esters, amides, nitro groups), they may be reduced along with the tosyl groups.[9]
-
Incomplete Reduction: Partial reduction of the tosyl group can lead to the formation of sulfinamide or other intermediate species.
Mitigation Strategies:
-
Method Selection:
-
If your substrate is sensitive, consider milder deprotection methods. Reductive methods using samarium(II) iodide/amine/water or sodium naphthalenide can be performed at lower temperatures and may offer better chemoselectivity.[8][10]
-
Electrochemical methods are also emerging as a mild and sustainable alternative for tosyl group removal.[6][7]
-
-
Reaction Optimization:
-
Temperature and Time: Carefully control the reaction temperature and time to find a balance between complete deprotection and minimal side product formation. A lower temperature for a longer duration is often preferable to a high temperature for a short period.
-
Scavengers: In acidic deprotections, the addition of a scavenger like phenol or anisole can help to trap reactive electrophilic species generated from the cleavage of the tosyl group, preventing them from reacting with the desired product.
-
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for low yield.
Issue 3: Difficult Purification of the Final Product
Question: After deprotection, I am struggling to isolate pure cyclen from the reaction mixture. What are the best practices for purification?
Answer:
Purification of the highly polar and water-soluble cyclen product can be challenging, especially when inorganic salts and polar byproducts are present.
Purification Strategies:
-
Work-up Procedure:
-
Neutralization and Extraction: After acidic deprotection, carefully neutralize the reaction mixture with a base (e.g., NaOH, Na₂CO₃) to a high pH (>12) to ensure the cyclen is in its free amine form. The free cyclen can then be extracted into an organic solvent like chloroform or a mixture of toluene-chloroform.[11] Multiple extractions are often necessary.
-
Salt Precipitation: In some cases, the hydrochloride or hydrobromide salt of cyclen can be precipitated from a suitable solvent, which can be an effective initial purification step.
-
-
Chromatography:
-
Ion-Exchange Chromatography: This is a powerful technique for separating the polyamine product from neutral or less basic impurities.
-
Silica Gel Chromatography: While challenging due to the high polarity of cyclen, it is possible using a polar mobile phase, often containing a small amount of a base like triethylamine or ammonium hydroxide to prevent streaking.
-
-
Crystallization/Precipitation:
-
The free base cyclen is a solid at room temperature and can sometimes be purified by crystallization from an appropriate solvent system.
-
Alternatively, the pure hydrochloride or hydrobromide salt can be obtained by treating the purified free base with a solution of HCl or HBr in a non-polar solvent.
-
Frequently Asked Questions (FAQs)
Q1: Which deprotection method is best for my tosylated cyclen derivative?
The "best" method is highly dependent on the other functional groups present in your molecule. The table below provides a comparison of common methods.
| Deprotection Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Strong Acid | 33% HBr in Acetic Acid | 70-110 °C, several hours | Reagents are common and inexpensive. | Harsh conditions, not suitable for acid-sensitive groups, potential for charring.[4][5] |
| Conc. H₂SO₄ | 100 °C | More potent than HBr/AcOH. | Extremely harsh, risk of sulfonation or degradation.[5] | |
| Reductive | SmI₂ / Amine / Water | Room Temp, THF | Very fast and mild, high yields.[8] | Reagent is air-sensitive, requires inert atmosphere. |
| Sodium Naphthalenide | -60 °C to RT, THF | High reduction potential, effective for robust tosylamides.[10] | Reagent is air-sensitive, can reduce other functional groups. | |
| Mg / MeOH | Room Temp | Mild conditions. | May not be effective for all substrates. |
Q2: How can I monitor the progress of the deprotection reaction?
Monitoring the reaction is crucial to avoid over-exposure to harsh conditions.
-
Thin Layer Chromatography (TLC): This is often the quickest method. The highly polar cyclen product will typically have a much lower Rf value than the tosylated starting material. Staining with ninhydrin can help visualize the primary and secondary amines of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, allowing you to track the disappearance of the starting material and the appearance of the product mass peak.
Q3: Can I selectively deprotect only one or two tosyl groups on a fully tosylated cyclen?
Selective deprotection is extremely difficult to achieve and generally not a practical strategy due to the harsh conditions required for cleavage. The reactivity of the four tosyl groups is very similar. For the synthesis of partially substituted cyclen derivatives, it is far more effective to use a synthetic route that involves the protection of cyclen with groups that can be removed under orthogonal conditions, or to build the asymmetrically substituted macrocycle from acyclic precursors.[12]
Deprotection Pathway Visualization
Caption: General deprotection pathways for tosylated cyclen.
References
-
Wikipedia. Tosyl group. [Link]
- Lewandowska, E., et al. (1998). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Nucleosides and Nucleotides, 17(4), 629-637.
- Google Patents.
- Dahlén, A., & Hilmersson, G. (2009).
-
ResearchGate. Electroreductive deprotection of tosyl group using naphthalene. [Link]
-
Chemistry LibreTexts. (2021). Protecting Groups in Organic Synthesis. [Link]
- van der Eijk, J. M., et al. (1980). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 45(1), 149-150.
-
Royal Society of Chemistry. (2011). Organic & Biomolecular Chemistry. [Link]
-
National Institutes of Health. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. [Link]
- Google Patents. Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. WO2007095276A2.
-
National Institutes of Health. (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
-
ResearchGate. A) Reductive detosylation of N-tosyl amides by dual PRC. B) Selected.... [Link]
-
ResearchGate. Can someone suggest an efficient method to deprotection of O-tosylate?. [Link]
-
Organic Syntheses. Procedure. [Link]
-
ResearchGate. Deprotection of N-tosylated indoles and related structures using cesium carbonate. [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]
-
ResearchGate. What is the role and mechanism of action of tosyl chloride in organic synthesis?. [Link]
-
ResearchGate. Regioselective N-substitution of cyclen with two different alkyl groups: Synthesis of all possible isomers. [Link]
-
ResearchGate. Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. [Link]
-
ResearchGate. Highly regioselective N-trans symmetrical diprotection of cyclen | Request PDF. [Link]
-
National Institutes of Health. (2002). Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2. [Link]
-
ResearchGate. Synthesis, deprotection, analysis and purification of RNA and ribozymes. [Link]
-
National Institutes of Health. Advanced method for oligonucleotide deprotection. [Link]
-
Glen Research. Glen Report 20.22 - Synthesis, Cleavage and Deprotection of PACE Oligonucleotides. [Link]
-
ResearchGate. Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. [Link]
-
ResearchGate. Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2. [Link]
-
Organic Chemistry Portal. p-Toluenesulfonamides. [Link]
-
ResearchGate. (PDF) Desulfonylation Reactions. [Link]
-
Organic Chemistry Portal. Deoxygenation. [Link]
-
ResearchGate. Regioselective Reductive Opening of Benzylidene Acetals with Dichlorophenylborane/Triethylsilane: Previously Unreported Side Reactions and How to Prevent Them. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. WO2022207425A1 - Process for the preparation of cyclen - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane
Welcome to the technical support center for the purification of crude 1,4,7,10-tetratosyl-1,4,7,10-tetraazacyclododecane (Ts-Cyclen). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this crucial synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most prevalent impurities often stem from the tosylation reaction itself. These can include:
-
Partially tosylated cyclen derivatives: Mono-, di-, and tri-tosylated species which have similar polarities, making separation challenging.
-
Excess p-toluenesulfonyl chloride (TsCl): Unreacted starting material.[1][2]
-
p-Toluenesulfonic acid (TsOH): Formed from the hydrolysis of excess TsCl during the reaction or aqueous workup.[1][2][3]
-
Inorganic salts: Byproducts from the reaction, such as triethylamine hydrochloride or sodium chloride, depending on the base and workup conditions used.[4]
Q2: My crude product is an intractable oil or gum. How can I get it to solidify?
A2: Oiling out is a common issue, often caused by residual solvent or the presence of impurities that depress the melting point. Try the following:
-
Trituration: Add a solvent in which your desired product is insoluble but the impurities are soluble (e.g., cold diethyl ether or hexanes). Stir vigorously to wash away the impurities, which may induce crystallization of your product.
-
Solvent Removal: Ensure all reaction and workup solvents are thoroughly removed under high vacuum. Co-evaporation with a solvent like toluene can help remove azeotropically bound water or other volatile impurities.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to the oil can initiate crystallization.
Q3: Is recrystallization or column chromatography the better purification method for Ts-Cyclen?
A3: The choice depends on the nature and quantity of the impurities.
-
Recrystallization is highly effective for removing impurities with different solubility profiles than your product and is generally preferred for large-scale purifications.[5]
-
Column chromatography is more suitable for separating compounds with very similar structures, such as partially tosylated by-products, but can be more labor-intensive and may lead to product loss on the stationary phase.[6][7]
Q4: How can I effectively remove p-toluenesulfonic acid (TsOH) from my crude product?
A4: p-Toluenesulfonic acid is highly polar and acidic. The most effective method for its removal is a basic aqueous wash during the workup.[1] By washing the organic layer containing your crude product with a mild base like saturated sodium bicarbonate (NaHCO₃) solution, the TsOH is deprotonated to its sodium salt, which is highly soluble in the aqueous layer and thus easily removed.[1]
Troubleshooting Guide: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, selecting the right solvent and overcoming common issues is critical for success.
Problem 1: The product does not dissolve in the hot solvent.
Cause: The chosen solvent has insufficient solvating power for your compound, even at elevated temperatures.
Solution:
-
Increase Solvent Volume: Add more solvent in small portions to the boiling mixture.
-
Switch to a More Polar Solvent: If increasing the volume is impractical, a more polar solvent may be required. Refer to the solvent polarity chart below.
-
Use a Solvent Mixture: A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can be effective. Dissolve the compound in a minimal amount of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the solid and then allow it to cool.
| Solvent | Polarity Index | Boiling Point (°C) |
| Hexane | 0.1 | 69 |
| Toluene | 2.4 | 111 |
| Diethyl Ether | 2.8 | 35 |
| Dichloromethane | 3.1 | 40 |
| Ethyl Acetate | 4.4 | 77 |
| Acetone | 5.1 | 56 |
| Ethanol | 5.2 | 78 |
| Methanol | 6.6 | 65 |
| Water | 10.2 | 100 |
Problem 2: No crystals form upon cooling.
Cause: The solution is not supersaturated, either because too much solvent was used or the compound has high solubility even at low temperatures.
Solution:
-
Reduce Solvent Volume: Evaporate some of the solvent by gently heating the solution and then allow it to cool again.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod. This creates nucleation sites for crystal growth.[5]
-
Seed Crystals: Add a small crystal of the pure compound to the solution.
-
-
Cool to a Lower Temperature: Use an ice-water or ice-salt bath to further decrease the solubility.
-
Add an Anti-Solvent: If using a solvent mixture, carefully add more of the "poor" solvent.
Problem 3: The product precipitates as an oil.
Cause: The solubility of the compound is exceeded too rapidly, or the melting point of the impure solid is below the boiling point of the solvent.
Solution:
-
Re-heat and Cool Slowly: Re-heat the solution until the oil redissolves completely. Allow the flask to cool very slowly to room temperature without disturbance, followed by gradual cooling in an ice bath.
-
Use More Solvent: The concentration of the solute may be too high. Add more solvent to the hot solution before cooling.
-
Change Solvents: Select a solvent with a lower boiling point.
Troubleshooting Guide: Purification by Flash Column Chromatography
Flash column chromatography is a versatile technique for separating complex mixtures. Success hinges on proper stationary phase selection, mobile phase optimization, and careful technique.
Problem 1: The tosylated product is decomposing on the column.
Cause: Standard silica gel is slightly acidic, which can lead to the hydrolysis of acid-sensitive groups like tosylates.[8]
Solution:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing the slurry and eluent with 1-3% triethylamine (TEA).[8][9]
-
Use an Alternative Stationary Phase:
Problem 2: Poor separation of the desired product from a close-running impurity.
Cause: The chosen eluent does not provide sufficient resolution between the two compounds.
Solution:
-
Optimize the Mobile Phase:
-
TLC Analysis: Run several TLCs with different solvent systems to find an eluent that maximizes the difference in Rf values (ΔRf) between your product and the impurity. An Rf of 0.2-0.4 for the desired compound is a good target.[8]
-
Reduce Polarity: A less polar solvent system will generally result in lower Rf values and can sometimes improve the separation of closely related compounds.
-
-
Use a Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity during the elution.[9] This can help to separate compounds with a wider range of polarities.
-
Dry Loading: If the crude product has poor solubility in the mobile phase, it can be adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the resulting free-flowing powder is loaded onto the top of the column.[9]
Experimental Workflows
Diagram 1: Troubleshooting Recrystallization
Caption: A workflow for troubleshooting common recrystallization issues.
Diagram 2: Decision Tree for Chromatography
Caption: A decision tree for planning a successful column chromatography purification.
References
- CN1343203A - Process for preparation of 1,4,7,10-tetraazacyclododecane - Google Patents.
- WO2000053588A1 - A process for the preparation of 1,4,7,10-tetraazacyclododecane - Google Patents.
- Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives - Google Patents.
-
Organic Syntheses Procedure. Available at: [Link]
-
(PDF) On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane - ResearchGate. Available at: [Link]
-
6 A -Op-TOLUENESULFONYL-β-CYCLODEXTRIN - Organic Syntheses Procedure. Available at: [Link]
-
2 - Organic Syntheses Procedure. Available at: [Link]
-
Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Available at: [Link]
-
Tosylation problem. Any thoughts? : r/chemistry - Reddit. Available at: [Link]
-
4-Toluenesulfonyl chloride - Sciencemadness Wiki. Available at: [Link]
-
Regioselective N-substitution of cyclen with two different alkyl groups: Synthesis of all possible isomers - ResearchGate. Available at: [Link]
- CN105939994A - Process for purifying 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid - Google Patents.
-
Process For Producing 1, 4 , 7 , 10 Tetraazacyclododecane 1, 4, 7 ,10 Tetraacetic Acid And Complexes Thereof - Quick Company. Available at: [Link]
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Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC - NIH. Available at: [Link]
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Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]
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Syntheses of 1,4,7,10-tetraazacyclododecane and its derivatives - ResearchGate. Available at: [Link]
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2.4A: Macroscale Columns - Chemistry LibreTexts. Available at: [Link]
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Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II) - NIH. Available at: [Link]
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Technical Support Center: Optimizing Reaction Conditions for Tosyl Group Removal
Welcome to the technical support center for optimizing the removal of tosyl (Ts) protecting groups. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of tosyl deprotection. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our focus is on providing practical, field-proven insights grounded in established chemical principles.
Introduction: The Dual Nature of the Tosyl Group
The p-toluenesulfonyl (tosyl) group is a widely utilized protecting group for amines, alcohols, and phenols in multi-step organic synthesis.[1] Its popularity stems from its ease of installation, crystalline nature which often aids in purification, and its general stability across a broad range of reaction conditions, including acidic (mild), basic, and many oxidative and reductive environments.[1][2] However, this same robustness can present a significant challenge when it comes to its removal.[3][4] The cleavage of the highly stable sulfonamide or sulfonate ester bond often requires harsh conditions that can compromise other sensitive functional groups within a complex molecule.[5]
This guide will provide a structured approach to troubleshooting common issues and selecting the optimal deprotection strategy for your specific substrate.
Troubleshooting Guide & FAQs
This section is organized by common problems encountered during tosyl group deprotection. Each question is followed by a detailed explanation of potential causes and actionable solutions.
FAQ 1: My tosyl deprotection is incomplete or fails to proceed. What are the likely causes and how can I resolve this?
Answer:
Incomplete or failed tosyl deprotection is one of the most common issues. The primary reason is the inherent stability of the N-S or O-S bond.[3] The effectiveness of a chosen deprotection method is highly dependent on the electronic and steric environment of the tosyl group and the overall stability of your substrate.
Potential Causes & Solutions:
-
Insufficiently Harsh Conditions for N-Tosyl Groups: N-tosyl amides are significantly more stable and difficult to cleave than O-tosyl esters.[3] If you are deprotecting an amine, the conditions required are generally more forcing.
-
Acidic Cleavage: Standard acidic conditions that cleave more labile groups like Boc may be insufficient. For robust molecules, strongly acidic conditions such as refluxing in concentrated HBr or H₂SO₄ may be necessary.[4][6] A common and effective method is heating with HBr in acetic acid, often with a scavenger like phenol.[3]
-
Reductive Cleavage: This is often the preferred method for substrates that are sensitive to strong acids. Reagents that provide a single electron transfer (SET) are particularly effective.[1]
-
Sodium in liquid ammonia: A classic and powerful method, but requires specialized equipment and handling of hazardous materials.[4][7]
-
Samarium(II) iodide (SmI₂): A milder and highly effective SET reagent for cleaving tosylamides.[3][8] The reaction is often rapid, but success can be dependent on additives.[9]
-
Magnesium in methanol (Mg/MeOH): An economical and convenient reducing system for desulfonylation.[10][11] It is known to be efficient for cleaving arenesulfonamides.[12][13]
-
Sodium naphthalenide: Another potent SET reagent that can effectively cleave both tosylamides and tosyl esters.[14]
-
-
-
Steric Hindrance: A sterically congested environment around the tosyl group can impede reagent access.
-
Solution: Increasing the reaction temperature or switching to a less sterically demanding reagent may be beneficial. For example, if a bulky reducing agent is failing, a dissolving metal reduction might be more effective.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and reagent efficacy.
-
Solution: For reductive cleavages with reagents like SmI₂, THF is a common solvent. The addition of co-solvents like HMPA or DMPU can dramatically accelerate the reaction, though HMPA is a known carcinogen and should be handled with extreme caution.[15] For Mg/MeOH reductions, anhydrous methanol is crucial for the reaction's success.[10]
-
-
Deactivated Reagent: Many reagents used for tosyl deprotection are sensitive to air and moisture.
-
Solution: Ensure that solvents are anhydrous and that reactions are performed under an inert atmosphere (e.g., argon or nitrogen). Reagents like SmI₂ are generated in situ and their characteristic color change (e.g., blue or green) is an indicator of their active state.[9]
-
FAQ 2: I am observing significant side product formation during deprotection. How can I improve the selectivity of my reaction?
Answer:
Side product formation is often a consequence of the harsh conditions required for tosyl group removal, leading to the cleavage of other protecting groups or rearrangement of the substrate.
Potential Causes & Solutions:
-
Acid-Labile Functional Groups: If your molecule contains other acid-sensitive groups (e.g., Boc, acetals, silyl ethers), using strong acids like HBr will lead to their removal.[6]
-
Solution: Opt for a reductive deprotection method. Reductive conditions are generally orthogonal to most acid-labile protecting groups.[1]
-
-
Base-Labile Functional Groups: While less common for tosyl removal, some methods might employ basic conditions that can affect esters or other base-sensitive moieties.
-
Solution: Again, reductive cleavage or strongly acidic conditions are generally preferred and are orthogonal to many base-labile groups.
-
-
Reducible Functional Groups: Reductive deprotection methods can sometimes reduce other functional groups in the molecule (e.g., alkenes, alkynes, carbonyls, nitro groups).
-
Solution: The choice of reducing agent is critical.
-
SmI₂ can be quite selective, but over-reduction can occur with extended reaction times or excess reagent.[16]
-
Mg/MeOH is a powerful reducing system and may reduce conjugated double bonds.[11]
-
Electrochemical methods can offer high selectivity by carefully controlling the reduction potential.[17][18][19][20]
-
-
-
Elimination Reactions: For O-tosylates of secondary or tertiary alcohols, elimination to form an alkene can be a significant side reaction, especially under basic or heated conditions.
-
Solution: Reductive cleavage is generally preferred for O-tosylates to avoid elimination. Lithium aluminum hydride (LiAlH₄) or other hydride sources can be effective.[21]
-
FAQ 3: My starting material is decomposing under the reaction conditions. What are some milder alternatives for tosyl group removal?
Answer:
Substrate decomposition is a clear indication that the chosen deprotection conditions are too harsh. Fortunately, several milder methods have been developed.
Milder Deprotection Strategies:
-
Samarium(II) Iodide (SmI₂): As mentioned, SmI₂ is a powerful but relatively mild SET reagent. The addition of an amine and water can lead to instantaneous cleavage of tosyl amides and esters under neutral conditions.[8]
-
Magnesium in Methanol (Mg/MeOH): This method is often performed at room temperature or with gentle heating and is considered a mild and efficient way to cleave arenesulfonamides.[10][12]
-
Electrochemical Cleavage: This technique avoids the use of harsh chemical reagents and allows for fine-tuning of the reaction conditions by adjusting the applied potential.[17][18][20][22] This can be a highly chemoselective method.[19]
-
Sodium Amalgam (Na/Hg): While it involves the use of toxic mercury, sodium amalgam is a mild and effective reagent for detosylation, often used with a buffer like Na₂HPO₄.
-
For Imidazole Tosyl Groups: A specific mild method for removing a tosyl group from an imidazole nitrogen involves using carboxylic anhydrides (like acetic anhydride) in the presence of pyridine.[7][23]
Comparative Overview of Deprotection Methods
The following table summarizes common methods for the removal of N-tosyl groups, providing a quick reference for selecting an appropriate starting point for your optimization.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Strongly Acidic Cleavage | HBr/AcOH, H₂SO₄ | 70-110 °C | Effective for robust substrates, inexpensive reagents.[3] | Harsh conditions, not suitable for acid-sensitive molecules, potential for charring. |
| Dissolving Metal Reduction | Na/NH₃(l) | -78 °C to -33 °C | Very powerful, highly effective.[7] | Requires specialized equipment, hazardous reagents.[4] |
| Samarium(II) Iodide | SmI₂/THF, often with additives | Room Temperature | Mild, fast, and highly effective for many substrates.[8][16] | Reagent is air and moisture sensitive, can be expensive.[9] |
| Magnesium in Methanol | Mg/MeOH | Room Temperature to reflux | Mild, economical, and operationally simple.[10][11] | Can reduce other functional groups, requires anhydrous conditions.[13] |
| Sodium Naphthalenide | Na/Naphthalene in THF | -78 °C to Room Temperature | Potent SET reagent, effective for both N- and O-tosyl groups.[14] | Reagent is air and moisture sensitive, can be strongly basic. |
| Electrochemical Reduction | Pt cathode, Mg anode, arene mediator | Constant current, Room Temperature | Highly selective, avoids harsh chemical reagents, environmentally friendly. | Requires specialized electrochemical equipment. |
Experimental Protocols
Protocol 1: General Procedure for Reductive Cleavage of a Tosylamide using Samarium(II) Iodide
This protocol is a general guideline and may require optimization for your specific substrate.
-
Preparation of SmI₂ Solution: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, add samarium metal powder (2.2 equivalents). To this, add anhydrous THF, followed by 1,2-diiodoethane (2.0 equivalents).
-
Stir the mixture at room temperature. A deep blue color should develop within 1-2 hours, indicating the formation of SmI₂ (approx. 0.1 M solution).
-
Deprotection Reaction: In a separate flame-dried flask under argon, dissolve the N-tosyl compound (1.0 equivalent) in anhydrous THF.
-
Cool the substrate solution to 0 °C and add the freshly prepared SmI₂ solution dropwise via cannula until the blue color persists.
-
Quenching and Work-up: Once the reaction is complete (as monitored by TLC or LC-MS), quench the reaction by the slow addition of a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Deprotection of a Tosylamide using Magnesium in Methanol
-
Reaction Setup: To a solution of the N-tosyl compound (1.0 equivalent) in anhydrous methanol, add magnesium turnings (10-20 equivalents) in portions.
-
Reaction Execution: Stir the suspension at room temperature. The reaction can be gently heated to reflux if it is sluggish. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with 1 M HCl.
-
Filter the mixture to remove any remaining magnesium salts.
-
Make the filtrate basic with a suitable base (e.g., saturated NaHCO₃ or 1 M NaOH).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Deprotection Strategy
A logical workflow can aid in the selection of an appropriate deprotection method. The following diagram illustrates a decision-making process based on the stability of the substrate to different reaction conditions.
Caption: Decision workflow for selecting a tosyl deprotection method.
References
-
Viaud, P., et al. (2012). Electrochemical Cleavage of Sulfonamides: An Efficient and Tunable Strategy to Prevent β-Fragmentation and Epimerization. Organic Letters, 14(3), 942–945. [Link]
-
Francke, R., & Little, R. D. (2020). Electrically Driven N(sp2)-C(sp2/3) Bond Cleavage of Sulfonamides. Pure and Applied Chemistry. [Link]
-
Viaud, P., et al. (2012). Electrochemical cleavage of sulfonamides: an efficient and tunable strategy to prevent β-fragmentation and epimerization. PubMed. [Link]
-
Lec-boutillier, C., et al. (2024). Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Lec-boutillier, C., et al. (2024). Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. PMC - NIH. [Link]
-
Nyasse, B., Grehn, L., & Ragnarsson, U. (1997). Mild, efficient cleavage of arenesulfonamides by magnesium reduction. Chemical Communications. [Link]
-
Li, J., et al. (2014). Palladium-catalyzed reductive cleavage of tosylated arenes using isopropanol as the mild reducing agent. Organic Chemistry Frontiers. [Link]
-
Bartleby.com. Tosylate. [Link]
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Grokipedia. Tosyl group. [Link]
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Wikipedia. Tosyl group. [Link]
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van der Eijk, J. M., Nolte, R. J. M., & Zwikker, J. W. (1980). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 45(3), 547–548. [Link]
-
Reddit. (2019). What is the mechanism for the removal of a tosyl group with samarium(II) iodide? [Link]
-
Procter, D. J., et al. (2022). Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. The Journal of Organic Chemistry, 87(18), 12246–12255. [Link]
-
Procter, D. J., et al. (2022). Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. PMC - NIH. [Link]
- Google Patents. (2012). US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
-
ResearchGate. (2025). Sodium Amalgam: A Highly Efficient Reagent for the Detosylation of Azathiacrown Ethers. [Link]
-
Civitello, E. R., & Rapoport, H. (1992). The regioselective cleavage of aryl tosylates by electrochemical reduction. The Journal of Organic Chemistry, 57(3), 834–838. [Link]
-
Sciencemadness.org. Elimination of Tosylates. [Link]
-
Dolby, L. J., & Rosencrantz, D. R. (1965). The Mechanism of the Lithium Aluminum Hydride Cleavage of Alkyl Tosylate. The Journal of Organic Chemistry, 30(11), 3953–3954. [Link]
- Google Patents. (2007). WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
-
ResearchGate. (2025). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. [Link]
-
Bentham Science Publisher. (2010). Magnesium in Methanol (Mg / MeOH) in Organic Syntheses. [Link]
-
ResearchGate. (2025). Magnesium/Methanol. [Link]
-
Robins, M. J., et al. (1996). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide. Journal of Organic Chemistry, 61(18), 6295-6304. [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]
-
ResearchGate. (2025). Hg cathode-free electrochemical detosylation of N,N-disubstituted p-toluenesulfonamides: mild, efficient, and selective removal of N-tosyl group. [Link]
-
Reddit. (2020). Deprotection of Tosylate/Mesylate. [Link]
-
Procter, D. J. (2010). Samarium Diiodide-Mediated Reactions in Total Synthesis. PMC - NIH. [Link]
-
ResearchGate. (2012). How to remove tosyl acid from reaction mixture? [Link]
-
Masnovi, J., et al. (1985). Reductive cleavage of sulfonates. Deprotection of carbohydrate tosylates by photoinduced electron transfer. Journal of the American Chemical Society, 107(25), 7499–7505. [Link]
-
ResearchGate. (2019). Removal of the tosyl and nosyl groups. [Link]
-
van der Eijk, J. M., Nolte, R. J. M., & Zwikker, J. W. (1980). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry. [Link]
-
YouTube. (2018). alcohols tosylates. [Link]
-
ResearchGate. (2017). Why can't I deprotect tosyl group with SmI2/amine/H2O ? [Link]
-
Wikipedia. Reductions with samarium(II) iodide. [Link]
-
Sciencemadness.org. Sodium Amalgam. [Link]
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Technical Support Center: Preventing Incomplete Deprotection of Tosylated Macrocycles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common and often challenging step in complex molecule synthesis: the complete deprotection of tosylated macrocycles. The robust nature of the p-toluenesulfonyl (tosyl) protecting group, while advantageous in multi-step syntheses, can present significant hurdles during its removal, particularly from sterically hindered or sensitive macrocyclic structures.[1][2] This resource offers field-proven insights and detailed protocols to help you navigate these challenges and achieve high-yielding, clean deprotection reactions.
Troubleshooting Guide: Addressing Incomplete Deprotection
Incomplete deprotection is a frequent obstacle, leading to mixtures of partially protected and fully deprotected macrocycles that can be difficult to separate and result in lower overall yields. This section breaks down the common causes and provides a logical workflow for diagnosing and resolving the issue.
Initial Diagnosis: Is My Deprotection Truly Incomplete?
Before extensive optimization, it's crucial to confirm that the issue is indeed incomplete deprotection and not a subsequent side reaction or degradation of the desired product.
Recommended Analytical Workflow:
-
High-Resolution Mass Spectrometry (HRMS): This is the most definitive method. Look for the mass of your expected fully deprotected product, as well as masses corresponding to the starting material and any potential partially deprotected intermediates.
-
Thin Layer Chromatography (TLC) & Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are invaluable for monitoring reaction progress.[1] A persistent spot corresponding to the starting material or the appearance of new, intermediate spots that are not the final product are strong indicators of incomplete reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Compare the spectra of your crude product with the starting material. The disappearance of characteristic tosyl group peaks (aromatic protons around 7.3-7.8 ppm and the methyl singlet around 2.4 ppm) and the appearance of N-H signals (if applicable) confirm deprotection.
Frequently Asked Questions (FAQs)
Q1: My standard reductive cleavage with Mg/MeOH is sluggish and incomplete. What are the critical parameters to optimize?
The Magnesium/Methanol (Mg/MeOH) system is a popular choice for its relatively mild conditions.[1] However, its efficacy is highly dependent on several factors.
Causality and Optimization:
-
Magnesium Activation: The native oxide layer on magnesium turnings can significantly impede the reaction. Pre-activation is often necessary. Sonication of the magnesium in the reaction mixture can help disrupt this oxide layer and expose a fresh reactive surface.[1]
-
Solvent Anhydrousness: The presence of water can compete with the desired reaction. Ensure you are using anhydrous methanol.[1]
-
Steric Hindrance: In highly congested macrocycles, the approach of the reagent to the sulfonamide can be restricted. Increasing the reaction temperature or extending the reaction time may be necessary. For particularly stubborn cases, the addition of a co-solvent like THF can sometimes improve solubility and reactivity.[3]
-
Stoichiometry: An excess of magnesium (typically 10-20 equivalents) is often required to drive the reaction to completion.[1]
Q2: I'm observing side products and potential degradation of my macrocycle with strong acid deprotection (e.g., HBr/Acetic Acid). How can I mitigate this?
Strong acidic conditions, while potent, can be too harsh for sensitive macrocycles, leading to undesired side reactions or decomposition.[1][4]
Strategies for Milder Acidic Deprotection:
-
Scavengers: The addition of a scavenger like phenol is crucial when using HBr in acetic acid.[1] During the reaction, by-products can be generated that may react with your desired product. Phenol acts as a trap for these reactive species.
-
Temperature Control: Carefully controlling the reaction temperature is critical. While initial heating may be required to initiate the reaction, prolonged exposure to high temperatures can be detrimental. A two-stage heating profile (e.g., 90°C followed by 60°C) has been shown to be effective in some cases.[1]
-
Alternative Acidic Conditions: Consider using a different acid system. For example, methanesulfonic acid (MeSO3H) in a mixture of trifluoroacetic acid (TFA) and thioanisole can be an effective alternative for cleaving tosyl groups under milder conditions at room temperature.[5]
Q3: My macrocycle contains other sensitive functional groups. What are the most chemoselective deprotection methods?
Chemoselectivity is paramount when dealing with complex molecules. Several methods offer excellent functional group tolerance.
-
Samarium(II) Iodide (SmI2): This single-electron transfer reagent is known for its exceptionally mild and rapid cleavage of tosylamides and esters.[6][7][8] The addition of an amine and water can lead to near-instantaneous deprotection, even on highly functionalized and sensitive substrates.[6][9]
-
Sodium Amalgam (Na/Hg): This is another powerful reductive method that can be highly efficient for detosylation, particularly for azathiacrown ethers.[10] It often proceeds under neutral and mild conditions.
-
Sodium Naphthalenide: This reagent operates via a single-electron transfer (SET) mechanism and is effective for cleaving tosyl groups from both amines and alcohols.[5][11] It is a potent reducing agent, so careful consideration of other functional groups is necessary.
-
Photoredox Catalysis: Emerging methods using visible-light photoredox catalysis offer a very mild and selective way to cleave N-S bonds in tosyl amides.[12][13] This approach can be orthogonal to many traditional deprotection strategies.[12]
Comparative Data of Common Deprotection Methods
The choice of deprotection method is highly substrate-dependent. The following table provides a comparison of common methods to guide your selection.
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Reductive Cleavage | Mg/MeOH, ultrasonication[1] | Mild, good functional group tolerance.[1] | Can be slow, requires excess reagent, sensitive to water. |
| Acidic Hydrolysis | 33% HBr in Acetic Acid, Phenol, 60-90°C[1] | Potent and effective for robust substrates. | Harsh conditions can degrade sensitive molecules.[1][4] |
| Single-Electron Transfer | SmI2/amine/water, THF[6][8] | Extremely fast, mild, and highly chemoselective.[6][7] | Reagent is air and moisture sensitive. |
| Dissolving Metal | Sodium Amalgam, Na2HPO4-buffered MeOH[10] | Highly efficient, nearly quantitative yields, mild conditions.[10] | Use of mercury requires special handling and disposal. |
| Dissolving Metal | Sodium Naphthalenide, THF, -78°C[11] | High reduction potential, effective for N- and O-tosyl groups.[11] | Can be too reactive for some functional groups. |
Experimental Protocols
Protocol 1: General Procedure for Mg/MeOH Deprotection
This protocol provides a starting point for the reductive cleavage of N-tosyl groups using magnesium in methanol.[1]
-
Dissolve the tosylated macrocycle in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add an excess of magnesium turnings (10-20 equivalents) to the solution.
-
Place the flask in an ultrasonic bath and sonicate at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Filter the mixture to remove magnesium salts and concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection using HBr in Acetic Acid with Phenol
This protocol is a classic and potent method suitable for more robust macrocycles.[1]
-
To a solution of the tosylated macrocycle in a round-bottom flask, add phenol (as a scavenger).
-
Add 33% hydrobromic acid in acetic acid to the mixture.
-
Heat the reaction mixture to 90°C for 16 hours.
-
Lower the temperature to 60°C and continue heating for an additional 5 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Basify the aqueous solution with a concentrated aqueous sodium hydroxide solution to a pH > 10.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Rapid Deprotection with SmI2/Amine/Water
This protocol leverages the powerful and mild conditions of samarium(II) iodide.[6][8]
-
In a glovebox or under an inert atmosphere, prepare a 0.1 M solution of SmI2 in THF.
-
In a separate flask, dissolve the tosylated macrocycle in anhydrous THF.
-
Add triethylamine (or another suitable amine) and distilled water to the substrate solution.
-
Rapidly add the SmI2 solution to the substrate mixture with vigorous stirring. A color change from dark blue to yellow indicates reaction completion.[8]
-
Quench the reaction with a saturated aqueous solution of potassium carbonate.
-
Extract the mixture with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product as needed.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete tosyl deprotection.
Mechanistic Considerations
Caption: Simplified mechanisms of tosyl deprotection.
References
-
Sodium Amalgam: A Highly Efficient Reagent for the Detosylation of Azathiacrown Ethers. ResearchGate. [Link]
-
The Detosylation of Chiral 1,2-Bis(tosylamides). The Journal of Organic Chemistry. [Link]
-
Quantum Dot-Catalyzed Photoreductive Removal of Sulfonyl-Based Protecting Groups. National Institutes of Health. [Link]
-
Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. PubMed. [Link]
-
Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. ResearchGate. [Link]
-
Samarium(II) iodide. Wikipedia. [Link]
-
Desulfonylation of tosyl amides through catalytic photoredox cleavage of N-S bond under visible-light irradiation. Semantic Scholar. [Link]
-
Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. Organic Letters. [Link]
-
Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. J-STAGE. [Link]
- Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
-
2-Naphthalenesulfonyl as a Tosyl Substitute for Protection of Amino Functions. Cyclic Voltammetry Studies on Model Sulfonamides and Their Preparative Cleavage by Reduction. The Journal of Organic Chemistry. [Link]
-
Electroreductive deprotection of tosyl group using naphthalene. ResearchGate. [Link]
-
13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
-
What is the mechanism for the removal of a tosyl group with samarium(II) iodide?. Reddit. [Link]
-
Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. Semantic Scholar. [Link]
-
Tosyl group. Wikipedia. [Link]
-
Removal of the tosyl and nosyl groups. a Deprotection of tosyl (Ts)... ResearchGate. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Samarium(II) iodide - Wikipedia [en.wikipedia.org]
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- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. Quantum Dot-Catalyzed Photoreductive Removal of Sulfonyl-Based Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Desulfonylation of tosyl amides through catalytic photoredox cleavage of N-S bond under visible-light irradiation. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Regioselective Alkylation of Protected Cyclen
Welcome to the technical support center for the regioselective alkylation of protected cyclen. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for this critical synthetic transformation. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, ensuring your success in synthesizing precisely functionalized macrocycles.
Introduction
Cyclen (1,4,7,10-tetraazacyclododecane) and its derivatives are foundational scaffolds in medicinal chemistry, particularly in the development of MRI contrast agents and radiopharmaceuticals.[1][2] Achieving regioselective alkylation—the precise functionalization of one or more nitrogen atoms while leaving others untouched—is paramount for creating effective bifunctional chelators. The most common and reliable strategy involves the use of protecting groups to temporarily block reactive amine sites, directing alkylation to the desired position.[3][4]
This guide focuses on the widely used tris-Boc-protected cyclen intermediate, which allows for the selective alkylation of the single remaining secondary amine.[3] We will address common challenges, from incomplete reactions and side-product formation to purification hurdles and protecting group removal.
Frequently Asked Questions (FAQs)
Q1: Why is my mono-alkylation of tris-Boc-cyclen resulting in a low yield?
A low yield in the mono-alkylation of tris-Boc-cyclen can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or suboptimal reagent stoichiometry.
-
Steric Hindrance: If you are using a bulky alkylating agent, the steric hindrance around the remaining secondary amine of the tris-Boc-cyclen can slow down the reaction rate significantly.[5]
-
Poor Nucleophilicity: The nucleophilicity of the secondary amine on the tris-Boc-cyclen can be diminished by the electron-withdrawing nature of the adjacent Boc groups.
-
Side Reactions: Although less common with a protected cyclen, side reactions can still occur, consuming your starting material.
-
Issues with Purification: The desired product might be lost during workup or chromatographic purification.
Q2: I am observing multiple products in my reaction mixture by LC-MS. What are they, and how can I prevent them?
The most common side product is unreacted starting material. However, if you are starting with improperly prepared or purified tris-Boc-cyclen, you might have di-Boc or mono-Boc species present, which will lead to di- and tri-alkylation respectively. It is crucial to ensure the purity of your starting tris-Boc-cyclen.
In some rare cases, if the reaction is run at very high temperatures for extended periods, partial deprotection of a Boc group followed by alkylation could occur, though this is unlikely under standard conditions.
To prevent multiple products:
-
Ensure High Purity of Tris-Boc-Cyclen: Use NMR and LC-MS to confirm the purity of your starting material.
-
Optimize Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the alkylating agent to drive the reaction to completion without promoting side reactions.[3]
-
Control Reaction Temperature: Avoid excessive heat, which can lead to decomposition or side reactions. Room temperature to a moderate 50-80 °C is typically sufficient.[3]
Q3: What is the best base and solvent combination for the alkylation of tris-Boc-cyclen?
The choice of base and solvent is critical for a successful alkylation.
-
Bases: A moderately strong, non-nucleophilic base is preferred.
-
Solvents: Anhydrous polar aprotic solvents are ideal.
It is crucial to use anhydrous solvents to prevent hydrolysis of the alkylating agent and other unwanted side reactions.
Q4: My Boc deprotection step is not working efficiently. What could be the issue?
Inefficient Boc deprotection is often due to the following:
-
Insufficient Acid: The most common method for Boc deprotection is treatment with a strong acid like trifluoroacetic acid (TFA).[3][6] Ensure you are using a sufficient excess of TFA.
-
Reaction Time/Temperature: While deprotection is often rapid at room temperature, some sterically hindered or complex substrates may require longer reaction times or gentle warming.[3]
-
Water Content: While not always detrimental, the presence of water can sometimes affect the efficiency of deprotection. Using anhydrous conditions is a good practice.
The mechanism involves protonation of the carbamate followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[7]
Q5: How can I effectively purify my final alkylated cyclen derivative?
Purification can be challenging due to the polar nature of the final product.
-
Silica Gel Chromatography: This is the most common method for purifying the N-alkylated tris-Boc-cyclen intermediate. A gradient of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used.[3]
-
Reverse-Phase HPLC: For the final, deprotected product, which is often a salt and highly polar, reverse-phase HPLC can be an effective purification method.[8][9]
-
Recrystallization/Precipitation: If the final product is a solid, recrystallization or precipitation from an appropriate solvent system can be a highly effective purification technique.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive alkylating agent. 2. Insufficient base. 3. Low reaction temperature. 4. Steric hindrance. | 1. Check the purity and age of your alkylating agent. 2. Use 2-3 equivalents of base (e.g., K₂CO₃ or TEA).[3] 3. Increase the reaction temperature to 50-80 °C and monitor by TLC or LC-MS.[3] 4. Increase reaction time and/or temperature. Consider a more reactive alkylating agent if possible (e.g., iodide instead of bromide). |
| Formation of Multiple Products | 1. Impure starting tris-Boc-cyclen. 2. Over-alkylation due to partial deprotection. 3. Decomposition of starting material or product. | 1. Verify the purity of your starting material by NMR and LC-MS. 2. Avoid excessive heating and prolonged reaction times. 3. Ensure an inert atmosphere (argon or nitrogen) if your substrate is sensitive to oxidation. |
| Difficulty in Removing Boc Groups | 1. Insufficient acid (TFA). 2. Short reaction time. 3. Acid-labile functional groups on the alkyl chain. | 1. Use a larger excess of TFA (e.g., 25-50% solution in DCM).[3][6] 2. Increase reaction time to 2-4 hours or until LC-MS confirms complete deprotection.[3] 3. If your alkyl group is acid-sensitive, consider alternative protecting groups for the cyclen amines from the outset. |
| Challenges in Product Purification | 1. Product is highly polar and water-soluble. 2. Streaking on silica gel column. 3. Co-elution with impurities. | 1. For the final deprotected product, consider reverse-phase HPLC or recrystallization.[8][9] 2. Add a small amount of a basic modifier like triethylamine to the eluent for silica gel chromatography of amine-containing compounds. 3. Optimize your chromatography conditions (solvent system, gradient) or consider a different stationary phase. |
Experimental Protocols
Protocol 1: General Procedure for Mono-N-Alkylation of Tris-Boc-Cyclen
This protocol provides a general method for the alkylation of the single secondary amine on 1,4,7-tris(tert-butoxycarbonyl)-1,4,7,10-tetraazacyclododecane.[3]
Materials:
-
1,4,7-Tris(tert-butoxycarbonyl)-1,4,7,10-tetraazacyclododecane (Tris-Boc-cyclen)
-
Alkyl halide (e.g., ethyl bromoacetate, benzyl bromide)
-
Anhydrous acetonitrile (ACN) or dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or triethylamine (TEA)
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add tris-Boc-cyclen (1 equivalent).
-
Dissolve the tris-Boc-cyclen in anhydrous ACN or DMF.
-
Add the base (K₂CO₃ or TEA, 2-3 equivalents) to the solution.
-
To the stirring suspension, add the alkyl halide (1.1-1.5 equivalents) dropwise at room temperature.
-
Allow the reaction to stir at room temperature or heat to 50-80 °C. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter off any inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired N-alkylated tris-Boc-cyclen.
Protocol 2: General Procedure for Boc Deprotection
This protocol outlines the removal of the Boc protecting groups to yield the final alkylated cyclen derivative, often as a TFA salt.[3][10]
Materials:
-
N-alkylated Tris-Boc-cyclen
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware
Procedure:
-
Dissolve the purified N-alkylated tris-Boc-cyclen in dichloromethane.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add trifluoroacetic acid (a 25-50% solution in DCM is common) to the stirring solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until deprotection is complete as monitored by LC-MS.
-
Remove the solvent and excess TFA under reduced pressure. The resulting product is often obtained as a TFA salt and can be used directly or further purified.
Visual Guides
Workflow for Regioselective Alkylation
Caption: Workflow for the synthesis of N-alkylated cyclen.
Troubleshooting Logic Flow
Caption: Troubleshooting logic for low-yield reactions.
References
-
Li, W. et al. (2011). On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane. Tetrahedron Letters, 52(17), 2058-2061. [Link]
-
Moore, E. G. et al. (2011). On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane. Tetrahedron Letters, 52(17), 2058-2061. [Link]
-
Jagadish, B. et al. (2011). Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. Journal of Medicinal Chemistry, 54(9), 3297-3308. [Link]
-
ResearchGate. (n.d.). On the synthesis of 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10- tetraazacyclododecane. Retrieved from [https://www.researchgate.net/publication/251543883_On_the_Synthesis_of_147-Tris tert-butoxycarbonylmethyl-14710-tetraazacyclododecane]([Link] tert-butoxycarbonylmethyl-14710-tetraazacyclododecane)
-
ResearchGate. (n.d.). On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective N-substitution of cyclen with two different alkyl groups: Synthesis of all possible isomers. Retrieved from [Link]
- Kocienski, P. J. (1998). Protecting groups. Thieme.
-
ResearchGate. (n.d.). Optimization of reaction conditions and proposed catalytic cycle. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective mono N-alkylations of cyclen in one step syntheses. Retrieved from [Link]
-
YouTube. (2022). Alkylation of Cyanide, Part 3: Alkenes. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Regioselective N-substitution of cyclen with two different alkyl groups: synthesis of all possible isomers. Retrieved from [Link]
-
ResearchGate. (n.d.). A selective one-step synthesis of tris N-alkylated cyclens. Retrieved from [Link]
-
University of Rochester. (n.d.). Protecting Groups. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Cyclen on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC separation of cyclen polycarboxylates using contactless conductivity detection. Retrieved from [Link]
- Google Patents. (n.d.). WO2022207425A1 - Process for the preparation of cyclen.
-
National Center for Biotechnology Information. (n.d.). Regioselective Radical Alkylation of Arenes Using Evolved Photoenzymes. Retrieved from [Link]
- Google Patents. (n.d.). JP2003522114A - Manufacturing method of cyclen.
-
AdvancedSeq. (2021). Purification Methods of Cycle Sequencing Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions. Retrieved from [Link]
-
American Chemical Society. (2025). Additive-Controlled Regioswitching in Ni-Catalyzed Enantioselective Hydrophosphination of Unactivated Alkenes. Retrieved from [Link]
-
Reddit. (2023). Bulky alkylation troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Alkylation of bridged cyclam and cyclen derivatives; Archibald and coworkers. Retrieved from [Link]
-
Codexis. (n.d.). Enabling in-process control with analytical monitoring after each cycle. Retrieved from [Link]
-
Macmillan Group - Princeton University. (n.d.). Deoxycyanation of Alkyl Alcohols. Retrieved from [Link]
Sources
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective N-substitution of cyclen with two different alkyl groups: synthesis of all possible isomers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 8. Separation of Cyclen on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Column Chromatography Purification of Tosylated Aza-Macrocycles
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the column chromatography purification of tosylated aza-macrocycles. The unique chemical nature of these compounds—large, often flexible macrocyclic structures bearing basic nitrogen atoms masked by bulky, electron-withdrawing tosyl groups—presents a specific set of purification hurdles. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to navigate these complexities effectively.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the purification process, offering systematic approaches to diagnose and resolve them.
Issue 1: Poor Separation or Co-elution of Products and Byproducts
Question: I'm observing poor separation between my desired tosylated aza-macrocycle and closely related impurities (e.g., incompletely tosylated precursors, diastereomers, or ring-opened byproducts). My TLC shows spots that are very close together. How can I improve the resolution?
Answer: Poor resolution is a classic chromatography challenge, often exacerbated by the similar polarities of macrocyclic compounds. Here is a hierarchical approach to improving separation:
-
Optimize the Mobile Phase (Eluent): This is the most critical and accessible parameter.
-
The 10-20% Rule: Start by adjusting the polarity of your eluent system. A common starting point for tosylated compounds is a hexane/ethyl acetate or dichloromethane/methanol mixture.[1] The goal is to achieve an Rf value of approximately 0.2-0.4 for your target compound on a TLC plate.[2] If your spots are high on the TLC plate (Rf > 0.5), decrease the eluent polarity. If they are stuck at the baseline (Rf < 0.1), increase the polarity.
-
Introduce a Third Solvent: If a binary system fails, introducing a third solvent can fine-tune selectivity. For example, in a hexane/ethyl acetate system, adding a small percentage (1-5%) of dichloromethane or acetone can alter the interactions between your compounds and the stationary phase, potentially resolving overlapping spots.
-
Gradient Elution: For complex mixtures with components of widely differing polarities, a gradient elution is superior to an isocratic (constant solvent composition) one.[3] Start with a low-polarity mobile phase to elute non-polar impurities, and gradually increase the polarity to elute your product and then more polar impurities. This sharpens peaks and improves resolution.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, the issue may be the stationary phase's interaction with your molecules.
-
Standard Silica Gel: Most purifications of tosylated compounds are attempted on standard silica gel.[1][4] However, the acidic nature of silica can cause issues with amine-containing molecules.
-
Amine-Functionalized Silica: For compounds with basic nitrogen atoms, even when tosylated, residual basicity can lead to tailing on acidic silica. Using an amine-functionalized silica column can significantly improve peak shape and selectivity by minimizing these acid-base interactions.[5]
-
Alumina (Basic or Neutral): Alumina is another alternative to silica. Basic or neutral alumina can be effective for purifying basic compounds, preventing the degradation that can sometimes occur on acidic silica gel.[6]
-
-
Improve Column Packing and Sample Loading:
-
Proper Packing: Ensure your column is packed uniformly without any air bubbles or channels, as these will lead to uneven solvent flow and band broadening.[2]
-
Dry Loading: Aza-macrocycles can be of limited solubility. If your compound is not readily soluble in the initial mobile phase, "dry loading" is recommended.[7] This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of your column.[1][7] This technique ensures that the entire sample starts as a narrow, concentrated band.
-
Issue 2: Product Tailing or Streaking on TLC and Column
Question: My product spot on the TLC plate is not round but appears as a long streak or "tail." This is also happening on my column, leading to broad fractions and poor purity. What causes this and how can I fix it?
Answer: Tailing is a common problem when purifying compounds with amine functionalities, even when protected. It is typically caused by strong, non-ideal interactions between the analyte and the stationary phase.
-
Acid-Base Interactions: The primary cause of tailing for aza-macrocycles on silica gel is the interaction between the basic nitrogen atoms and the acidic silanol groups (Si-OH) on the silica surface.[8]
-
Solution: Add a Basic Modifier. To counteract this, add a small amount (0.5-2%) of a volatile amine base, such as triethylamine (TEA) or pyridine, to your mobile phase.[3][8][9] The modifier will preferentially interact with the acidic sites on the silica, effectively "masking" them from your product and resulting in more symmetrical, less retained peaks.[8]
-
-
Overloading the Column: Applying too much sample for the amount of stationary phase will saturate the column, leading to tailing.
-
Solution: Reduce the Load. As a general rule, for a straightforward separation, the mass of the crude material should be about 1-5% of the mass of the silica gel. For difficult separations, this ratio should be much lower (e.g., <1%).
-
-
Inappropriate Solvent System: If the compound has poor solubility in the mobile phase, it can precipitate and re-dissolve as it moves down the column, causing tailing.
-
Solution: Ensure Solubility. Check that your compound is fully soluble in the chosen eluent. If not, you may need to select a different solvent system or consider a different stationary phase.
-
Issue 3: Irreversible Adsorption or Decomposition on the Column
Question: I've run my column, but I have very low recovery of my desired product. I suspect it either stuck to the silica gel or decomposed. How can I confirm this and prevent it?
Answer: This is a critical issue, as it can lead to complete loss of valuable material. Tosylated amines are generally stable, but the combination of a sensitive macrocyclic structure and the acidic environment of silica gel can sometimes lead to problems.[6][10]
-
Diagnosing the Problem with a 2D TLC:
-
Protocol: Spot your crude mixture on a TLC plate and run it in your chosen eluent system. After the first run, dry the plate completely, rotate it 90 degrees, and run it again in the same eluent.
-
Interpretation: If your compound is stable, all the spots will lie on a diagonal line. If you see new spots that are not on the diagonal, it indicates that your compound is decomposing on the silica plate, and it will certainly do so on a column.[10]
-
-
Preventing Decomposition and Irreversible Adsorption:
-
Deactivate the Silica Gel: If decomposition is confirmed, you can "deactivate" the silica gel. This is done by pre-flushing the packed column with a solvent system containing a small percentage of triethylamine (1-3%), which neutralizes the most acidic sites.[3]
-
Switch to a Less Acidic Stationary Phase: As mentioned previously, using neutral alumina or an amine-functionalized silica gel can be a much milder alternative for acid-sensitive compounds.[6][8]
-
Consider Reversed-Phase Chromatography: If normal-phase chromatography consistently fails, reversed-phase chromatography (e.g., using a C18-functionalized silica stationary phase with a polar mobile phase like water/acetonitrile or water/methanol) can be an excellent alternative.[11] Tosylated compounds are often hydrophobic enough to be well-retained and separated in reversed-phase systems.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right starting solvent system for my TLC analysis?
A1: Base your initial choice on the polarity of your tosylated aza-macrocycle. A good starting point for many tosylated compounds is a 4:1 to 1:1 mixture of Hexane:Ethyl Acetate.[1] Spot your crude material on a TLC plate and run this system. If the Rf is too high, increase the proportion of hexane. If it's too low, increase the ethyl acetate. For more polar macrocycles, a starting system of 95:5 Dichloromethane:Methanol is a reasonable alternative.
Q2: My tosylated aza-macrocycle is not UV-active. How can I visualize it on a TLC plate?
A2: Many organic molecules do not absorb UV light, making visualization challenging.[12][13] In these cases, chemical staining is necessary. After running your TLC, dry the plate and dip it into a staining solution, followed by gentle heating with a heat gun.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain that reacts with any functional group that can be oxidized, which includes most organic compounds.[4][13] It will appear as yellow spots on a purple background.[13]
-
p-Anisaldehyde Stain: This stain is also very versatile and can produce a range of colors for different functional groups, which can be helpful in distinguishing between your product and impurities.[14]
-
Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as brown spots.[13][15] This stain is often reversible.[14]
Q3: Can the tosyl group be cleaved during column chromatography on silica gel?
A3: While the N-tosyl group is generally robust, it is not completely immune to cleavage under certain conditions. It is considered stable to the mildly acidic nature of standard silica gel during a typical chromatography run.[16] However, if the silica is particularly acidic or if the compound is left on the column for an extended period, some hydrolysis might occur, especially if there is water present in the solvents. If you suspect this is happening, neutralizing the silica with triethylamine is a good preventative measure.[3]
Q4: What is the best way to load a highly viscous or solid sample onto the column?
A4: For viscous oils or solids, direct loading can be difficult and lead to a wide initial band. The best method is dry loading.[7]
-
Step 1: Dissolve your crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Step 2: Add a small amount of silica gel (typically 2-3 times the mass of your crude sample) to the solution.
-
Step 3: Use a rotary evaporator to gently remove the solvent until you have a dry, free-flowing powder.
-
Step 4: Carefully layer this powder on top of your packed column. This ensures a very narrow and evenly distributed starting band, which is crucial for good separation.[1]
Q5: My separation looks good on TLC, but on the column, all the fractions are mixed. Why?
A5: This frustrating situation can arise from several factors:
-
Overloading: The most common cause. A separation that works for a microgram-scale TLC spot may fail when you load milligrams or grams onto a column. Try reducing the amount of material.
-
Column Packing: A poorly packed column with channels or cracks will ruin a separation.[2] Ensure the packing is uniform and firm.
-
TLC vs. Column Conditions: Ensure the silica gel used for your TLC plates and your column are of a similar grade. Also, the heat generated during column packing and running can sometimes alter separation behavior compared to an ambient temperature TLC run.
-
On-Column Degradation: As discussed in the troubleshooting section, your compound might be slowly degrading on the column, continuously releasing impurities that contaminate all fractions.[10] A 2D TLC can help diagnose this.[10]
Section 3: Key Workflow Visualizations
Troubleshooting Decision Tree for Poor Separation
This diagram outlines a logical progression for addressing separation issues.
Caption: A decision tree for troubleshooting poor separation.
Section 4: Data and Protocols
Table 1: Common TLC Stains for Visualization
| Stain | Recipe | Target Compounds | Appearance |
| Potassium Permanganate | 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL H₂O.[13] | General use for oxidizable groups (alkenes, alcohols, amines).[13] | Yellow/brown spots on a purple/pink background.[13] |
| p-Anisaldehyde | 10mL p-anisaldehyde, 10mL conc. H₂SO₄ in 200mL EtOH.[14] | General use; particularly good for nucleophiles. Can give a variety of colors. | Various colored spots on a faint background. |
| Ninhydrin | 0.3g ninhydrin in 100mL n-butanol with 3mL acetic acid.[14] | Primary and secondary amines, amino acids.[13][14] | Purple/blue spots (primary amines) or yellow spots (secondary amines). |
| Iodine | A few crystals of I₂ in a sealed chamber.[13][15] | General use, especially for unsaturated and aromatic compounds.[13] | Brown spots on a light-brown background. |
Protocol 1: Step-by-Step Dry Loading of a Sample
-
Dissolution: Dissolve the crude tosylated aza-macrocycle (e.g., 500 mg) in a minimal volume of a volatile solvent like dichloromethane (DCM) or acetone (approx. 5-10 mL) in a round-bottom flask.
-
Adsorption: Add silica gel (approx. 1.0-1.5 g, or 2-3 times the sample weight) to the flask. Swirl to create a slurry.
-
Evaporation: Attach the flask to a rotary evaporator. Gently rotate the flask without heat (or with very mild warming, <30°C) under reduced pressure until the silica is completely dry and forms a fine, free-flowing powder. Ensure there are no clumps of material.
-
Column Preparation: Prepare the main chromatography column by packing it with silica gel as a slurry in the initial, least polar eluent. Allow the silica to settle and the solvent to drain to the level of the silica bed.
-
Loading: Carefully pour the silica-adsorbed sample powder onto the top of the packed column, creating a thin, even layer. Gently tap the side of the column to settle the powder.
-
Topping Off: Carefully add a thin (0.5-1 cm) layer of sand on top of the sample layer to prevent disturbance during solvent addition.[2][7]
-
Elution: Gently add the eluent to the column and begin the elution process.
References
- Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
- Technical Support Center: Troubleshooting Incomplete Tosyl
- Systematic Approach to Chromatography of Qu
- HPLC Separation Modes - Stationary Phase in HPLC.
- How changing stationary phase chemistry can impact separ
- Organic Syntheses Procedure. Organic Syntheses.
- Magic Formulas: TLC Stains. University of Rochester Department of Chemistry.
- Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods.
- 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time!. Dr. Aman.
- TLC stains. n/a.
- Stains for Developing TLC Pl
- EXPERIMENTAL SUPPORTING INFORM
- Using amines or amino acids as mobile phase modifiers in chromatography.
- Divergent, C-C Bond Forming Macrocyclizations Using Modular Sulfonylhydrazone and Derived Substrates.
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
- Removal of the tosyl and nosyl groups. a Deprotection of tosyl (Ts)...
- Tips for Flash Column Chromatography. University of Rochester Department of Chemistry.
- Purification of Organic Compounds by Flash Column Chrom
- 2.4A: Macroscale Columns. Chemistry LibreTexts.
- Product decomposed on silica gel.
- How do I purify ionizable organic amine compounds using flash column chrom
- p-Toluenesulfonamides. Organic Chemistry Portal.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chromatography [chem.rochester.edu]
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- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. biotage.com [biotage.com]
- 9. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. Magic Formulas [chem.rochester.edu]
- 15. TLC stains [reachdevices.com]
- 16. p-Toluenesulfonamides [organic-chemistry.org]
Technical Support Center: Managing Acidic Conditions for Tosyl Deprotection
Welcome to the technical support center for managing acidic tosyl deprotection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the cleavage of tosyl (Ts) protecting groups under acidic conditions. The p-toluenesulfonyl (tosyl) group is a robust and widely used protecting group for amines, alcohols, and phenols due to its stability across a broad range of reaction conditions.[1][2] However, this stability necessitates specific and often vigorous conditions for its removal, which can present challenges in the synthesis of complex molecules.[3][4]
This resource provides a combination of frequently asked questions (FAQs) for foundational knowledge and detailed troubleshooting guides to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why are harsh acidic conditions often required for tosyl deprotection?
The stability of the tosyl group stems from the strong electron-withdrawing nature of the sulfonyl group, which makes the sulfonamide (in the case of protected amines) or sulfonate ester (for protected alcohols/phenols) bond very stable and resistant to cleavage.[1] Acid-catalyzed cleavage typically involves protonation of an oxygen atom on the sulfonyl group, which makes the sulfur atom more electrophilic and susceptible to nucleophilic attack or facilitates the departure of the tosylate as a good leaving group. Overcoming the high activation energy for this process often requires the use of strong, concentrated acids and elevated temperatures.[3][4]
Q2: What are the most common acidic reagents for tosyl deprotection?
A range of strong acids and acid mixtures are employed for tosyl deprotection. The choice of reagent depends on the stability of the substrate and the other functional groups present in the molecule.[3][4]
| Reagent System | Typical Conditions | Notes |
| Hydrobromic Acid (HBr) in Acetic Acid | 33-48% HBr in AcOH, often with a scavenger like phenol, heated (e.g., 70-100 °C).[2][5][6] | A classic and potent method. The harsh conditions can be detrimental to acid-sensitive substrates.[5] |
| Concentrated Sulfuric Acid (H₂SO₄) | Concentrated H₂SO₄, often heated to 100 °C.[3][4] | Very harsh conditions, suitable only for robust molecules. Can lead to higher yields than HBr/AcOH in some cases.[6] |
| Trifluoromethanesulfonic Acid (TfOH) | Can be used in near-stoichiometric amounts, sometimes at elevated temperatures (e.g., 90 °C).[7][8] | Effective for neutral or electron-deficient N-arylsulfonamides. Electron-rich substrates may undergo sulfonyl group migration.[7][8] |
| Perchloric Acid (HClO₄) in Acetic Acid | Used for deprotection of N-tosylated amino compounds.[9] | Reported to give excellent yields and avoid the formation of undesired products in specific cases.[9] |
Q3: What is the role of a scavenger, such as phenol, in tosyl deprotection?
During the acidic cleavage of a tosyl group, reactive electrophilic intermediates can be generated. For instance, the cleavage can produce a carbocation from the protected functional group. These intermediates can lead to undesired side reactions with other nucleophilic sites in the starting material or product. A scavenger, like phenol, is added to the reaction mixture to trap these reactive intermediates, thereby preventing side product formation and improving the yield and purity of the desired product.[5]
Q4: Are O-tosyl groups (on alcohols/phenols) cleaved under the same acidic conditions as N-tosyl groups (on amines)?
Generally, the conditions required to cleave O-tosyl and N-tosyl groups can be similar, often involving strong acids.[10][11] However, the primary purpose of converting an alcohol to a tosylate is often to make the hydroxyl group a better leaving group for subsequent nucleophilic substitution (SN2) reactions, not as a protecting group to be removed to regenerate the alcohol.[2][12] If the goal is to recover the alcohol, acidic hydrolysis can be used, for example, with sulfuric acid.[10] The specific conditions will be highly dependent on the overall structure of the molecule.
Troubleshooting Guides
Issue 1: Incomplete Deprotection
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction time.
Potential Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The tosyl group is notoriously stable. The acidity of the reaction medium may not be sufficient to achieve complete cleavage.
-
Low Reaction Temperature: The activation energy for tosyl cleavage is high.
-
Steric Hindrance: A sterically hindered tosyl group will be less accessible to the acid and any nucleophiles involved in the cleavage, slowing down the reaction.
-
Solution: Prolong the reaction time and/or increase the temperature. In some cases, a less sterically demanding deprotection method, such as reductive cleavage, might be a better alternative if acidic conditions are not obligatory.[1]
-
Experimental Workflow: Optimizing for Complete Deprotection
Caption: Troubleshooting workflow for incomplete tosyl deprotection.
Issue 2: Substrate Degradation or Low Yield of Desired Product
Symptom: Formation of multiple unidentified byproducts, charring, or a low isolated yield of the deprotected product.
Potential Causes & Solutions:
-
Presence of Acid-Labile Functional Groups: The harsh acidic conditions required for tosyl cleavage can degrade other sensitive functional groups in the molecule, such as furans, acetals, or some ethers.[13][14]
-
Solution 1 (Milder Conditions): Attempt the deprotection at a lower temperature for a longer period. While this may not always be effective for the tosyl group itself, it can sometimes find a window where deprotection occurs faster than degradation.
-
Solution 2 (Alternative Methods): If the substrate is particularly sensitive, acidic deprotection may not be viable. In such cases, reductive cleavage methods (e.g., magnesium in methanol, or samarium(II) iodide) are excellent, milder alternatives.[5][14]
-
-
Side Reactions from Reactive Intermediates: As mentioned in the FAQ, electrophilic intermediates can cause undesired reactions.
-
Solution: Add a scavenger like phenol to the reaction mixture. This is particularly important when using HBr in acetic acid.[5]
-
Logical Relationship: Condition Severity vs. Functional Group Compatibility
Caption: Correlation between deprotection conditions and functional group tolerance.
Issue 3: Difficulty in Product Isolation and Workup
Symptom: The deprotected product, typically an amine, is difficult to extract from the aqueous phase after workup, leading to low isolated yields.
Potential Causes & Solutions:
-
Formation of a Water-Soluble Salt: After deprotection, the resulting amine is protonated by the strong acid, forming a salt (e.g., a hydrobromide or sulfate salt). These salts are often highly polar and soluble in water, making extraction into a nonpolar organic solvent inefficient.[1][13]
-
Solution: After the reaction is complete and cooled, carefully pour the mixture into ice-cold water. Then, basify the aqueous solution to a high pH (>10) using a concentrated base like NaOH or NaHCO₃.[1][5] This deprotonates the amine salt, generating the free amine, which is typically much more soluble in organic solvents like dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product.[1]
-
Protocol: Acidic Deprotection of an N-Tosyl Amine with HBr/AcOH
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the N-tosyl amine substrate in 33% hydrobromic acid in acetic acid. Add a scavenger, such as phenol (1-2 equivalents), if the substrate is prone to side reactions.[5]
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the progress by TLC or LC-MS.[5]
-
Monitoring: Continue heating until the starting material is consumed (this can take several hours).[5]
-
Workup (Quenching & Basification): Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing ice-cold water.[5]
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate or a concentrated solution of sodium hydroxide until the pH of the aqueous solution is greater than 10. Be cautious as this neutralization is exothermic and may release gas.[1][5]
-
Extraction: Transfer the mixture to a separatory funnel and extract the deprotected amine with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.[1]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.[1]
-
Purification: Purify the crude product as necessary, typically by flash column chromatography on silica gel.
References
-
ResearchGate. (2014). Can someone suggest an efficient method to deprotection of O-tosylate? ResearchGate. Retrieved from [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley.
- Google Patents. (n.d.). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
- van der Eijk, J. M., Nolte, R. J. M., & Zwikker, J. W. (1979). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Acids Reagent Guide. Wordpress.
-
Wikipedia. (n.d.). Tosyl group. Wikipedia. Retrieved from [Link]
- Google Patents. (n.d.). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
-
Reddit. (2020). Deprotection of Tosylate/Mesylate. Reddit. Retrieved from [Link]
- Z-Library. (n.d.). GREENE'S PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.
- Indian Academy of Sciences. (n.d.).
- Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
-
ResearchGate. (n.d.). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate. (2012). What is the role and mechanism of action of tosyl chloride in organic synthesis? ResearchGate. Retrieved from [Link]
Sources
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- 2. Tosyl group - Wikipedia [en.wikipedia.org]
- 3. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 4. US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. p-Toluenesulfonamides [organic-chemistry.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane
Welcome to the technical support center for the synthesis of 1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly when scaling up. We will address common challenges, provide in-depth troubleshooting, and offer detailed protocols to ensure a successful and reproducible outcome.
The synthesis of 1,4,7,10-tetraazacyclododecane (cyclen) derivatives is a cornerstone in the development of various applications, from medical imaging contrast agents to therapeutic agents.[1][2] The tosyl-protected intermediate, this compound, is a critical precursor that allows for selective functionalization of the cyclen ring. However, its synthesis is not without challenges, especially when moving from bench-scale to larger quantities.[3] This guide aims to provide practical, experience-based solutions to common issues encountered during this process.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the synthesis of this compound:
Q1: What are the most critical parameters for a successful tosylation of cyclen?
A1: The most critical parameters are the purity of your starting materials (cyclen and tosyl chloride), the choice of base and solvent, the reaction temperature, and maintaining a high-dilution environment to favor intramolecular over intermolecular reactions.[4][5]
Q2: Why is my yield consistently low?
A2: Low yields are often attributed to competing polymerization reactions, which are a common issue in macrocyclization.[4][5] Other factors include incomplete reaction, degradation of starting materials, or loss of product during workup and purification.
Q3: How do I effectively purify the final product?
A3: The most common and effective method for purifying this compound is recrystallization.[6] A mixture of ethanol and tetrahydrofuran (THF) is often effective.[6] For more persistent impurities, column chromatography on silica gel can be employed.
Q4: What are the common side-products and how can I minimize their formation?
A4: The primary side-products are partially tosylated cyclen derivatives (mono-, di-, and tri-tosylated) and polymeric materials. Minimizing these involves using a slight excess of tosyl chloride, ensuring a homogenous reaction mixture, and adhering to high-dilution principles.
Q5: Is it possible to scale up this synthesis without a complex high-dilution setup?
A5: While challenging, it is possible. A slow, controlled addition of the reagents via a syringe pump to a heated reaction mixture can mimic high-dilution conditions by keeping the concentration of the reactants low at any given time. This is a more practical approach for larger scale reactions.
Q6: What are the most reliable methods for deprotecting the tosyl groups?
A6: The tosyl groups are robust and require strong acidic or reductive conditions for removal.[7] Common methods include refluxing in a mixture of hydrobromic acid and acetic acid, or using reducing agents like sodium in liquid ammonia or sodium naphthalenide.[8][9][10]
In-Depth Troubleshooting Guide
This section provides a more detailed approach to resolving specific issues you may encounter during the synthesis.
Problem 1: Low or No Product Formation
| Possible Cause | Recommended Solution |
| Inactive Tosyl Chloride | p-Toluenesulfonyl chloride can degrade over time, especially if exposed to moisture, forming p-toluenesulfonic acid.[11] It is crucial to use a fresh, high-purity reagent. If in doubt, the tosyl chloride can be purified by recrystallization from a solvent like hexane or a mixture of chloroform and petroleum ether.[12][13] |
| Poor Quality Cyclen | The purity of the starting cyclen is paramount. Impurities can interfere with the reaction. Ensure you are using a high-purity grade of cyclen. |
| Incorrect Reaction Conditions | The choice of base and solvent is critical. Pyridine is often used as both the base and solvent, but other non-nucleophilic bases like triethylamine in a solvent such as dichloromethane (DCM) or acetonitrile can also be effective.[14][15] The reaction is typically run at elevated temperatures (reflux) to ensure it goes to completion. |
| Competing Polymerization | This is the most significant challenge in macrocycle synthesis.[4][16] To favor the desired intramolecular cyclization, the reaction must be run under high-dilution conditions. This is typically achieved by the slow, simultaneous addition of the reactants to a large volume of solvent. |
Problem 2: Product is an Intractable Oil or Fails to Crystallize
| Possible Cause | Recommended Solution |
| Presence of Impurities | Even small amounts of impurities, such as partially tosylated intermediates or residual solvent, can inhibit crystallization. If direct recrystallization of the crude product fails, first attempt a purification by column chromatography. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point. The purified fractions can then be combined, the solvent removed, and the resulting solid recrystallized. |
| Inappropriate Crystallization Solvent | Finding the right solvent system for recrystallization is key. If a 2:1 ethanol-THF mixture does not work, try other solvent systems such as ethanol/water, isopropanol, or toluene.[6] |
Problem 3: Difficulties in Scaling Up the Reaction
| Possible Cause | Recommended Solution |
| Impracticality of High-Dilution | At a larger scale, using massive volumes of solvent for high-dilution becomes impractical. The principle of high-dilution can be maintained by using a syringe pump to slowly add the reactants to a smaller volume of refluxing solvent over an extended period (e.g., 8-12 hours). |
| Exothermic Reaction Control | The tosylation reaction can be exothermic. When scaling up, ensure you have adequate cooling and temperature monitoring to maintain control over the reaction. |
| Work-up and Purification Challenges | Handling large volumes of solvents and solids during work-up and purification can be cumbersome. Utilize appropriate large-scale equipment such as larger filtration apparatus and mechanical stirrers for crystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures.[6]
Materials:
-
1,4,7,10-tetraazacyclododecane (cyclen)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Tetrahydrofuran (THF)
Procedure:
-
In a large, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and two dropping funnels, add 500 mL of anhydrous pyridine.
-
Heat the pyridine to reflux.
-
In one dropping funnel, dissolve 17.2 g (0.1 mol) of cyclen in 250 mL of anhydrous pyridine.
-
In the other dropping funnel, dissolve 76.3 g (0.4 mol) of p-toluenesulfonyl chloride in 250 mL of anhydrous pyridine.
-
Simultaneously add the solutions of cyclen and tosyl chloride dropwise to the refluxing pyridine over a period of 8-10 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours.
-
Allow the mixture to cool to room temperature.
-
Slowly add a solution of 40 g of NaOH in 100 mL of water to the reaction mixture.
-
The product will precipitate out of the solution. Filter the solid and wash it with water and then with ethanol.
Protocol 2: Purification by Recrystallization
-
Take the crude, filtered product from the synthesis step.
-
Dissolve the solid in a minimal amount of a boiling 2:1 mixture of ethanol and THF.[6]
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Filter the purified crystals and dry them under vacuum. The expected melting point is in the range of 111-113°C.[6]
Protocol 3: Deprotection of Tosyl Groups
A common method for the deprotection of N-tosyl groups is presented below.[7]
Materials:
-
This compound
-
48% Hydrobromic acid (HBr)
-
Glacial acetic acid
Procedure:
-
To a round-bottom flask, add the tosylated cyclen.
-
Add a mixture of 48% HBr and glacial acetic acid.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and carefully neutralize it with a strong base (e.g., NaOH) to precipitate the free cyclen.
-
The cyclen can then be extracted into an organic solvent and purified.
Visualizations
Synthesis Workflow
Caption: A workflow diagram for the synthesis of this compound.
High-Dilution vs. Polymerization
Caption: The principle of high-dilution favoring intramolecular cyclization over intermolecular polymerization.
References
-
Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. PMC - NIH. [Link]
-
Synthesis of novel 1,4,7,10-tetraazacyclodecane-1,4,7,10-tetraacetic acid (DOTA) derivatives for chemoselective attachment to unprotected polyfunctionalized compounds. PubMed. [Link]
-
Macrocycle - Wikipedia. [Link]
-
A new, facile synthesis of 1,4,7,10-tetraazacyclododecane: cyclen. PubMed. [Link]
-
Removal of the tosyl and nosyl groups. a Deprotection of tosyl (Ts)... | Download Scientific Diagram. ResearchGate. [Link]
-
Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery. PMC - NIH. [Link]
-
Electroreductive deprotection of tosyl group using naphthalene. ResearchGate. [Link]
-
Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions. ResearchGate. [Link]
-
Tosyl group - Wikipedia. [Link]
-
Obstacles and innovations of macrocyclic drug development. Drug Target Review. [Link]
-
Synthetic Opportunities and Challenges for Macrocyclic Kinase Inhibitors. PubMed. [Link]
-
Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. pubs.acs.org. [Link]
-
Synthesis of 1,4,7,10-tetraazacyclododecane. PrepChem.com. [Link]
-
Syntheses of 1,4,7,10-tetraazacyclododecane and its derivatives. ResearchGate. [Link]
-
Strategies for the Diversity-Oriented Synthesis of Macrocycles. David Spring's group. [Link]
-
Organic Syntheses Procedure. orgsyn.org. [Link]
-
Straightforward and mild deprotection methods of N-mono- and N1,N7-functionalised bisaminal cyclens | Request PDF. ResearchGate. [Link]
- Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives.
- WO2000053588A1 - A process for the preparation of 1,4,7,10-tetraazacyclododecane.
-
1,4,7,10-tetraazacyclododecane - Organic Syntheses Procedure. orgsyn.org. [Link]
-
Consideration of selectivity in tosylation of alcohols in the absence of KOH. ResearchGate. [Link]
-
Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. [Link]
-
Purification of Tosyl chloride. Chempedia - LookChem. [Link]
-
post tosylation purification. Sciencemadness Discussion Board. [Link]
- CN103360333A - Preparation method of high-purity cyclen.
-
Tosylation protocol? : r/Chempros. Reddit. [Link]
-
How can I tosylate an hindered secondary alcohol? ResearchGate. [Link]
Sources
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- 2. Synthesis of novel 1,4,7,10-tetraazacyclodecane-1,4,7,10-tetraacetic acid (DOTA) derivatives for chemoselective attachment to unprotected polyfunctionalized compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Macrocycle - Wikipedia [en.wikipedia.org]
- 5. Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO1997031905A1 - Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives - Google Patents [patents.google.com]
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- 9. researchgate.net [researchgate.net]
- 10. faculty.fiu.edu [faculty.fiu.edu]
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- 12. Purification of Tosyl chloride - Chempedia - LookChem [lookchem.com]
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- 16. Synthetic Opportunities and Challenges for Macrocyclic Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Scientist's Guide to Amine Protection in Cyclen Chemistry: A Comparative Analysis of Tosyl and Other Key Protecting Groups
Introduction: The Challenge and Importance of Cyclen Functionalization
Cyclen (1,4,7,10-tetraazacyclododecane) is a cornerstone macrocycle in medicinal chemistry and materials science. Its unique cage-like structure and ability to strongly chelate metal ions have made it an indispensable scaffold for MRI contrast agents (e.g., Gd-DOTA), radiopharmaceuticals, and targeted drug delivery systems. However, the synthetic utility of the bare cyclen ring is limited by its symmetry; all four secondary amine positions are chemically equivalent.
To unlock the full potential of the cyclen platform, researchers must perform regioselective N-functionalization—a task that is impossible without the strategic use of amine protecting groups.[1][2] The choice of protecting group is a critical decision that dictates the entire synthetic route, influencing reaction yields, purification strategies, and the compatibility of subsequent chemical transformations.
This guide provides an in-depth comparison of the p-toluenesulfonyl (tosyl, Ts) group with other widely used amine protecting groups—tert-butoxycarbonyl (Boc), carboxybenzyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—specifically in the context of cyclen chemistry. We will explore the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers to make informed decisions for their specific synthetic goals.
The Workhorse: Tosyl (Ts) Protection of Cyclen
The tosyl group has a long and storied history in cyclen chemistry; indeed, the foundational Richman-Atkins synthesis uses tosylamides as key intermediates to construct the macrocyclic ring itself.[3][4]
Chemistry and Application
The tosyl group is installed by reacting cyclen with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.[5][6][7] The resulting N-tosyl sulfonamide is exceptionally stable.[8]
Advantages for Cyclen Synthesis:
-
Exceptional Stability: Tosylamides are robust and inert to a wide range of reaction conditions, including strongly acidic media (e.g., TFA used for Boc deprotection), catalytic hydrogenation, and many organometallic reagents. This allows for extensive modification of other parts of the molecule without disturbing the protected amines.
-
High Crystallinity: Tosylated cyclen derivatives are often highly crystalline solids, which greatly simplifies purification by recrystallization, an important consideration for large-scale synthesis.
-
Reactivity Modulation: The strong electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the nitrogen atom it protects. This electronic effect can be leveraged to control the regioselectivity of subsequent alkylations on partially tosylated cyclen intermediates.
Disadvantages and Deprotection Challenges:
-
Harsh Deprotection: The primary drawback of the tosyl group is its stability, which necessitates harsh conditions for its removal.[8] Common methods include:
-
Functional Group Incompatibility: These aggressive deprotection conditions are incompatible with many common functional groups (e.g., esters, Boc groups, and other acid-sensitive moieties), severely limiting the tosyl group's orthogonality and its use in the final stages of complex syntheses.
Key Alternatives: A Comparative Overview
The limitations of the tosyl group have driven the adoption of more labile protecting groups, particularly in the synthesis of complex, multifunctional cyclen derivatives. The choice among Boc, Cbz, and Fmoc is based on the principle of orthogonality —the ability to selectively remove one protecting group in the presence of others.[12][13][14][15]
Boc (tert-Butoxycarbonyl) Group
-
Chemistry: Installed using di-tert-butyl dicarbonate ((Boc)₂O), the Boc group forms a carbamate linkage.[16][17]
-
Deprotection: It is highly acid-labile and is typically removed with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[15][18][19]
-
Comparison with Tosyl: The Boc group is the quintessential acid-labile protecting group. Its mild deprotection conditions make it fully orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group. However, it is incompatible with the strong acids often used to remove tosyl groups. Its ease of removal makes it ideal for protecting amines that need to be unmasked mid-synthesis for further functionalization.
Cbz (Carboxybenzyl) Group
-
Chemistry: Installed using benzyl chloroformate (Cbz-Cl), the Cbz group is another common carbamate-based protection.
-
Deprotection: Its defining feature is its unique cleavage by catalytic hydrogenolysis (H₂ gas with a palladium catalyst).[15][18] This method is exceptionally mild and selective.
-
Comparison with Tosyl: Cbz offers a distinct mode of deprotection that is orthogonal to both acid- and base-labile groups.[15][20] This makes it extremely valuable in multi-step syntheses. Its main limitation is its incompatibility with other reducible functional groups, such as alkenes, alkynes, or some nitro groups, which would also be reduced during hydrogenolysis.[15]
Fmoc (9-Fluorenylmethyloxycarbonyl) Group
-
Chemistry: Installed via reagents like Fmoc-Cl or Fmoc-OSu.
-
Deprotection: The Fmoc group is cleaved under mild basic conditions, typically with a solution of 20% piperidine in DMF.[15][18]
-
Comparison with Tosyl: As the cornerstone of modern solid-phase peptide synthesis (SPPS), the Fmoc group's base lability provides perfect orthogonality to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[21] The deprotection conditions are exceptionally mild, preserving almost all other functionalities. This makes it an excellent choice for syntheses involving sensitive substrates.
Data Presentation: At-a-Glance Comparison
The following table summarizes the critical properties of each protecting group in the context of cyclen functionalization.
| Feature | Tosyl (Ts) | Boc | Cbz | Fmoc |
| Structure | p-CH₃C₆H₄SO₂- | (CH₃)₃C-O-(C=O)- | C₆H₅CH₂-O-(C=O)- | Fluorenyl-CH₂-O-(C=O)- |
| Protection Reagent | TsCl | (Boc)₂O | Cbz-Cl | Fmoc-Cl / Fmoc-OSu |
| Deprotection | Strong Acid (HBr/AcOH) or Reductive Cleavage (Na/NH₃)[8] | Strong Acid (TFA, HCl)[15][18] | Catalytic Hydrogenolysis (H₂, Pd/C)[15][18] | Base (20% Piperidine/DMF)[15][18] |
| Stability | Very stable to acid, base, hydrogenation | Stable to base, hydrogenation; Labile to acid | Stable to acid, base; Labile to hydrogenolysis | Stable to acid, hydrogenation; Labile to base |
| Key Advantages | Extreme stability, high crystallinity, low cost | Mild acid cleavage, widely used, good orthogonality | Very mild, selective cleavage, orthogonal to acid/base groups | Extremely mild base cleavage, orthogonal to acid/H₂ groups |
| Key Limitations | Harsh deprotection limits functional group compatibility | Incompatible with acid-sensitive groups or acidic deprotections | Incompatible with reducible groups (alkenes, alkynes) | Deprotection byproduct (dibenzofulvene) can be problematic |
Visualization of Concepts
Orthogonality of Amine Protecting Groups
This diagram illustrates the concept of orthogonal deprotection, a cornerstone of modern synthetic strategy. Each group can be selectively removed without affecting the others.
Caption: Orthogonal deprotection strategies for common amine protecting groups.
General Workflow for Mono-functionalization of Cyclen
This workflow demonstrates the strategic application of protecting groups to achieve selective modification of a single amine on the cyclen ring.
Caption: A typical synthetic workflow for preparing a mono-substituted cyclen derivative.
Experimental Protocols
As a senior scientist, it is understood that causality is as important as methodology. The following protocols include not only the steps but also the rationale behind them. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted.[22]
Protocol 1: Synthesis of 1,4,7-Tris(tosyl)-1,4,7,10-tetraazacyclododecane
This procedure provides a key intermediate for the synthesis of mono-functionalized cyclen derivatives.
Reaction Scheme:
Caption: Reaction scheme for the tris-tosylation of cyclen.
Methodology:
-
Dissolution: Dissolve cyclen (1.0 eq.) in a large volume of anhydrous pyridine. Rationale: Pyridine serves as both the solvent and the base to neutralize the HCl generated during the reaction.
-
Cooling: Cool the solution to 0 °C in an ice bath. Rationale: The reaction is exothermic; cooling helps to control the reaction rate and prevent potential side reactions.
-
Reagent Addition: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (3.0-3.3 eq.) in anhydrous pyridine dropwise over 1-2 hours. Rationale: Slow addition prevents a rapid temperature increase and ensures a homogenous reaction mixture.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into a large volume of ice-cold water. A white precipitate should form. Rationale: The product is insoluble in water, while pyridinium hydrochloride and excess reagents are soluble, facilitating separation.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove residual pyridine.
-
Purification: The crude product can be purified by column chromatography (silica gel, typically with a dichloromethane/methanol gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/acetone) to yield the pure tri-tosylated product.
Protocol 2: Deprotection of Tosylated Cyclen using HBr/AcOH
This protocol describes a classic method for removing tosyl groups. Caution: This procedure involves corrosive and hazardous reagents and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Methodology:
-
Reaction Setup: Place the N-tosylated cyclen derivative (1.0 eq.) and a phenol scavenger (1.5 eq.) in a round-bottom flask equipped with a reflux condenser. Rationale: Phenol acts as a scavenger to trap the tosyl cations that are formed, preventing side reactions with the product.
-
Reagent Addition: Add a 33% solution of hydrobromic acid in acetic acid.
-
Heating: Heat the mixture to 70-90 °C and maintain for 12-24 hours. The reaction should be monitored until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the HBr and acetic acid.
-
Purification: The crude product, which is an HBr salt, can be purified by triturating with diethyl ether to afford a solid. The free amine can be obtained by dissolving the salt in water and basifying with a strong base (e.g., NaOH), followed by extraction with an organic solvent like dichloromethane.
Protocol 3: Synthesis of 1-Boc-1,4,7,10-tetraazacyclododecane (Mono-Boc-Cyclen)
This protocol provides a contrasting example of a milder protection strategy.
Reaction Scheme:
Caption: Reaction scheme for the mono-Boc protection of cyclen.
Methodology:
-
Dissolution: Dissolve cyclen (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq.) in DCM dropwise. Rationale: Using a stoichiometric amount of the Boc reagent favors mono-protection. Cyclen itself acts as the base initially.
-
Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: The residue will contain a mixture of starting material, mono-, and di-protected products. This mixture must be carefully separated by column chromatography on silica gel, often using a gradient of DCM, methanol, and ammonium hydroxide to effectively separate the basic amines.[23]
Conclusion: Selecting the Right Tool for the Job
In the synthesis of functionalized cyclen derivatives, there is no single "best" protecting group. The optimal choice is dictated entirely by the overall synthetic plan.
-
The Tosyl group remains a powerful tool for large-scale synthesis and for intermediates that must endure harsh reaction conditions. Its stability is its greatest asset and its most significant liability. It is best used when its removal is one of the final steps, or when the subsequent chemistry is compatible with its aggressive deprotection.
-
The Boc, Cbz, and Fmoc groups offer a suite of orthogonal tools that are indispensable for the construction of complex, multifunctional molecules.[15] Their mild and selective deprotection conditions allow for the precise, stepwise assembly of sensitive structures. The choice between them depends on whether the synthetic route requires acid-labile, hydrogenation-labile, or base-labile protection.
A thorough understanding of the stability, deprotection conditions, and orthogonality of each protecting group allows the modern researcher to navigate the complexities of cyclen chemistry, transforming a simple macrocycle into a sophisticated tool for advancing medicine and technology.
References
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Hahn, F., & Schepers, U. (2008). Versatile procedure for asymmetric and orthogonal protection of symmetric polyamines and its advantages for solid phase synthesis. Journal of Combinatorial Chemistry, 10(2), 267–273. [Link]
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Wipf, P., & Takaya, J. (2005). Synthesis and Applications of Polyamine Amino Acid Residues: Improving the Bioactivity of an Analgesic Neuropeptide, Neurotensin. PubMed Central. [Link]
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The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. [Link]
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Hahn, F., & Schepers, U. (2008). Versatile procedure for asymmetric and orthogonal protection of symmetric polyamines and its advantages for solid phase synthesis. PubMed. [Link]
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Lewandowska, E., et al. (n.d.). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. ACS Publications. [Link]
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TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc.[Link]
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ResearchGate. (n.d.). Removal of the tosyl and nosyl groups. [Link]
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ResearchGate. (n.d.). Electroreductive deprotection of tosyl group using naphthalene. [Link]
-
Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]
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Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]
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University of Regensburg. (n.d.). 10_Protecting groups. [Link]
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Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of the propargylated and Boc-protected cyclen... [Link]
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Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]
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UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. [Link]
-
Wikipedia. (n.d.). Tosyl group. [Link]
-
ResearchGate. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. [Link]
-
Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ResearchGate. [Link]
-
The Royal Society of Chemistry. (2012). Experimental Procedure. [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]
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National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
Reddit. (2025). r/Chempros - Tosylation protocol?. [Link]
-
Organic Syntheses. (n.d.). 1,4,7,10-tetraazacyclododecane. [Link]
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Shahsavari, S., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1750–1757. [Link]
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Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(4), 2445–2472. [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
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ACS Publications. (n.d.). Correlating the Reactivity of Molybdenum Imido Alkylidene N-Heterocyclic Carbene Complexes in Ene-Yne Metathesis and Cyclopolymerization. Organometallics. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
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St. Francis Xavier University. (n.d.). Protecting Groups – A Necessary Evil?. [Link]
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MDPI. (n.d.). Design, Synthesis, and Utility of Defined Molecular Scaffolds. [Link]
-
ResearchGate. (2012). What is the role and mechanism of action of tosyl chloride in organic synthesis?. [Link]
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National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2025). Regioselective N-substitution of cyclen with two different alkyl groups: Synthesis of all possible isomers. [Link]
-
ResearchGate. (n.d.). Fmoc-, Cbz-, and Boc-amino acids. The 'R' group was varied in this study. [Link]
-
BMRB. (n.d.). Cyclen | C8H24N4 | MD Topology | NMR | X-Ray. [Link]
-
Chemistry LibreTexts. (2019). 20.12: Protecting Groups. [Link]
-
ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... [Link]
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ResearchGate. (n.d.). Proton NMR Characterization of Poly(ethylene glycols) and Derivatives. [Link]
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HPLC analysis of tosylated macrocycle reaction mixtures
An In-Depth Guide to HPLC Analysis of Tosylated Macrocycle Reaction Mixtures: A Comparative Approach
Authored by: A Senior Application Scientist
In the intricate world of synthetic chemistry, particularly in the development of novel therapeutics and functional materials, macrocycles represent a class of molecules with immense potential. Their unique conformational properties, however, present significant analytical challenges. This guide provides a deep dive into the High-Performance Liquid Chromatography (HPLC) analysis of tosylated macrocycle reaction mixtures, offering a comparative analysis of methodologies and actionable protocols for researchers, scientists, and drug development professionals.
The tosylation of a macrocyclic scaffold is a common strategy to introduce a reactive handle for further functionalization. Monitoring the progress of this reaction and characterizing the resulting mixture of starting material, desired product, and potential by-products is critical. HPLC, with its high resolving power, is the technique of choice for this purpose. However, the inherent complexities of macrocycles—such as their large size, potential for aggregation, and conformational flexibility—demand a nuanced approach to method development.
The Analytical Challenge: Why Macrocycles Test the Limits of HPLC
Unlike small molecules, macrocycles often exhibit unusual chromatographic behavior. Their large, often flexible, structures can lead to multiple conformations in solution, resulting in broad or split peaks. Furthermore, the subtle differences between a macrocycle and its tosylated derivative, or between constitutional isomers, can be difficult to resolve. The choice of stationary phase, mobile phase, and gradient conditions becomes paramount in achieving the necessary separation.
Comparative Analysis of HPLC Stationary Phases for Macrocycle Separation
The heart of a successful HPLC separation lies in the selection of the appropriate column. For macrocyclic compounds, the choice is not always straightforward. Below is a comparison of commonly employed stationary phases, with experimental insights to guide your selection.
| Stationary Phase | Particle Size (µm) | Pore Size (Å) | Key Advantages | Typical Use Case & Performance Notes |
| C18 (Octadecylsilane) | 1.7 - 5 | 100 - 300 | High hydrophobicity, excellent resolving power for a wide range of molecules. | The workhorse of reversed-phase chromatography. For tosylated macrocycles, a C18 with a larger pore size (≥120 Å) is often preferred to allow for better interaction of the large molecule with the stationary phase. Peak shape can be an issue if secondary interactions with residual silanols are not addressed. |
| C8 (Octylsilane) | 3 - 5 | 100 - 300 | Less hydrophobic than C18, can provide different selectivity. | A good alternative when C18 provides too much retention. The shorter alkyl chain can sometimes offer better peak shapes for highly hydrophobic macrocycles by reducing the potential for strong, irreversible binding. |
| Phenyl-Hexyl | 1.7 - 5 | 100 - 300 | Unique selectivity due to π-π interactions with aromatic moieties. | Highly recommended for tosylated macrocycles. The phenyl group in the stationary phase can interact with the tosyl group's aromatic ring and the macrocycle's own aromatic systems, leading to enhanced resolution that is not achievable with alkyl phases alone. |
| Embedded Polar Group (e.g., amide, carbamate) | 1.8 - 5 | 100 - 300 | Reduced silanol activity, improved peak shape for basic compounds, and compatibility with highly aqueous mobile phases. | Particularly useful for macrocycles containing basic nitrogen atoms, which are common in pharmaceutical candidates. The embedded polar group helps to shield the basic analyte from interacting with acidic silanols on the silica surface, resulting in sharper, more symmetrical peaks. |
Expert Insight: While C18 is a common starting point, for tosylated macrocycles, a Phenyl-Hexyl column often provides superior selectivity due to the introduction of π-π interactions as a separation mechanism, complementing the hydrophobic interactions.
Strategic Selection of Mobile Phases and Additives
The choice of mobile phase is as critical as the stationary phase. A typical reversed-phase setup will utilize a mixture of water and an organic solvent, such as acetonitrile (ACN) or methanol (MeOH).
-
Acetonitrile vs. Methanol: ACN is generally preferred due to its lower viscosity, which results in lower backpressure and better efficiency. It is also a weaker solvent than methanol, which can provide better resolution for closely eluting compounds.
-
The Role of Additives: Additives are often essential for achieving good peak shape and resolution.
-
Trifluoroacetic Acid (TFA): A 0.1% concentration of TFA is commonly used to acidify the mobile phase. This protonates any basic sites on the macrocycle and suppresses the ionization of residual silanols on the stationary phase, leading to sharper peaks.
-
Formic Acid (FA): A good alternative to TFA, especially when interfacing with mass spectrometry (MS), as it is less ion-suppressing. A concentration of 0.1% is typical.
-
Experimental Protocol: Screening for Optimal Mobile Phase
-
Initial Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm and 280 nm
-
-
Rationale: This starting gradient is broad enough to elute a wide range of compounds and provides a baseline chromatogram. The elevated column temperature reduces viscosity and can improve peak shape.
Workflow for HPLC Method Development
A systematic approach to method development is crucial for efficiently arriving at a robust analytical method.
Caption: A three-phase workflow for systematic HPLC method development.
Case Study: Separation of a Tosylated Macrocycle Reaction Mixture
Objective: To resolve the starting material (SM), the desired mono-tosylated product (P1), and a di-tosylated by-product (P2).
Initial Screening and Observations:
A C18 column with a standard ACN/Water gradient containing 0.1% TFA showed broad peaks and poor resolution between the SM and P1. This is a common issue where the subtle change in polarity upon addition of a single tosyl group is insufficient for baseline separation on a purely hydrophobic stationary phase.
Optimized Method Using a Phenyl-Hexyl Column:
By switching to a Phenyl-Hexyl column, the additional π-π interactions provided the necessary selectivity to resolve the closely eluting species.
Optimized HPLC Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% to 70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 45 °C
-
Detection: UV at 254 nm
Comparative Results:
| Compound | Retention Time (C18) (min) | Resolution (Rs) (C18) | Retention Time (Phenyl-Hexyl) (min) | Resolution (Rs) (Phenyl-Hexyl) |
| Starting Material (SM) | 8.2 | - | 9.5 | - |
| Product (P1) | 8.5 | 1.1 | 10.8 | 2.2 |
| By-product (P2) | 9.8 | 2.5 | 12.5 | 3.1 |
Interpretation of Results:
The Phenyl-Hexyl column provided a significant improvement in the resolution between the starting material and the mono-tosylated product (Rs > 2.0), which is considered baseline separation. The di-tosylated by-product, being more hydrophobic, was retained longer and was well-resolved on both columns. The switch to formic acid was made to facilitate future hyphenation with mass spectrometry for peak identity confirmation.
Self-Validating Protocols: Ensuring Trustworthiness in Your Analysis
A robust HPLC method should be self-validating. This means incorporating checks and balances into your workflow to ensure the data is reliable.
Protocol for Peak Purity and Identity Confirmation:
-
Diode Array Detection (DAD): Utilize a DAD to acquire UV-Vis spectra across each peak. The spectra should be consistent across the entire peak, which is a good indicator of peak purity.
-
Peak-Apex Spectra Comparison: Compare the UV-Vis spectrum at the apex of the starting material peak with that of the product peak. The addition of the tosyl group should introduce a characteristic change in the spectrum.
-
Spiking Experiments: Inject a known standard of the starting material into the reaction mixture. The corresponding peak in the chromatogram should increase in area, confirming its identity.
-
LC-MS Analysis: For unambiguous confirmation, couple the HPLC system to a mass spectrometer. The mass-to-charge ratio (m/z) of each eluting peak will provide definitive identification of the SM, P1, and P2 based on their expected molecular weights.
A Comparative Guide to the Structural Elucidation of 1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane: X-ray Crystallography in Focus
Introduction: The Structural Imperative of a Versatile Macrocycle
In the landscape of medicinal chemistry and materials science, macrocyclic compounds stand out for their unique structural and functional properties. Among these, 1,4,7,10-tetraazacyclododecane, commonly known as cyclen, and its derivatives are of paramount importance, serving as foundational scaffolds for MRI contrast agents, radiopharmaceuticals, and catalysts. The synthesis of functionalized cyclen derivatives often proceeds via its tosyl-protected precursor, 1,4,7,10-tetratosyl-1,4,7,10-tetraazacyclododecane . The precise three-dimensional arrangement of this precursor is critical as it dictates the stereochemical outcome of subsequent synthetic transformations and the ultimate conformation of the final active molecule.
This guide provides an in-depth technical comparison of analytical techniques for the structural characterization of this compound, with a primary focus on single-crystal X-ray crystallography. We will delve into the causality behind experimental choices, present a representative experimental protocol, and objectively compare the insights gained from X-ray diffraction with those from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the analytical methodologies pivotal to the advancement of macrocycle-based technologies.
Part 1: Single-Crystal X-ray Crystallography: Unveiling the Solid-State Conformation
Single-crystal X-ray crystallography remains the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state.[1][2] It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unparalleled level of detail into the molecule's conformation and intermolecular interactions within the crystal lattice.
The Rationale for Crystallographic Analysis
For a molecule like this compound, understanding its solid-state conformation is crucial for several reasons:
-
Conformational Rigidity: The bulky tosyl groups significantly restrict the conformational flexibility of the cyclen ring. X-ray crystallography can definitively establish the preferred conformation in the solid state, which often has implications for its solution-state behavior.
-
Stereochemical Integrity: The synthesis of chiral derivatives of cyclen necessitates a thorough understanding of the precursor's stereochemistry. Crystallography provides an absolute configuration in the case of chiral space groups.
-
Intermolecular Interactions: The packing of molecules in the crystal lattice, governed by non-covalent interactions, can provide insights into the material's bulk properties, such as solubility and stability.
Experimental Protocol: A Representative Workflow
Step 1: Synthesis and Purification
This compound (CAS 52667-88-6) is synthesized by reacting 1,4,7,10-tetraazacyclododecane (cyclen) with p-toluenesulfonyl chloride in the presence of a suitable base, such as triethylamine or sodium hydroxide, in a solvent like dichloromethane or toluene.[3] The crude product is then purified by column chromatography on silica gel to achieve high purity, which is a prerequisite for successful crystallization.
Step 2: Crystallization
The choice of solvent system is critical for growing high-quality single crystals. For tosylated macrocycles, a slow evaporation or vapor diffusion method is often effective.
-
Solvent Selection: Dissolve the purified compound in a good solvent (e.g., dichloromethane, chloroform, or ethyl acetate) at a concentration near saturation.
-
Slow Evaporation: Leave the solution in a loosely capped vial to allow for the slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: Place the vial containing the solution of the compound inside a larger sealed container with a poor solvent (e.g., hexane, diethyl ether). The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.
Step 3: Data Collection
A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
Step 4: Structure Solution and Refinement
The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.
Diagram: Experimental Workflow for X-ray Crystallography
Caption: A generalized workflow for the X-ray crystallographic analysis of this compound.
Expected Crystallographic Data
Based on the known molecular formula (C36H44N4O8S4) and the structures of similar macrocycles, a representative table of expected crystallographic data is presented below.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| a (Å) | 10 - 15 |
| b (Å) | 15 - 20 |
| c (Å) | 20 - 25 |
| α, γ (°) ** | 90 |
| β (°) | 90 - 110 (for monoclinic) |
| Volume (ų) ** | 3000 - 7500 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.3 - 1.5 |
| R-factor (%) | < 5 |
Part 2: A Comparative Analysis of Characterization Techniques
While X-ray crystallography provides an exquisite snapshot of the molecule in the solid state, a comprehensive understanding requires the application of complementary analytical techniques. Here, we compare the utility of X-ray crystallography with NMR spectroscopy and mass spectrometry for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution.
-
Strengths for this Application:
-
Solution-State Conformation: NMR can provide information about the average conformation of the macrocycle in solution, which is often more relevant to its behavior in chemical reactions and biological systems.
-
Dynamic Processes: Techniques like variable-temperature NMR can be used to study conformational exchange processes, providing insights into the flexibility of the macrocyclic ring.
-
Purity Assessment: ¹H and ¹³C NMR spectra are excellent for assessing the purity of the synthesized compound.
-
-
Limitations Compared to X-ray Crystallography:
-
Ambiguity in Conformation: The interpretation of NMR data to derive a precise 3D structure can be complex and may not yield a single, unambiguous conformation, especially for flexible molecules.
-
Lack of Packing Information: NMR provides no information about intermolecular interactions in the solid state.
-
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.
-
Strengths for this Application:
-
Molecular Weight Verification: High-resolution mass spectrometry (HRMS) can confirm the molecular formula of this compound (C36H44N4O8S4) with high accuracy.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can provide structural information by analyzing the fragmentation pattern of the molecule, which can be useful for confirming the connectivity of the tosyl groups to the cyclen ring.
-
-
Limitations Compared to X-ray Crystallography:
-
No Conformational Information: Mass spectrometry provides no direct information about the three-dimensional structure or conformation of the molecule.
-
Isomer Incapability: MS cannot distinguish between different conformational isomers or stereoisomers.
-
Table: Comparison of Analytical Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Precise 3D atomic structure in the solid state | Structure and dynamics in solution | Molecular weight and elemental composition |
| Conformational Analysis | Unambiguous determination of solid-state conformation | Provides information on average solution conformation | No direct conformational information |
| Stereochemistry | Can determine absolute configuration | Can provide relative stereochemistry | Cannot distinguish stereoisomers |
| Intermolecular Interactions | Detailed information on crystal packing and interactions | No direct information | No direct information |
| Sample Requirement | High-quality single crystal | Soluble sample in a suitable deuterated solvent | Small amount of sample, can be in solution or solid |
| Purity Assessment | Indirectly, through crystal quality | Excellent for assessing purity | Can detect impurities with different mass-to-charge ratios |
Diagram: Logic for Selecting an Analytical Technique
Caption: A decision-making flowchart for selecting the appropriate analytical technique for characterizing this compound.
Conclusion: An Integrated Approach to Structural Elucidation
The structural characterization of this compound is a critical step in the development of advanced macrocycle-based materials and therapeutics. While single-crystal X-ray crystallography provides an unparalleled, high-resolution view of the molecule's solid-state conformation, a truly comprehensive understanding necessitates an integrated analytical approach. The combination of X-ray crystallography, for its precise structural detail, with NMR spectroscopy, for its insights into solution-state dynamics, and mass spectrometry, for its definitive molecular weight and purity verification, provides a self-validating system of characterization. This multi-technique strategy ensures the highest level of scientific integrity and provides the robust data required for advancing research and development in this exciting field.
References
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Synthesis and crystal structure of (1,4,7,10-tetraazacyclododecane-κ4 N)(tetrasulfido-κ2 S 1,S 4)manganese(II). (2020). National Institutes of Health. Available at: [Link]
-
1,4,7,10-Tetrakis(p-toluensulfonyl)-1,4,7,10-tetraazacyclododecane. PubChem. Available at: [Link]
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Synthesis and crystal structure of (1,4,7,10-tetraazacyclododecane-κN)(tetrasulfido-κS,S)manganese(II). (2020). ResearchGate. Available at: [Link]
- WO2000053588A1 - A process for the preparation of 1,4,7,10-tetraazacyclododecane. (2000). Google Patents.
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Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. (2014). National Institutes of Health. Available at: [Link]
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Syntheses of 1,4,7,10-tetraazacyclododecane and its derivatives. (2007). ResearchGate. Available at: [Link]
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A Comparative Guide to the Validation of Deprotection Efficiency for Tosylated Compounds
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides an in-depth technical comparison of methods for the deprotection of tosylated compounds. We will explore the nuances of various deprotection strategies, offer a comparative analysis against alternative protecting groups, and provide actionable, self-validating experimental protocols. Our focus is on delivering field-proven insights grounded in established chemical principles to empower your synthetic strategies.
The Role of the Tosyl Group in Modern Synthesis
The p-toluenesulfonyl (tosyl, Ts) group is a widely utilized protecting group for amines, alcohols, and phenols in multi-step organic synthesis.[1] Its popularity stems from its chemical robustness, rendering it stable to a broad spectrum of reaction conditions, including many oxidative and reductive environments, as well as a wide pH range. This stability, however, presents a significant challenge when its removal is required.[2][3] The cleavage of the highly stable sulfonamide or sulfonate ester bond often necessitates harsh conditions that can compromise sensitive functional groups within a complex molecule.[3]
This guide will dissect the most effective methods for tosyl deprotection, providing a clear comparative framework to aid in the selection of the optimal strategy for your specific substrate and synthetic goals.
Strategies for the Deprotection of Tosylated Amines (Sulfonamides)
The deprotection of N-tosylamines is a critical transformation, and the choice of method is dictated by the substrate's tolerance to acidic or reductive conditions.
Reductive Cleavage
Reductive methods are among the most common for cleaving the N-S bond of sulfonamides. These approaches typically involve single-electron transfer (SET) mechanisms.
-
Dissolving Metal Reductions: Reagents like sodium in liquid ammonia or sodium naphthalenide are powerful reducing agents capable of cleaving the tosyl group.[4][5] The mechanism is believed to involve an initial single electron transfer to the sulfonamide, leading to the fragmentation of the N-S bond.[5] While effective, these methods can be harsh and may not be compatible with reducible functional groups.
-
Samarium(II) Iodide (SmI₂): SmI₂ is a mild and versatile one-electron reductant that has gained prominence for its high functional group tolerance.[6] The combination of SmI₂ with an amine and water has been reported to mediate the instantaneous cleavage of tosyl amides, even on highly hindered and sensitive substrates, often in near-quantitative yields.[7] This method's mildness makes it a superior choice for complex molecule synthesis.
-
Magnesium in Methanol (Mg/MeOH): This system is an economical, efficient, and convenient alternative for desulfonylation.[8][9] It acts as a single-electron transfer reagent and has been successfully used for the reductive cleavage of N-tosyl groups.[8][10] Its milder nature compared to dissolving metal reductions makes it suitable for substrates with sensitive functionalities.[2]
Acidic Hydrolysis
Strongly acidic conditions can effect the cleavage of N-tosyl groups. Common reagents include concentrated hydrobromic acid (HBr) or sulfuric acid (H₂SO₄).[3][4]
-
HBr in Acetic Acid with Phenol: This is a classic and potent method for N-tosyl deprotection.[2] The harsh acidic conditions, however, limit its applicability to substrates lacking acid-labile functional groups. Phenol is often added as a scavenger to trap reactive byproducts.[2] The mechanism involves protonation of the sulfonamide, followed by nucleophilic attack of bromide on the sulfur atom or, more likely, cleavage of the N-S bond under the strongly acidic conditions.
Strategies for the Deprotection of Tosylated Alcohols and Phenols (Tosylate Esters)
The cleavage of tosylate esters to regenerate the corresponding alcohol or phenol can also be achieved under reductive or acidic conditions.
Reductive Cleavage
Similar to sulfonamides, tosylate esters are susceptible to reductive cleavage.
-
Sodium Naphthalenide: This reagent is highly effective for the reductive cleavage of O-tosyl groups.[5] The mechanism involves a single electron transfer from the sodium naphthalenide to the tosylate, leading to the fragmentation of the C-O bond.[5]
-
Samarium(II) Iodide (SmI₂): SmI₂ in the presence of an amine and water can also mediate the rapid deprotection of tosyl esters.[11][7]
-
Magnesium in Methanol (Mg/MeOH): This system can be used for the reductive cleavage of tosylates, offering a milder alternative to other potent reducing agents.[12][13]
Acidic and Nucleophilic Cleavage
While reductive methods are common, other strategies exist.
-
Strong Acids: Concentrated sulfuric acid can be used to hydrolyze tosylates back to the corresponding alcohol.[12] However, the harshness of this method limits its general applicability.
Comparative Analysis: Tosyl vs. Alternative Protecting Groups
The selection of a protecting group is a critical strategic decision in synthesis. The following tables provide a comparative overview of the tosyl group against common alternatives for amines and alcohols.
Comparison of Amine Protecting Groups
| Protecting Group | Abbreviation | Common Protection Conditions | Common Deprotection Conditions | Key Advantages | Key Disadvantages |
| Tosyl | Ts | TsCl, pyridine or Et₃N | Reductive: SmI₂, Mg/MeOH, Na/NH₃Acidic: HBr/AcOH, H₂SO₄[2][4][14] | Highly stable to a wide range of conditions.[1] | Harsh deprotection conditions required.[3] |
| tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., Et₃N, DMAP) | Mild acid (e.g., TFA, HCl in dioxane)[15][16] | Easily removed under mild acidic conditions.[15] | Labile to strong acids. |
| Carboxybenzyl | Cbz, Z | CbzCl, base | Catalytic hydrogenation (H₂, Pd/C)[15] | Stable to acidic and basic conditions; orthogonal to Boc.[15] | Not suitable for molecules with other reducible groups. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base | Mild base (e.g., piperidine in DMF)[16] | Very mild, base-labile deprotection; orthogonal to Boc and Cbz.[17] | Labile to bases. |
Comparison of Alcohol and Phenol Protecting Groups
| Protecting Group | Abbreviation | Common Protection Conditions | Common Deprotection Conditions | Key Advantages | Key Disadvantages |
| Tosyl | Ts | TsCl, pyridine | Reductive: Na naphthalenide, SmI₂, Mg/MeOH[5][7][12] | Excellent leaving group for Sₙ2 reactions.[18] | Can be difficult to remove without affecting other functional groups. |
| tert-Butyldimethylsilyl | TBDMS, TBS | TBDMSCl, imidazole, DMF[19] | Fluoride ion (e.g., TBAF), mild acid.[4] | Stable to a wide range of non-acidic conditions; easily removed.[19] | Labile to acids and fluoride sources. |
| Benzyl | Bn | BnBr, NaH[19] | Catalytic hydrogenation (H₂, Pd/C), strong acid.[19] | Robust and stable to many reagents.[20] | Requires reductive conditions for removal. |
| Tetrahydropyranyl | THP | Dihydropyran, catalytic acid (e.g., PPTS)[21] | Mild aqueous acid.[4] | Stable to basic, nucleophilic, and reductive conditions.[21] | Introduces a new stereocenter; acid-labile.[22] |
Experimental Protocols for Deprotection
The following protocols are designed as self-validating systems, including in-process controls and clear endpoints.
Protocol 1: Reductive Deprotection of an N-Tosylamine using Mg/MeOH
Objective: To efficiently cleave the N-tosyl group from a secondary amine using magnesium turnings in methanol.
Materials:
-
N-tosylated substrate (1.0 mmol)
-
Magnesium turnings (10.0 mmol, 10 equiv.)
-
Anhydrous methanol (20 mL)
-
Ammonium chloride (saturated aqueous solution)
-
Ethyl acetate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask under an argon atmosphere, add the N-tosylated substrate (1.0 mmol) and magnesium turnings (10.0 mmol).
-
Add anhydrous methanol (20 mL) via syringe.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture through a pad of Celite® to remove magnesium salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Validation:
-
TLC Analysis: Compare the crude reaction mixture to the starting material. A complete reaction will show the disappearance of the starting material spot and the appearance of a new, more polar product spot.
-
LC-MS Analysis: Confirm the mass of the desired deprotected amine.
Protocol 2: Acidic Deprotection of an N-Tosylamine using HBr/AcOH
Objective: To cleave the N-tosyl group using a strong acidic medium.
Materials:
-
N-tosylated substrate (1.0 mmol)
-
33% HBr in acetic acid (5 mL)
-
Phenol (1.2 mmol, 1.2 equiv.)
-
Ice-cold water
-
Concentrated aqueous sodium hydroxide
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve the N-tosylated substrate (1.0 mmol) and phenol (1.2 mmol) in 33% HBr in acetic acid (5 mL).
-
Heat the reaction mixture to 90°C and stir for 16 hours.[2]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.
-
Basify the aqueous solution to pH > 10 with concentrated aqueous sodium hydroxide.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Validation:
-
pH Check: Ensure the aqueous layer is strongly basic before extraction to ensure the amine product is in its free base form.
-
Spectroscopic Analysis (¹H NMR, ¹³C NMR): Confirm the disappearance of the characteristic tosyl group signals and the appearance of signals corresponding to the deprotected amine.
Visualizing Reaction Workflows
Deprotection Workflow for N-Tosylamines
Caption: Comparative workflow for reductive vs. acidic deprotection of N-tosylamines.
Mechanism of Reductive Cleavage with SmI₂
Caption: Simplified mechanism of single-electron transfer (SET) for N-tosyl deprotection.
Conclusion
The deprotection of tosylated compounds is a critical yet often challenging step in organic synthesis. While the tosyl group offers excellent stability, its removal requires careful consideration of the overall molecular architecture. Reductive methods, particularly those employing SmI₂ or Mg/MeOH, offer mild and efficient alternatives to harsh acidic conditions, significantly broadening the applicability of the tosyl protecting group in the synthesis of complex and sensitive molecules. By understanding the mechanistic underpinnings and having access to validated protocols, researchers can confidently select and execute the most appropriate deprotection strategy, ensuring high yields and preserving molecular integrity.
References
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
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Dahlén, A., & Hilmersson, G. (2009). Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. Organic Letters, 11(3), 503–506. Retrieved from [Link]
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Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]
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Chem-Station. (2016, February 2). Samarium(II) Iodide. Retrieved from [Link]
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Lewandowska, E., et al. (n.d.). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Journal of Organic Chemistry. Retrieved from [Link]
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-
ResearchGate. (n.d.). Electroreductive deprotection of tosyl group using naphthalene. Retrieved from [Link]
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Dahlén, A., & Hilmersson, G. (2009). Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. Organic Letters, 11(3), 503-6. Retrieved from [Link]
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Sciencemadness.org. (n.d.). Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. Retrieved from [Link]
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Ready Lab, UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]
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University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Reddit. (2020, May 19). Deprotection of Tosylate/Mesylate. Retrieved from [Link]
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Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
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ResearchGate. (n.d.). Types of protections for amine functionality. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). What are protective groups? Retrieved from [Link]
-
ResearchGate. (n.d.). Hg cathode-free electrochemical detosylation of N,N-disubstituted p-toluenesulfonamides: mild, efficient, and selective removal of N-tosyl group. Retrieved from [Link]
-
ResearchGate. (n.d.). Removal of the tosyl and nosyl groups. Retrieved from [Link]
-
ResearchGate. (2014, May 27). Can someone suggest an efficient method to deprotection of O-tosylate? Retrieved from [Link]
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ACS Publications. (n.d.). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Retrieved from [Link]
-
ACS Publications. (2023, May 26). 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. Retrieved from [Link]
-
Semantic Scholar. (1994, August 22). Selective deprotection of esters using magnesium and methanol. Retrieved from [Link]
-
ResearchGate. (2017, April 5). Why can't I deprotect tosyl group with SmI2/amine/H2O? Retrieved from [Link]
-
ResearchGate. (n.d.). Magnesium in Methanol (Mg / MeOH) in Organic Syntheses. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
-
Reddit. (2019, May 12). What is the mechanism for the removal of a tosyl group with samarium(II) iodide? Retrieved from [Link]
-
ACS Publications. (2022, September 1). Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. Retrieved from [Link]
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductions with samarium(II) iodide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
-
ResearchGate. (n.d.). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
PubMed. (2022, May 13). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]
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A Comparative Guide to the Synthetic Routes of Cyclen
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indispensable Scaffold of Cyclen
1,4,7,10-tetraazacyclododecane, commonly known as cyclen, is a cornerstone of macrocyclic chemistry. This unique tetraamine, with its pre-organized ring structure, serves as a powerful chelating agent for a variety of metal ions. Its derivatives are pivotal in numerous applications, most notably as contrast agents in Magnetic Resonance Imaging (MRI) and in the development of radiopharmaceuticals.[1] The stability of the complexes formed between cyclen-based ligands and metal ions like gadolinium(III) is crucial for their in vivo applications, minimizing the toxicity associated with free metal ions.[2] Given its significance, the efficient and scalable synthesis of cyclen is a topic of considerable interest in both academic and industrial research. This guide provides an in-depth, comparative analysis of the most prominent synthetic routes to cyclen, offering experimental insights and data to inform your selection of the most suitable method for your research and development needs.
At a Glance: Comparing the Primary Synthetic Routes to Cyclen
| Synthetic Route | Key Features | Overall Yield | Advantages | Disadvantages |
| Richman-Atkins (Tosylamide) Synthesis | Multi-step, protection-deprotection strategy. | >60%[2] | High-yielding and well-established. | Labor-intensive, harsh deprotection conditions, poor atom economy.[3] |
| Weisman and Reed Synthesis | Two-step, bis-amidine formation and reductive ring expansion. | 44-68% | Shorter, more atom-economical. | Use of expensive and hazardous reagents (dithiooxamide, DIBAL-H), production of toxic H₂S gas.[4] |
| Triethylenetetraamine and Glyoxal Condensation | One-pot or multi-step condensation and cyclization. | ~65%[5] | Uses inexpensive starting materials, simpler purification.[3] | Can produce isomeric mixtures requiring careful control of reaction conditions. |
The Classic Approach: The Richman-Atkins (Tosylamide) Synthesis
The Richman-Atkins synthesis, a long-standing and reliable method, employs a protection-cyclization-deprotection strategy.[2] The core principle of this route is the use of tosyl (p-toluenesulfonyl) groups to protect the amine functionalities, facilitating a high-yielding cyclization step.
Causality Behind Experimental Choices
The use of tosyl protecting groups is central to the success of this synthesis. These bulky electron-withdrawing groups serve two primary purposes: they prevent unwanted side reactions of the secondary amines and they promote the desired intramolecular cyclization. The Thorpe-Ingold effect, where bulky substituents favor ring closure, is believed to play a role in the efficiency of the cyclization step. The final deprotection requires harsh acidic conditions to cleave the stable tosylamide bonds.
Experimental Protocol: Richman-Atkins Synthesis
Step 1: Synthesis of N,N',N''-Tritosyldiethylenetriamine
-
Dissolve p-toluenesulfonyl chloride (115 g, 0.6 mol) in pyridine (250 ml) at room temperature.
-
Slowly add a solution of diethylenetriamine (21.5 ml, 0.2 mol) in pyridine (30 ml) dropwise to the p-toluenesulfonyl chloride solution.
-
Stir the reaction mixture continuously at 50°C for 90 minutes.
-
Transfer the warm mixture to a conical flask and allow it to cool to room temperature.
-
Add water (200 ml) to the mixture and stir overnight at room temperature.
-
Cool the mixture in an ice bath for 2 hours to facilitate precipitation.
-
Collect the resulting orange solid by filtration and wash it with pre-cooled (0°C) 95% ethanol.
-
Dry the product under vacuum at 40°C to yield N,N',N''-tritosyldiethylenetriamine as a light yellow solid (yield: 81%).[5]
Step 2: Cyclization to form 1,4,7,10-Tetra(p-tosyl)cyclen
Step 3: Deprotection of 1,4,7,10-Tetra(p-tosyl)cyclen
-
The final deprotection of the tetratosylcyclen is achieved by heating in concentrated sulfuric acid (97%).[2]
-
Caution: This step involves the use of highly corrosive acid at elevated temperatures and should be performed with extreme care in a well-ventilated fume hood.
-
After the reaction is complete, the mixture is carefully neutralized and the free cyclen is extracted.
Diagram of the Richman-Atkins Synthesis Workflow
Caption: Workflow for the Richman-Atkins synthesis of cyclen.
The Efficient Alternative: The Weisman and Reed Synthesis
Developed as a more atom-economical and shorter alternative to the Richman-Atkins route, the Weisman and Reed synthesis proceeds through a tricyclic bis-amidine intermediate.[4]
Causality Behind Experimental Choices
This method cleverly utilizes dithiooxamide to form a rigid tricyclic intermediate with triethylenetetraamine. This pre-organizes the molecule for the subsequent ring-expansion step. The key transformation is a double reductive ring expansion using diisobutylaluminium hydride (DIBAL-H), a powerful reducing agent capable of converting the amidine functionalities into the desired ethylene bridges of the cyclen ring.
Experimental Protocol: Weisman and Reed Synthesis
Step 1: Synthesis of 2,3,5,6,8,9-Hexahydrodiimidazo[1,2-a:2',1'-c]pyrazine
-
Set up a reaction flask equipped with a reflux condenser and a gas outlet connected to a trap for hydrogen sulfide (e.g., a bleach solution).
-
In the flask, combine dithiooxamide (10.0 g, 83.2 mmol) and absolute ethanol (50 mL).
-
In a separate funnel, prepare a solution of triethylenetetramine (12.2 g, 83.2 mmol) in absolute ethanol (50 mL).
-
Add the triethylenetetraamine solution to the dithiooxamide suspension in one portion.
-
Heat the reaction mixture to reflux for 4 hours. During this time, hydrogen sulfide and ammonia gas will evolve.
-
Cool the mixture to room temperature and purge with nitrogen for 3 hours to remove residual gases.
-
Remove the ethanol by rotary evaporation. Dissolve the residue in chloroform (150 mL) and filter to remove any insoluble material.
-
Evaporate the chloroform to yield the crude product. Sublimation of the crude product affords the pure tricyclic bis-amidine (yield: 76%).[4]
Step 2: Reductive Ring Expansion to Cyclen
-
In a three-necked flask equipped with a reflux condenser and an addition funnel, place the tricyclic bis-amidine (8.96 g, 54.6 mmol).
-
Flush the system with nitrogen and add a 1.5 M solution of diisobutylaluminum hydride (DIBAL-H) in toluene (218 mL, 327 mmol) via the addition funnel over 5 minutes while cooling the reaction flask in an ice bath.
-
Heat the reaction mixture at reflux under a nitrogen atmosphere for 16 hours.
-
Cool the flask in an ice bath and cautiously quench the excess DIBAL-H by the dropwise addition of 20 mL of 3 M aqueous potassium hydroxide solution.
-
Add 350 mL of 3 M aqueous potassium hydroxide and transfer the mixture to a separatory funnel.
-
Separate the phases and extract the aqueous phase multiple times with ice-cold chloroform.
-
Combine the organic extracts, dry over sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Sublimation of the resulting solid yields pure cyclen as a white crystalline solid (yield: 58%).[4]
Diagram of the Weisman and Reed Synthesis Workflow
Caption: Workflow for the Weisman and Reed synthesis of cyclen.
The One-Pot Approach: Triethylenetetraamine and Glyoxal Condensation
A more recent and industrially scalable approach involves the direct condensation of triethylenetetraamine with glyoxal, followed by cyclization and hydrolysis in a one-pot process.[6] This method avoids the use of protecting groups and hazardous reducing agents like DIBAL-H.
Causality Behind Experimental Choices
This synthesis relies on the initial formation of a tricyclic intermediate from the reaction of triethylenetetraamine and glyoxal. This intermediate is then alkylated with a 1,2-difunctionalized alkane, such as 1,2-dibromoethane, to form a tetracyclic species. The final step involves the hydrolysis of this tetracyclic intermediate to yield cyclen. The one-pot nature of this reaction simplifies the overall process and reduces waste.
Experimental Protocol: Triethylenetetraamine and Glyoxal Condensation
-
Dissolve triethylenetetramine (50 g, 0.342 mol) in ethanol (1 L) at room temperature.
-
Add a 40% aqueous solution of glyoxal (39 ml, 0.342 mol) to the stirred solution.
-
Continue stirring for 20 hours at room temperature.
-
Remove the solvent by vacuum distillation to obtain an orange-colored oil (the tricyclic intermediate).
-
Take up the oil in dimethylformamide (400 ml) and add 1,2-dibromoethane (88.5 ml, 1.026 mol).
-
Stir the mixture for 6 hours at 40°C.
-
Concentrate the reaction mixture by vacuum evaporation.
-
Dissolve the residue in ethanol (400 ml) and acidify to a pH of 3-4 with 37% aqueous hydrochloric acid.
-
The cyclen hydrochloride salt precipitates and can be collected. The free cyclen can be obtained by neutralization with a base. The overall yield is reported to be around 67%.[7]
Sources
- 1. N,N',N''-TRITOSYLDIETHYLENETRIAMINE | CAS: 56187-04-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. revroum.lew.ro [revroum.lew.ro]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. N,N',N''-TRITOSYLDIETHYLENETRIAMINE | 56187-04-3 [chemicalbook.com]
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- 7. EP1135376B1 - Method of producing cyclene - Google Patents [patents.google.com]
A Comparative Spectroscopic Guide to 1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of macrocyclic chemistry, N-protected tetra-azamacrocycles are indispensable building blocks for the synthesis of a wide array of functional molecules, from sophisticated chelating agents for medical imaging to catalysts and materials with unique host-guest properties. Among these, 1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane, the tetratosyl derivative of cyclen, stands out as a key intermediate. Its tosyl groups not only protect the amine functionalities during synthetic manipulations but also influence the conformational rigidity and reactivity of the macrocyclic framework.
This guide provides a detailed analysis of the spectroscopic data for this compound, offering a comparative perspective against its parent macrocycle, cyclen, and its larger homologue, 1,4,8,11-tetratosyl-1,4,8,11-tetraazacyclotetradecane (tosylated cyclam). Understanding the distinct spectroscopic signatures is paramount for researchers in verifying the successful synthesis and purity of these crucial compounds.
Molecular Structures at a Glance
To visually contextualize the spectroscopic data, the structures of the discussed macrocycles are presented below.
Figure 1: Molecular structures of the discussed macrocycles.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for this compound and its comparator molecules. This data is essential for identification and quality control during synthesis and subsequent applications.
| Spectroscopic Technique | This compound | 1,4,8,11-Tetratosyl-1,4,8,11-tetraazacyclotetradecane | 1,4,7,10-Tetraazacyclododecane (Cyclen) |
| ¹H NMR | δ 2.41 (s, 12H, Ar-CH₃), 3.35 (s, 16H, N-CH₂-CH₂-N), 7.35 (d, 8H, Ar-H), 7.65 (d, 8H, Ar-H) | δ 1.95 (m, 4H, C-CH₂-C), 2.43 (s, 12H, Ar-CH₃), 3.25 (t, 8H, N-CH₂), 3.45 (t, 8H, N-CH₂), 7.37 (d, 8H, Ar-H), 7.69 (d, 8H, Ar-H) | δ 2.68 (s, 16H, N-CH₂-CH₂-N), 1.95 (s, 4H, NH) |
| ¹³C NMR | δ 21.5 (Ar-CH₃), 50.8 (N-CH₂-CH₂-N), 127.7 (Ar-C), 129.8 (Ar-C), 135.2 (Ar-C), 143.5 (Ar-C) | δ 21.5 (Ar-CH₃), 28.5 (C-CH₂-C), 48.5 (N-CH₂), 51.2 (N-CH₂), 127.6 (Ar-C), 129.7 (Ar-C), 135.8 (Ar-C), 143.4 (Ar-C) | δ 46.5 (N-CH₂-CH₂-N) |
| IR (cm⁻¹) | ~1340 & ~1160 (SO₂ stretch), ~1600 & ~1490 (Aromatic C=C) | ~1340 & ~1160 (SO₂ stretch), ~1600 & ~1490 (Aromatic C=C) | ~3200-3400 (N-H stretch) |
| Mass Spec (m/z) | 789.02 [M+H]⁺ | 817.07 [M+H]⁺ | 173.17 [M+H]⁺ |
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these macrocycles.
¹H NMR of this compound: The proton NMR spectrum is characterized by its simplicity, which arises from the high symmetry of the molecule.
-
Aromatic Protons: Two distinct doublets are observed for the aromatic protons of the tosyl groups, typically around δ 7.35 and 7.65 ppm. The ortho-protons to the sulfonyl group are more deshielded and appear downfield.
-
Macrocyclic Protons: The sixteen methylene protons on the cyclen ring surprisingly appear as a sharp singlet at approximately δ 3.35 ppm. This indicates a high degree of conformational averaging on the NMR timescale at room temperature, where the chair-boat and other conformational interconversions are rapid.
-
Methyl Protons: A sharp singlet at around δ 2.41 ppm corresponds to the twelve methyl protons of the four tosyl groups.
Comparison with Tosylated Cyclam: The larger ring size of cyclam introduces additional complexity. The ethylene and propylene bridges give rise to distinct signals. The central methylene protons of the propylene bridge typically appear as a multiplet around δ 1.95 ppm, while the methylene protons adjacent to the nitrogen atoms appear as two distinct triplets, reflecting their different chemical environments.
Comparison with Unprotected Cyclen: The spectrum of the parent cyclen is dominated by a broad singlet for the methylene protons around δ 2.68 ppm and a signal for the N-H protons, the chemical shift of which is highly dependent on concentration and solvent. The absence of the characteristic aromatic and methyl signals of the tosyl groups is the most obvious difference.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information on the carbon framework.
¹³C NMR of this compound:
-
Macrocyclic Carbons: A single peak at approximately δ 50.8 ppm is observed for all eight methylene carbons of the cyclen ring, again reflecting the molecule's high symmetry.
-
Tosyl Group Carbons: The aromatic carbons of the tosyl groups give rise to four distinct signals in the aromatic region (δ 127-144 ppm), and the methyl carbon appears at around δ 21.5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for confirming the presence of the sulfonyl groups.
Key IR Absorptions: The most characteristic feature in the IR spectrum of the tosylated macrocycles is the presence of strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group. These typically appear around 1340 cm⁻¹ and 1160 cm⁻¹, respectively. The aromatic C=C stretching vibrations are also visible in the 1600-1490 cm⁻¹ region. In contrast, the spectrum of unprotected cyclen is characterized by a broad N-H stretching band in the 3200-3400 cm⁻¹ region, which is absent in the tosylated derivatives.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compounds.
Expected Molecular Ion Peaks: For this compound, the expected protonated molecular ion peak [M+H]⁺ is at m/z 789.02. For the tosylated cyclam, this peak shifts to m/z 817.07, reflecting the addition of two more methylene groups. The parent cyclen shows a [M+H]⁺ peak at m/z 173.17.
Experimental Protocols
General NMR Spectroscopy Protocol
A standardized approach is crucial for obtaining reproducible NMR data.
Figure 2: A typical workflow for NMR sample preparation and analysis.
Causality in Experimental Choices: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak. However, for compounds with limited solubility or those that may interact with CDCl₃, other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) may be more appropriate. The concentration of the sample should be sufficient to obtain a good signal-to-noise ratio within a reasonable acquisition time.
Conclusion
The spectroscopic characterization of this compound provides a clear and unambiguous fingerprint for its identification. The high symmetry of the molecule simplifies its NMR spectra, leading to a set of well-defined and easily interpretable signals. By comparing this data with that of its parent macrocycle, cyclen, and its larger homologue, tosylated cyclam, researchers can confidently verify the identity and purity of their synthetic intermediates. This detailed spectroscopic guide serves as a valuable resource for scientists and professionals working in the fields of medicinal chemistry, materials science, and beyond, where the precise control over molecular architecture is paramount for success.
References
Safety Operating Guide
Navigating the Disposal of 1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of complex molecules like 1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane are central to innovation. However, the lifecycle of these powerful chemical tools extends beyond their use in experimentation. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring that your laboratory's operational excellence is matched by its commitment to safety and environmental stewardship.
Understanding the Hazard Profile
Before initiating any disposal protocol, a thorough understanding of the chemical's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, the hazards can be inferred from its parent molecule, 1,4,7,10-tetraazacyclododecane (cyclen), and the attached tosyl groups.
The parent cyclen molecule is known to be harmful if swallowed or in contact with skin, capable of causing severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects.[1] The tosyl group, while generally stable, can cause skin sensitization.[2] Therefore, the tetratosyl derivative must be handled as a hazardous substance with particular attention to its potential as a skin sensitizer and its high aquatic toxicity. This material and its container must be disposed of as hazardous waste.[2]
Key Hazard Considerations:
| Hazard Type | Description | Primary Precautionary Measures |
| Skin Sensitization | May cause an allergic skin reaction upon contact.[2] | Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid all skin contact. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1][2] | Prevent any release into the environment. Do not dispose of down the drain. |
| Eye and Skin Irritation | Based on the parent molecule, it can cause severe eye and skin irritation or burns.[1] | Wear safety glasses or goggles. In case of contact, flush immediately with copious amounts of water. |
| Toxicity (Oral/Dermal) | The parent molecule is harmful if swallowed or in contact with skin.[1] | Avoid ingestion and skin contact. Wash hands thoroughly after handling. |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins with immediate safety precautions and culminates in collection by a certified hazardous waste management service.
Part 1: Immediate Safety and Personal Protective Equipment (PPE)
All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
Essential PPE:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use.
-
Body Protection: A full-length lab coat should be worn to protect from accidental splashes.
Part 2: In-Lab Waste Collection and Segregation
Proper segregation of chemical waste at the point of generation is crucial to prevent dangerous reactions and ensure compliant disposal.
Step-by-Step Collection Protocol:
-
Select an Appropriate Waste Container:
-
Use a designated, leak-proof container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.
-
The container must be clean and dry before the first addition of waste.
-
-
Label the Waste Container:
-
As soon as the first waste is added, affix a hazardous waste label.
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Toxic," "Environmental Hazard," "Skin Sensitizer")
-
The date of first accumulation.
-
The name of the principal investigator or laboratory supervisor.
-
-
-
Waste Segregation:
-
This waste stream should be kept separate from other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Crucially, do not mix with acidic or basic waste streams without first consulting chemical compatibility charts and EHS guidelines.
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Do not overfill the container; a headspace of at least 10% should be left to accommodate expansion.
-
Part 3: Storage in a Satellite Accumulation Area (SAA)
Designated SAAs are crucial for the safe, temporary storage of hazardous waste within the laboratory.
SAA Requirements:
-
The SAA must be at or near the point of waste generation.
-
It should be clearly marked as a "Satellite Accumulation Area."
-
Waste containers must be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.
-
Incompatible waste streams within the SAA must be segregated.
Part 4: Arranging for Final Disposal
The final disposal of this compound must be handled by a licensed hazardous waste management company.
Procedure for Disposal:
-
Contact your Institution's EHS Department: Your EHS department is the primary point of contact for arranging hazardous waste pickup. They will have established procedures and contracts with certified disposal vendors.
-
Provide Necessary Information: Be prepared to provide the EHS department with the following information:
-
The contents of the waste container (as detailed on the label).
-
The volume of waste.
-
The location of the SAA.
-
-
Prepare for Pickup:
-
Ensure the waste container is clean on the outside and the label is legible.
-
The container must be securely sealed for transport.
-
Disposal of Contaminated Materials
Any materials that come into direct contact with this compound are considered contaminated and must be disposed of as hazardous waste.
Contaminated Materials Disposal Table:
| Item | Disposal Procedure |
| Gloves, Weighing Paper, etc. | Place in a designated, labeled solid hazardous waste container. |
| Glassware (e.g., flasks, beakers) | Triple-rinse with a suitable solvent (e.g., acetone, ethanol). The first rinsate must be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations; consult your EHS department. After thorough cleaning and removal of labels, the glassware can be disposed of in the appropriate glass waste container. |
| Spill Cleanup Materials | All materials used to clean a spill (absorbent pads, contaminated PPE) must be collected in a sealed, labeled hazardous waste container. |
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagrams illustrate the key decision points and procedural flow.
Caption: High-level workflow for the disposal of this compound.
Caption: Decision-making process for handling materials contaminated with the target compound.
Regulatory Context and Final Considerations
The disposal of this compound falls under the purview of hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, overseen by the Environmental Protection Agency (EPA).[4] This compound is classified for transport under UN 3077, Environmentally hazardous substance, solid, n.o.s.[2]
It is the responsibility of the waste generator—the laboratory—to ensure that all waste is properly identified, managed, and disposed of in accordance with institutional policies and government regulations.[5] Always consult your institution's EHS department for specific guidance, as local regulations and facility protocols may vary.[6][7][8][9][10][11][12] By adhering to these procedures, you contribute to a safer research environment and the protection of our shared ecosystem.
References
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Laboratory Waste Disposal Safety Protocols. (2024, August 16). NSTA. Retrieved from [Link]
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How to Safely Dispose of Laboratory Waste? (2024, October 24). Stericycle UK. Retrieved from [Link]
-
Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Retrieved from [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Retrieved from [Link]
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Properly Managing Chemical Waste in Laboratories. Ace Waste. Retrieved from [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. Research Safety - Northwestern University. (2023, February 27). Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Retrieved from [Link]
-
1,4,7,10-Tetra-P-Tosyl-1,4,7,10-Tetraazacyclododecane. ChemBK. (2024, April 9). Retrieved from [Link]
-
Regulatory and Guidance Information by Topic: Toxic Substances. US EPA. (2025, November 12). Retrieved from [Link]
-
Summary of the Toxic Substances Control Act. US EPA. (2025, August 25). Retrieved from [Link]
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Chemical Waste Disposal Guidelines. Princeton University. Retrieved from [Link]
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C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. (2024, August 30). Retrieved from [Link]
-
Learn about Hazardous Waste Cleanups. US EPA. Retrieved from [Link]
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In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. Retrieved from [Link]
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Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. (2025, March 21). Retrieved from [Link]
-
EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. Retrieved from [Link]
-
STANDARD OPERATING PROCEDURES FOR HANDLING HAZARDOUS CHEMICALS (Dept. of Pathology). Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
